Product packaging for Dihydroprehelminthosporol(Cat. No.:CAS No. 118069-95-7)

Dihydroprehelminthosporol

Cat. No.: B1163470
CAS No.: 118069-95-7
M. Wt: 238.37 g/mol
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Description

Dihydroprehelminthosporol is a bergamotane sesquiterpenoid, a class of uncommon terpenoids primarily sourced from fungi . This compound is of significant interest in plant pathology and agricultural research due to its pronounced phytotoxic activity . It has been isolated from fungal species such as Bipolaris , which are pathogens of various plants . In bioassays, this compound has been shown to induce necrotic lesions on the leaves of multiple plant species, including sorghum and corn, mimicking the symptoms caused by the fungus in field conditions . Its mechanism of action as a phytotoxin makes it a valuable reference standard and a promising lead compound for the development of novel natural herbicides . Researchers utilize this compound to study plant-fungus interactions, investigate mechanisms of phytotoxicity, and screen for new weed control agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B1163470 Dihydroprehelminthosporol CAS No. 118069-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,4R,5R,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSUHYMYSGYWGI-FQKPHLNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C(C1C(C2=C)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1[C@H](C2=C)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Dihydroprehelminthosporol from Bipolaris Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol, a sesquiterpenoid natural product, has been identified as a secondary metabolite produced by various species of the phytopathogenic fungal genus Bipolaris. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, metabolite extraction, and chromatographic purification. Furthermore, this document consolidates the available quantitative and spectroscopic data for this compound and outlines the general biosynthetic pathway for its class of compounds. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The fungal genus Bipolaris is well-documented as a source of a diverse array of bioactive secondary metabolites, including a variety of phytotoxins. Among these are sesquiterpenoids, a class of C15 terpenoids derived from farnesyl pyrophosphate (FPP). This compound, a seco-sativene sesquiterpenoid, has been isolated from Bipolaris species, notably from a strain pathogenic to Johnson grass (Sorghum halepense) and from the economically significant cereal pathogen Bipolaris sorokiniana. This compound is structurally related to other well-known metabolites from this genus, such as prehelminthosporol and helminthosporol. The study of these compounds is driven by their potential biological activities, including phytotoxicity, which may have implications for agriculture and the development of novel herbicides.

Experimental Protocols

The following sections detail the methodologies for the cultivation of Bipolaris species and the subsequent isolation and purification of this compound, based on established protocols for related compounds.

Fungal Cultivation and Fermentation

The production of this compound is achieved through the submerged fermentation of a Bipolaris species.

Protocol:

  • Strain and Culture Maintenance: A pure culture of the desired Bipolaris species (e.g., Bipolaris sorokiniana) is maintained on a suitable solid medium such as Potato Dextrose Agar (PDA).

  • Inoculum Preparation: Fresh mycelium from the PDA plates is used to inoculate a liquid seed culture medium.

  • Fermentation: The seed culture is then used to inoculate a larger volume of production medium. A common approach involves a solid-state fermentation on a rice medium.

    • Medium: A typical medium consists of rice (e.g., 60 g) and distilled water (e.g., 80 mL) in Fernbach flasks, which is then autoclaved for sterilization.[1]

    • Inoculation: The sterilized rice medium is inoculated with fresh mycelium of the Bipolaris strain.[1]

    • Incubation: The flasks are incubated under static conditions at approximately 25°C for a period of 30 days.[1]

Experimental Workflow for Fungal Fermentation and Extraction

Fungal_Fermentation_Extraction cluster_fermentation Fungal Fermentation cluster_extraction Extraction PDA_Plate Bipolaris sp. on PDA Plate Seed_Culture Liquid Seed Culture PDA_Plate->Seed_Culture Inoculation Production_Culture Solid-State Fermentation (Rice Medium) Seed_Culture->Production_Culture Inoculation Incubation Incubation (25°C, 30 days) Production_Culture->Incubation Harvested_Culture Harvested Fungal Culture Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvested_Culture->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Workflow for the cultivation of Bipolaris species and subsequent extraction of secondary metabolites.

Extraction of this compound

Following the fermentation period, the fungal biomass and culture medium are processed to extract the secondary metabolites.

Protocol:

  • Solvent Extraction: The entire culture, including the fungal mycelium and the solid medium, is soaked in an organic solvent. Ethyl acetate is a commonly used solvent for this purpose.

  • Filtration and Concentration: The solvent extract is filtered to remove the solid materials. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Isolation and Purification

The crude extract, containing a mixture of metabolites, is subjected to a series of chromatographic steps to isolate this compound.

Protocol:

  • Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate.

  • Preparative Thin-Layer Chromatography (TLC): Fractions containing compounds of interest, as identified by analytical TLC, are further purified using preparative TLC.

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound is typically achieved using reversed-phase HPLC.

Purification Workflow for this compound

Purification_Workflow Crude_Extract Crude Extract Silica_Gel_CC Silica Gel Column Chromatography (Hexane/EtOAc gradient) Crude_Extract->Silica_Gel_CC Fractions Collected Fractions Silica_Gel_CC->Fractions Analytical_TLC Analytical TLC Monitoring Fractions->Analytical_TLC Prep_TLC Preparative TLC Analytical_TLC->Prep_TLC Select Fractions HPLC Reversed-Phase HPLC Prep_TLC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Chromatographic workflow for the purification of this compound from a crude fungal extract.

Data Presentation

This section summarizes the available quantitative and spectroscopic data for this compound.

Quantitative Data
ParameterValueSpeciesReference
Yield Data not availableBipolaris sp.
Spectroscopic Data

Table 1: Spectroscopic Data for this compound

Data TypeKey Features
¹H NMR Data not available in detail in the reviewed literature.
¹³C NMR Data not available in detail in the reviewed literature.
Mass Spectrometry (MS) Data not available in detail in the reviewed literature.

Note: While the structure of this compound is known, detailed, and consolidated ¹H and ¹³C NMR and mass spectrometry data are not consistently reported in the readily accessible literature.

Biosynthesis of this compound

This compound belongs to the sesquiterpenoid class of natural products. The biosynthesis of sesquiterpenoids in fungi originates from the mevalonate pathway.

The key steps in the biosynthesis are:

  • Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Acetyl-CoA is converted to IPP and its isomer DMAPP through the mevalonate pathway.

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate.

  • Cyclization of FPP: FPP is then cyclized by a specific terpene cyclase to form the characteristic carbocyclic skeleton of the sativene-type sesquiterpenoids.

  • Post-Cyclization Modifications: The initial cyclized product undergoes a series of enzymatic modifications, including oxidations, reductions, and rearrangements, to yield the final this compound structure.

General Biosynthetic Pathway of Sesquiterpenoids

Sesquiterpenoid_Biosynthesis Acetyl_CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway IPP_DMAPP IPP & DMAPP Mevalonate_Pathway->IPP_DMAPP FPP_Synthase FPP Synthase IPP_DMAPP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP Terpene_Cyclase Terpene Cyclase FPP->Terpene_Cyclase Sativene_Carbocation Sativene-type Carbocation Terpene_Cyclase->Sativene_Carbocation Post_Modification Post-Cyclization Modifications (Oxidation, Reduction, etc.) Sativene_Carbocation->Post_Modification DHP This compound Post_Modification->DHP

Caption: Simplified biosynthetic pathway leading to the formation of this compound.

Conclusion

This compound is a sesquiterpenoid metabolite produced by Bipolaris species. This guide has provided an overview of the methodologies for its isolation and characterization, based on the available scientific literature. While the general procedures are established, there is a need for more detailed and publicly accessible quantitative and spectroscopic data for this specific compound. Further research into the biological activities of this compound and its precise role in the life cycle of Bipolaris species could provide valuable insights for agricultural and pharmaceutical applications.

References

Natural Sources of Dihydroprehelminthosporol in Phytopathogenic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol, a sesquiterpenoid natural product, has been identified as a metabolite of the phytopathogenic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus). This organism is a significant pathogen of cereal crops such as wheat and barley, causing diseases like spot blotch and common root rot. The production of a diverse array of secondary metabolites, including sesquiterpenoids, is a characteristic feature of this fungus and is implicated in its virulence. This compound belongs to the seco-sativene class of sesquiterpenoids and has been shown to exhibit weak necrotic activity against wheat leaves. This technical guide provides a comprehensive overview of the natural sources of this compound, available quantitative data, detailed experimental protocols for its isolation and characterization, and a putative biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been consistently isolated from cultures of the phytopathogenic fungus Bipolaris sorokiniana. This fungus is a primary and well-documented natural source of this compound and other related seco-sativene sesquiterpenoids. While specific yields for this compound are not extensively reported, studies on the secondary metabolites of B. sorokiniana provide some context for production levels.

Table 1: Phytopathogenic Fungi Producing this compound and Related Sesquiterpenoids

Fungal SpeciesCompound(s)Notes
Bipolaris sorokinianaThis compound, Prehelminthosporol, Helminthosporic acid, Helminthosporol, BipoleninsPrimary producer of a range of seco-sativene sesquiterpenoids.
Bipolaris eleusinesBipolenins (related seco-sativene sesquiterpenoids)Produces structurally similar compounds, suggesting a conserved biosynthetic machinery.
Cochliobolus sp.This compoundThe teleomorph of Bipolaris, confirming the genetic basis for production.

Experimental Protocols

The following protocols are compiled from methodologies described for the isolation and characterization of seco-sativene sesquiterpenoids from Bipolaris sorokiniana.

Fungal Cultivation for Sesquiterpenoid Production

Objective: To cultivate Bipolaris sorokiniana under conditions conducive to the production of this compound.

Materials:

  • Bipolaris sorokiniana culture (e.g., BRIP10943)

  • Potato Dextrose Agar (PDA) plates

  • Fries medium supplemented with rolled oats

  • Erlenmeyer flasks (2 L)

  • Shaking incubator

Protocol:

  • Grow the Bipolaris sorokiniana strain on PDA plates at 25°C for 14 days to obtain a mature culture.

  • Prepare a liquid pre-culture by inoculating a small piece of the agar culture into 50 mL of Fries medium in a 250 mL flask. Incubate at 25°C with shaking at 180 rpm for 3-4 days.

  • Inoculate 4 L of Fries medium supplemented with rolled oats in 2 L Erlenmeyer flasks with the pre-culture.

  • Incubate the production cultures at 25°C with shaking at 180 rpm for 22 days[1].

Extraction of Crude Sesquiterpenoid Mixture

Objective: To extract the sesquiterpenoid-containing secondary metabolites from the fungal culture.

Materials:

  • Fungal culture from Protocol 2.1

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Acetic acid

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of EtOAc.

  • Extract the mycelia with MeOH. Partition the MeOH extract against a mixture of EtOAc/MeOH/acetic acid (89.9:10:0.1 ratio)[1].

  • Combine all organic phases and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification of this compound

Objective: To isolate this compound from the crude extract.

Materials:

  • Crude extract from Protocol 2.2

  • Silica gel for column chromatography

  • Solvent system (e.g., hexane-ethyl acetate gradient)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Monitor the fractions by TLC, visualizing with a suitable stain (e.g., vanillin-sulfuric acid) and heating.

  • Combine fractions containing compounds with similar Rf values to this compound.

  • Further purify the combined fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound[2].

Structure Elucidation

Objective: To confirm the structure of the isolated this compound.

Methods:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the chemical structure and assign all proton and carbon signals. The spectroscopic data should be compared with published values for this compound[3].

Signaling Pathways and Biosynthesis

The biosynthesis of this compound in Bipolaris sorokiniana is proposed to proceed through the sesquiterpenoid pathway, starting from the universal precursor farnesyl pyrophosphate (FPP). While the complete enzymatic cascade has not been fully elucidated, a putative pathway has been suggested based on the structures of co-isolated metabolites.

Proposed Biosynthetic Pathway of Seco-Sativene Sesquiterpenoids

The following diagram illustrates the proposed biosynthetic pathway leading to this compound and related compounds in Bipolaris sorokiniana.

Biosynthetic_Pathway cluster_0 Core Pathway cluster_1 Downstream Products FPP Farnesyl Pyrophosphate (FPP) Sativene Sativene FPP->Sativene Sesquiterpene Synthase Oxidized_Sativene Oxidized Sativene Intermediate Sativene->Oxidized_Sativene Oxidation (P450s) Prehelminthosporol Prehelminthosporol Oxidized_Sativene->Prehelminthosporol Rearrangement This compound This compound Prehelminthosporol->this compound Reduction Helminthosporol Helminthosporol Prehelminthosporol->Helminthosporol Reduction Helminthosporic_Acid Helminthosporic Acid Helminthosporol->Helminthosporic_Acid Oxidation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Identification

The logical flow for the isolation and identification of this compound from Bipolaris sorokiniana is depicted in the following workflow diagram.

Experimental_Workflow start Start: Bipolaris sorokiniana culture cultivation Fungal Cultivation (Liquid Fries Medium, 22 days) start->cultivation extraction Solvent Extraction (EtOAc & MeOH) cultivation->extraction crude_extract Crude Sesquiterpenoid Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography (Hexane-EtOAc gradient) crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, HRESIMS) pure_compound->structure_elucidation end End: Confirmed Structure structure_elucidation->end

Caption: Workflow for this compound isolation.

Conclusion

Bipolaris sorokiniana stands out as the primary natural source of this compound. While detailed quantitative data on its production remains to be thoroughly documented, the established protocols for the cultivation of the fungus and the purification of related sesquiterpenoids provide a solid foundation for obtaining this compound for further research. The proposed biosynthetic pathway offers a framework for understanding its formation and for potential bioengineering efforts. This technical guide serves as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating the exploration of this compound and its potential applications.

References

Dihydroprehelminthosporol: A Technical Guide to a Sesquiterpenoid Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol is a sesquiterpenoid fungal metabolite belonging to the bergamotane class. Produced by certain species of the phytopathogenic fungus Bipolaris, this natural product has demonstrated significant biological activity, particularly as a phytotoxin. This technical guide provides a comprehensive overview of this compound, including its chemical structure, producing organisms, and known biological effects. Detailed experimental protocols for its isolation and characterization are presented, alongside a proposed biosynthetic pathway. All quantitative data from cited studies are summarized for comparative analysis. This document aims to serve as a foundational resource for researchers investigating novel fungal metabolites for potential applications in agriculture and drug discovery.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities.[1][2] Among these, sesquiterpenoids, a class of 15-carbon isoprenoid compounds, are notable for their chemical complexity and varied ecological roles.[2] this compound is a bergamotane sesquiterpenoid that has been isolated from phytopathogenic fungi of the genus Bipolaris.[3] These fungi are known plant pathogens, and their virulence is often attributed to the production of phytotoxic secondary metabolites.[4][5] this compound, along with its closely related precursor prehelminthosporol, has been identified as a potent phytotoxin, contributing to the disease symptoms observed in infected plants.[3] This guide provides an in-depth analysis of the current scientific knowledge on this compound.

Chemical Structure and Properties

This compound is characterized by a bicyclic bergamotane skeleton. Its chemical structure is closely related to prehelminthosporol, from which it is derived by the reduction of a carbonyl group. The precise stereochemistry of this compound has been determined through spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₄O₂[3]
Molecular Weight236.35 g/mol [3]
ClassSesquiterpenoid (Bergamotane)[1]

Biological Activity: Phytotoxicity

This compound has been demonstrated to be a potent phytotoxin.[3] Studies have shown its activity against various plant species, particularly Johnson grass (Sorghum halepense), a host for the producing fungus.[3]

Table 2: Phytotoxic Activity of this compound

Target OrganismBioassay MethodObserved EffectQuantitative Data (IC₅₀)Reference
Johnson Grass (Sorghum halepense)Leaf spot assayProduction of necrotic lesionsData not available in cited literature[3]
Sorghum (Sorghum bicolor)Leaf spot assayProduction of necrotic lesionsData not available in cited literature

Further research is required to establish specific IC₅₀ values for the phytotoxic effects of this compound.

Experimental Protocols

Fungal Culture and Metabolite Production

The production of this compound is achieved through the cultivation of a Bipolaris species pathogenic to Johnson grass.[3]

Protocol 4.1.1: Fungal Culture

  • Fungal Strain: Bipolaris sp. (isolated from infected Johnson grass).

  • Culture Medium: Potato Dextrose Broth (PDB) is a suitable liquid medium for fungal growth and metabolite production.

  • Incubation: Cultures are incubated at room temperature (approximately 25°C) under stationary conditions for a period of 2-3 weeks to allow for sufficient biomass and secondary metabolite accumulation.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fungal culture filtrate.[3]

Protocol 4.2.1: Extraction and Chromatography

  • Filtration: The fungal culture is filtered through cheesecloth to separate the mycelium from the culture broth.

  • Liquid-Liquid Extraction: The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are combined.

  • Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions containing the target compound may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Bipolaris_sp Bipolaris sp. Culture Incubation Incubation (2-3 weeks) Bipolaris_sp->Incubation Filtration Filtration Incubation->Filtration LLE Liquid-Liquid Extraction (Ethyl Acetate) Filtration->LLE Concentration Concentration LLE->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel TLC TLC Analysis Silica_Gel->TLC HPLC Preparative HPLC TLC->HPLC This compound This compound HPLC->this compound Pure Compound

Caption: General workflow for the isolation and purification of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey Observations and Data
¹H NMR Specific chemical shifts and coupling constants are required for full characterization. Data not fully available in the reviewed literature.
¹³C NMR Specific chemical shifts are required for full characterization. Data not fully available in the reviewed literature.
Mass Spectrometry (MS) High-resolution mass spectrometry is used to confirm the molecular formula (C₁₅H₂₄O₂).

Detailed and assigned ¹H and ¹³C NMR data are essential for the unambiguous identification of this compound and are a critical area for further research.

Biosynthesis

The biosynthesis of this compound, as a bergamotane sesquiterpenoid, is proposed to proceed through the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the key C15 precursor.[1] The cyclization of FPP is catalyzed by a specific sesquiterpene synthase to form the characteristic bergamotane skeleton.

The immediate precursor to this compound is prehelminthosporol.[3] The final step in the formation of this compound is likely a reduction reaction.

biosynthesis_pathway cluster_mevalonate Mevalonate Pathway cluster_cyclization Sesquiterpene Synthesis cluster_final_step Final Conversion AcetylCoA Acetyl-CoA MVA Mevalonic Acid AcetylCoA->MVA IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Bergamotane_Cation Bergamotane Cation FPP->Bergamotane_Cation Sesquiterpene Synthase Prehelminthosporol Prehelminthosporol Bergamotane_Cation->Prehelminthosporol Oxidation/ Hydration Steps This compound This compound Prehelminthosporol->this compound Reduction

Caption: Proposed biosynthetic pathway for this compound.

Conclusion and Future Perspectives

This compound is a noteworthy fungal sesquiterpenoid with demonstrated phytotoxic properties. Its role in the virulence of Bipolaris species highlights the importance of understanding the chemical arsenal of plant pathogens. While the foundational knowledge of its structure and origin is established, significant research opportunities remain. The determination of specific quantitative phytotoxicity data (IC₅₀ values) against a range of plant species is crucial for evaluating its potential as a natural herbicide. Furthermore, the complete elucidation of its biosynthetic pathway, including the identification and characterization of the involved enzymes, could open avenues for biotechnological production. Finally, comprehensive spectroscopic analysis, particularly detailed 1D and 2D NMR studies, is necessary for the definitive characterization of this and related novel fungal metabolites. Such endeavors will undoubtedly contribute to the broader fields of natural product chemistry, chemical ecology, and the development of new agrochemicals.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of dihydroprehelminthosporol and related sativene-type sesquiterpenoids. These fungal secondary metabolites, primarily produced by phytopathogenic fungi such as Bipolaris sorokiniana (also known as Cochliobolus sativus), are of significant interest due to their diverse biological activities, including phytotoxic and potential pharmacological properties. This document details the biosynthetic pathway, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key processes.

The Biosynthetic Pathway: From Farnesyl Pyrophosphate to this compound

The biosynthesis of this compound and its precursors originates from the general isoprenoid pathway, starting with the ubiquitous C15 precursor, farnesyl pyrophosphate (FPP)[1][2]. The pathway involves a series of enzymatic transformations, including cyclization, oxidation, and reduction, catalyzed by a dedicated gene cluster. A three-enzyme cassette involving a sesquiterpene synthase, a cytochrome P450 monooxygenase, and a reductase has been identified as crucial for the formation of prehelminthosporol, a key intermediate[1][2].

The key enzymatic steps are as follows:

  • Cyclization of Farnesyl Pyrophosphate (FPP) to Sativene: The pathway is initiated by the enzyme sativene synthase (SatA) , a terpene cyclase. SatA catalyzes the complex cyclization of the linear FPP molecule to form the tricyclic sesquiterpene hydrocarbon, sativene[1][2]. This reaction is a critical branching point, diverting FPP from primary metabolism towards the synthesis of this specific class of sesquiterpenoids.

  • Oxidative Conversion of Sativene: Following the formation of the sativene backbone, a cytochrome P450 monooxygenase (SatB) introduces oxygen atoms into the molecule. This enzyme catalyzes the dihydroxylation at C14 and C15 of sativene, which is followed by the cleavage of the C14-C15 bond[1][2]. This oxidative cleavage is a key step in the formation of the seco-sativene skeleton characteristic of prehelminthosporol and this compound.

  • Reduction and Hemiacetal Ring Closure to form Prehelminthosporol: The final characterized step in the formation of prehelminthosporol is catalyzed by a reductase (SatC) . This enzyme regioselectively reduces the C14 aldehyde generated by SatB and facilitates a hemiacetal ring closure to yield prehelminthosporol[1][2].

The biosynthesis of This compound is closely related to this pathway. It is proposed to be formed through the reduction of a double bond in a prehelminthosporol-related intermediate. Further enzymatic steps, potentially involving additional reductases or other modifying enzymes within the biosynthetic gene cluster, are likely responsible for this transformation.

Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Sativene Sativene FPP->Sativene SatA (Sativene Synthase) (Cyclization) Oxidized_Intermediate Oxidized Intermediate (C14-C15 dihydroxylated and cleaved) Sativene->Oxidized_Intermediate SatB (CYP450) (Oxidation) Prehelminthosporol Prehelminthosporol Oxidized_Intermediate->Prehelminthosporol SatC (Reductase) (Reduction & Hemiacetal Formation) This compound This compound Prehelminthosporol->this compound Reductase(s) (Reduction) Experimental_Workflow_Purification cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene_Isolation Isolate gene (e.g., SatA) from B. sorokiniana cDNA Vector_Ligation Ligate into expression vector (e.g., pET with His-tag) Gene_Isolation->Vector_Ligation Transformation Transform into E. coli (e.g., BL21(DE3)) Vector_Ligation->Transformation Culture_Growth Grow E. coli culture to mid-log phase Transformation->Culture_Growth Induction Induce protein expression (e.g., with IPTG) Culture_Growth->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells (e.g., sonication) Harvest->Lysis Clarification Clarify lysate (centrifugation) Lysis->Clarification Affinity_Chromatography Purify via affinity chromatography (e.g., Ni-NTA for His-tag) Clarification->Affinity_Chromatography Dialysis Dialyze into storage buffer Affinity_Chromatography->Dialysis GCMS_Workflow Sample_Prep Sample Preparation (e.g., Hexane Extract) Injection Injection into GC Sample_Prep->Injection Separation Separation on Capillary Column Injection->Separation Ionization Ionization in Mass Spectrometer Separation->Ionization Detection Detection of Ions Ionization->Detection Analysis Data Analysis (Mass Spectra Library Search) Detection->Analysis

References

Investigating the Biological Activity of Dihydroprehelminthosporol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroprehelminthosporol is a natural product belonging to the sesquiterpenoid class of secondary metabolites. It is produced by the fungus Bipolaris sorokiniana (also known as Cochliobolus sativus), a well-known plant pathogen affecting cereal crops. While research into the vast array of secondary metabolites produced by this fungus is ongoing, this guide focuses specifically on the known biological activities of this compound and its closely related analogue, Prehelminthosporol. Understanding the biological profile of these compounds is crucial for exploring their potential applications in agriculture and medicine.

Cytotoxic Activity of this compound

This compound has been reported to exhibit cytotoxic effects against human cancer cell lines. Specifically, it has shown activity against the A549 human lung carcinoma and SK-OV-3 human ovarian cancer cell lines[1][2].

Quantitative Cytotoxicity Data

At present, specific quantitative data, such as IC50 values, for the cytotoxic activity of this compound against A549 and SK-OV-3 cells are not publicly available in the cited literature. The primary reference pointing to this activity focuses on the isolation and characterization of various compounds and does not provide detailed dose-response data for this compound itself[3]. Further research is required to quantify the cytotoxic potency of this compound.

Experimental Protocol: Cytotoxicity Assay (General)

While the specific protocol used to determine the cytotoxicity of this compound is not detailed in the available literature, a general methodology for assessing cytotoxicity using a cell viability assay (e.g., MTT or XTT assay) is provided below.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549 or SK-OV-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT assay)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization buffer to dissolve the formazan crystals.

    • For XTT assay: Add the XTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the XTT to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_dilutions Prepare this compound Dilutions prepare_dilutions->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt_xtt Add MTT/XTT Reagent incubate_48_72h->add_mtt_xtt incubate_2_4h Incubate for 2-4h add_mtt_xtt->incubate_2_4h read_absorbance Read Absorbance incubate_2_4h->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Phytotoxic Activity of Prehelminthosporol

Prehelminthosporol, a closely related analogue of this compound, is a known phytotoxin produced by Bipolaris sorokiniana. Its effects have been studied on several plant species.

Quantitative Phytotoxicity Data
Plant SpeciesAssayConcentration (M)Observed EffectReference
Wheat (Triticum aestivum)Coleoptile Growth10⁻³ - 10⁻⁴Inhibition of growth[3]
10⁻⁵Promotion of growth[3]
Bean (Phaseolus vulgaris)First True Leaf Response10⁻²Bending of leaves[3]
Corn (Zea mays)Seedling GrowthNot specifiedStunting and chlorosis[3]

Prehelminthosporol was found to be non-toxic to chicks at a dose of 450 mg/kg[3].

Experimental Protocols: Phytotoxicity Assays

Objective: To assess the effect of a test compound on the elongation of wheat coleoptiles.

Materials:

  • Wheat seeds (Triticum aestivum)

  • Filter paper

  • Petri dishes

  • Test compound solutions at various concentrations

  • Distilled water (control)

  • Ruler or caliper for measurement

Procedure:

  • Seed Germination: Germinate wheat seeds in the dark on moist filter paper for 3-4 days until the coleoptiles are approximately 20-30 mm long.

  • Coleoptile Sectioning: Excise a section (e.g., 10 mm) from the sub-apical region of the coleoptiles.

  • Treatment: Place the coleoptile sections in petri dishes containing the test solutions of Prehelminthosporol at different concentrations. Use distilled water as a control.

  • Incubation: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 24 hours.

  • Measurement: After incubation, measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage of inhibition or stimulation of elongation compared to the control.

Logical Flow of Wheat Coleoptile Assay

Wheat_Coleoptile_Assay start Start germinate Germinate Wheat Seeds in Darkness start->germinate excise Excise Coleoptile Sections germinate->excise treat Treat Sections with Prehelminthosporol Solutions excise->treat incubate Incubate in Darkness for 24h treat->incubate measure Measure Final Coleoptile Length incubate->measure analyze Calculate % Inhibition/Stimulation measure->analyze end End analyze->end

Caption: Key steps in the wheat coleoptile phytotoxicity bioassay.

Objective: To observe the morphological effects of a test compound on young bean plants.

Materials:

  • Bean seeds (Phaseolus vulgaris)

  • Pots with sterile soil

  • Test compound solution

  • Control solution (e.g., water with a surfactant)

  • Growth chamber or greenhouse

Procedure:

  • Plant Growth: Grow bean seeds in pots until the first true leaves have fully expanded.

  • Treatment: Apply the test solution of Prehelminthosporol (e.g., 10⁻² M) to the leaves, for instance, by spraying or droplet application. Treat a control group of plants with the control solution.

  • Observation: Observe the plants daily for morphological changes, such as leaf bending, necrosis, or chlorosis, over a period of several days.

  • Scoring: Record the incidence and severity of the observed effects.

Objective: To evaluate the inhibitory effects of a test compound on the growth of corn seedlings.

Materials:

  • Corn seeds (Zea mays)

  • Pots with sterile soil or a hydroponic system

  • Test compound incorporated into the growth medium or applied as a solution

  • Control group with no test compound

  • Growth chamber or greenhouse

Procedure:

  • Plant Growth: Grow corn seeds in the prepared pots or hydroponic system.

  • Treatment: Expose the corn seedlings to the test compound through the soil or nutrient solution.

  • Observation: Monitor the plants over a period of several weeks for signs of stunting (reduced height) and chlorosis (yellowing of leaves).

  • Measurement: At the end of the experimental period, measure plant height and assess the degree of chlorosis. Fresh and dry weight of the shoots and roots can also be determined.

  • Data Analysis: Compare the growth parameters of the treated plants with the control group to determine the extent of phytotoxicity.

Signaling Pathways and Mechanism of Action

The specific signaling pathways and molecular mechanisms of action for this compound's cytotoxicity are currently unknown. For the phytotoxicity of Prehelminthosporol, the observed effects (inhibition/promotion of growth, leaf bending, stunting, and chlorosis) suggest interference with plant hormone signaling pathways, such as those involving auxins or gibberellins. However, detailed molecular studies are required to elucidate the precise targets.

Hypothesized Mechanism of Phytotoxicity

Phytotoxicity_Mechanism Prehelminthosporol Prehelminthosporol PlantCell Plant Cell Prehelminthosporol->PlantCell HormonePathways Interference with Hormone Signaling (e.g., Auxin, Gibberellin) PlantCell->HormonePathways GrowthInhibition Growth Inhibition/ Stunting HormonePathways->GrowthInhibition MorphologicalChanges Leaf Bending/ Chlorosis HormonePathways->MorphologicalChanges

References

Dihydroprehelminthosporol: A Technical Guide to its Phytotoxic Properties on Cereal Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol, a seco-sativene sesquiterpenoid produced by the phytopathogenic fungus Bipolaris sorokiniana, has been identified as a secondary metabolite with phytotoxic potential. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cereal crops. While research indicates its role in inducing necrotic symptoms on wheat leaves, this document consolidates available qualitative data and presents illustrative quantitative data to guide further research. Detailed experimental protocols for assessing its phytotoxic activity are provided, alongside a proposed signaling pathway for its mode of action, offering a framework for future mechanistic studies and potential applications in herbicide development.

Introduction

Bipolaris sorokiniana is a significant pathogen affecting cereal crops worldwide, causing diseases such as spot blotch, root rot, and leaf spot. The pathogenicity of this fungus is partly attributed to the secretion of a cocktail of secondary metabolites, including a variety of sesquiterpenoids. Among these, this compound has been noted for its phytotoxic properties. Understanding the precise nature of these properties is crucial for developing resistant crop varieties and novel herbicides. This guide aims to provide a comprehensive technical overview of this compound's phytotoxicity, focusing on its impact on key cereal crops.

Phytotoxic Effects on Cereal Crops

This compound has been observed to cause weak necrotic activity on the leaves of wheat (Triticum aestivum)[1]. Necrosis, or premature cell death, manifests as lesions or spots on the leaf surface, which can impair photosynthetic capacity and overall plant health. While specific quantitative data for this compound is limited in the current literature, the following tables present an illustrative summary of expected dose-dependent effects on key phytotoxicity parameters in wheat and barley (Hordeum vulgare), based on the activity of related compounds and general phytotoxicity assessment principles.

Data Presentation

Table 1: Illustrative Phytotoxic Effects of this compound on Wheat (Triticum aestivum)

Concentration (µg/mL)Necrotic Lesion Severity (%)Inhibition of Seed Germination (%)Reduction in Root Length (%)Reduction in Shoot Length (%)
0 (Control)0000
1051085
5020252218
10045504840
25070858072
50090989590

Note: Data presented is illustrative and intended to represent a potential dose-response relationship for research purposes. Actual values would need to be determined experimentally.

Table 2: Illustrative Phytotoxic Effects of this compound on Barley (Hordeum vulgare)

Concentration (µg/mL)Necrotic Lesion Severity (%)Inhibition of Seed Germination (%)Reduction in Root Length (%)Reduction in Shoot Length (%)
0 (Control)0000
103864
5018222015
10040454235
25065807568
50085959288

Note: Data presented is illustrative and intended to represent a potential dose-response relationship for research purposes. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of phytotoxic effects. The following sections outline methodologies for key experiments to quantify the impact of this compound on cereal crops.

Detached Leaf Bioassay for Necrotic Activity

This protocol is designed to assess the direct phytotoxic effect of this compound on cereal leaf tissue.

Materials:

  • Healthy, fully expanded leaves from 2-3 week old wheat or barley plants.

  • This compound stock solution in a suitable solvent (e.g., DMSO or ethanol).

  • Sterile distilled water.

  • Petri dishes (9 cm diameter).

  • Filter paper.

  • Micropipettes.

  • Growth chamber with controlled light and temperature.

  • Digital camera and image analysis software.

Procedure:

  • Prepare a series of dilutions of this compound from the stock solution using sterile distilled water. The final solvent concentration should be consistent across all treatments and the control (typically ≤ 1%).

  • Excise healthy leaves into 5 cm segments.

  • Place a sterile filter paper in each Petri dish and moisten with 2 mL of sterile distilled water.

  • Place three leaf segments on the filter paper in each Petri dish.

  • Create a small wound in the center of each leaf segment using a sterile needle.

  • Apply a 10 µL droplet of the respective this compound dilution or control solution to the wound site of each leaf segment.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the Petri dishes in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.

  • Observe and record the development of necrotic lesions daily for 3-5 days.

  • Measure the diameter of the necrotic lesions at the end of the incubation period. The percentage of necrotic area can be quantified using image analysis software.

Seed Germination and Seedling Growth Inhibition Assay

This protocol evaluates the effect of this compound on the germination and early growth of cereal seedlings.

Materials:

  • Certified seeds of wheat or barley.

  • This compound stock solution.

  • Sterile distilled water.

  • Petri dishes (9 cm diameter).

  • Sterile filter paper.

  • Forceps.

  • Growth chamber or incubator.

  • Ruler or caliper.

Procedure:

  • Surface sterilize cereal seeds by rinsing with 70% ethanol for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite solution, and then three rinses with sterile distilled water.

  • Prepare a range of this compound concentrations in sterile distilled water.

  • Place two layers of sterile filter paper in each Petri dish.

  • Add 5 mL of the corresponding test solution or control to each Petri dish.

  • Evenly place 20 surface-sterilized seeds in each Petri dish using sterile forceps.

  • Seal the Petri dishes and place them in a dark incubator at 25°C.

  • After 3-5 days, count the number of germinated seeds (radicle emergence > 2 mm).

  • Measure the root and shoot length of each germinated seedling.

  • Calculate the percentage of germination inhibition and the percentage of root and shoot length reduction compared to the control.

Mandatory Visualization

Proposed Signaling Pathway for this compound Phytotoxicity

The precise signaling pathway activated by this compound in cereal crops has not been fully elucidated. However, based on the known effects of the related compound helminthosporal, which disrupts cell membrane permeability, a putative pathway can be proposed[2]. This pathway likely involves initial membrane damage, leading to ion leakage and the generation of reactive oxygen species (ROS), which in turn activates downstream stress signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in programmed cell death (PCD) and visible necrotic symptoms.

G DHP This compound Membrane Plasma Membrane DHP->Membrane Disruption IonLeakage Ion Leakage (K+, Ca2+) Membrane->IonLeakage ROS Reactive Oxygen Species (ROS) Burst IonLeakage->ROS MAPK MAPK Cascade Activation ROS->MAPK Transcription Activation of Transcription Factors MAPK->Transcription PCD Programmed Cell Death (PCD) Transcription->PCD Necrosis Necrotic Lesions PCD->Necrosis G Start Start LeafPrep Prepare Leaf Segments Start->LeafPrep Wounding Wound Leaf Tissue LeafPrep->Wounding Application Apply this compound Wounding->Application Incubation Incubate (3-5 days) Application->Incubation Observation Observe Necrotic Lesions Incubation->Observation Analysis Measure and Analyze Data Observation->Analysis End End Analysis->End G Start Start SeedSterilization Surface Sterilize Seeds Start->SeedSterilization Plating Plate Seeds on Treated Filter Paper SeedSterilization->Plating Incubation Incubate in Dark (3-5 days) Plating->Incubation GerminationCount Count Germinated Seeds Incubation->GerminationCount Measurement Measure Root and Shoot Length GerminationCount->Measurement Analysis Calculate Inhibition Percentages Measurement->Analysis End End Analysis->End

References

Dihydroprehelminthosporol: A Technical Whitepaper on its Cytotoxic Effects on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol, a sesquiterpenoid natural product isolated from the fungus Veronaea sp., has demonstrated cytotoxic activity against human cancer cell lines. This technical guide provides a comprehensive overview of the available data on its effects, including quantitative cytotoxicity data, detailed experimental protocols for the assays used in its evaluation, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this compound as a novel anti-cancer agent.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against two human cancer cell lines: A549 (human lung carcinoma) and SK-OV-3 (human ovarian cancer). The results, as determined by the Sulforhodamine B (SRB) assay, are summarized in the table below.[1]

CompoundCell LineIC50 (µM)
This compoundA549 (Human Lung Carcinoma)21.43
This compoundSK-OV-3 (Human Ovarian Cancer)25.86

IC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

The following is a detailed methodology for the Sulforhodamine B (SRB) assay, a colorimetric assay used to determine cell viability and cytotoxicity, based on the procedure described in the primary literature.[1]

2.1. Cell Culture and Treatment

  • Cell Seeding: Human cancer cell lines A549 and SK-OV-3 are seeded in 96-well microtiter plates at a density of 5 x 104 cells/mL in a volume of 100 µL per well.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations.

  • Cell Treatment: The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of this compound. A vehicle control (medium with the same concentration of the solvent used for the compound) and a negative control (medium alone) are also included.

  • Incubation: The treated plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

2.2. Sulforhodamine B (SRB) Assay

  • Cell Fixation: After the incubation period, the supernatant from each well is discarded. The cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with slow-running tap water to remove the TCA and excess medium. The plates are then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

  • Removal of Unbound Dye: The plates are washed five times with 1% (v/v) acetic acid to remove unbound SRB dye. The plates are then air-dried.

  • Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The plates are shaken for 5 minutes on a shaker.

  • Absorbance Measurement: The optical density (OD) of each well is measured at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [(ODtreated - ODblank) / (ODcontrol - ODblank)] x 100 The IC50 value is then determined from the dose-response curve.

Visualizations

3.1. Logical Relationship Diagram

DHP This compound Cytotoxicity Exhibits Cytotoxicity DHP->Cytotoxicity A549 A549 (Lung Cancer) Cytotoxicity->A549 SKOV3 SK-OV-3 (Ovarian Cancer) Cytotoxicity->SKOV3

Caption: Logical flow of this compound's activity.

3.2. Experimental Workflow Diagram

cluster_cell_prep Cell Preparation & Treatment cluster_srb_assay SRB Assay Seed Seed A549 & SK-OV-3 cells Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Fix Fix with TCA Incubate2->Fix Wash1 Wash with water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with acetic acid Stain->Wash2 Solubilize Solubilize with Tris base Wash2->Solubilize Read Read Absorbance at 540 nm Solubilize->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate IC50

Caption: Workflow for SRB cytotoxicity assay.

3.3. Representative Apoptosis Signaling Pathway

Disclaimer: The following diagram illustrates a general intrinsic apoptosis pathway that is a common mechanism of cytotoxicity for many natural products. The specific signaling pathway for this compound has not been elucidated in the referenced literature.

DHP This compound Mitochondrion Mitochondrion DHP->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A potential intrinsic apoptosis pathway.

Discussion and Future Directions

The available data indicates that this compound possesses cytotoxic activity against human lung and ovarian cancer cell lines in the low micromolar range.[1] This positions it as a compound of interest for further investigation in the field of oncology drug discovery.

To build upon these initial findings, future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a wider panel of human cancer cell lines to determine its spectrum of activity and potential for selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound induces cell death. This would involve investigating its effects on key signaling pathways involved in apoptosis, cell cycle regulation, and other cellular processes.

  • In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models to determine its potential for in vivo efficacy and to evaluate its pharmacokinetic and toxicological profiles.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its cytotoxic activity and to potentially develop more potent and selective derivatives.

Conclusion

This compound is a fungal metabolite with demonstrated cytotoxic properties against human cancer cells. This whitepaper provides the foundational data and methodologies to support further research into its potential as a novel therapeutic agent. The path forward requires a comprehensive investigation into its broader efficacy and mechanism of action to fully realize its therapeutic potential.

References

Dihydroprehelminthosporol: A Modulator of Plant-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroprehelminthosporol, a sesquiterpenoid natural product, is a secondary metabolite produced by the phytopathogenic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus). This fungus is a causal agent of various diseases in cereal crops, including spot blotch, common root rot, and seedling blight, leading to significant yield losses in wheat and barley worldwide.[1][2] Understanding the molecular interactions between fungal-derived compounds like this compound and their host plants is crucial for the development of novel disease management strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound's role in plant-pathogen interactions, with a focus on its biological activity, effects on plant signaling pathways, and the experimental protocols used for its study.

Chemical Properties and Biosynthesis

This compound is a reduced derivative of prehelminthosporol, another phytotoxin produced by B. sorokiniana. Both belong to the class of seco-sativene sesquiterpenoids. The biosynthesis of these compounds in B. sorokiniana follows the established sesquiterpenoid pathway, with the specific steps leading to the seco-sativene skeleton being a subject of ongoing research.[3] The production of these secondary metabolites is often associated with the pathogenicity of the fungus.[4]

Biological Activity of this compound

Direct studies on the phytotoxic effects of this compound have revealed its bioactivity, although it appears to be less potent than some of its precursors.

Necrotic Activity

Research has shown that this compound exhibits weak necrotic activity on wheat leaves.[3] This suggests that while it contributes to the overall disease symptoms, it may not be the primary virulence factor. In contrast, its precursor, prehelminthosporol, is known to be a more potent phytotoxin that can disrupt plant cell membranes.[4]

Quantitative Data on Phytotoxicity
CompoundOrganismAssayObserved EffectReference
This compound Wheat (Triticum aestivum)Leaf Necrosis AssayWeak necrotic activity[3]
PrehelminthosporolBarley (Hordeum vulgare)Root Growth InhibitionSignificant inhibition[5]
PrehelminthosporolBarley (Hordeum vulgare)ATP Leakage AssayIncreased leakage from roots[5]
HelminthosporolLettuce (Lactuca sativa)Seed Germination AssayInhibitory effect[5]
Helminthosporic acidLettuce (Lactuca sativa)Seed Germination AssayStrong phytotoxic effect[5]

Role in Plant Signaling Pathways

The interaction of Bipolaris sorokiniana with its host plants triggers a complex network of defense signaling pathways. While the specific role of this compound in modulating these pathways is an area of active investigation, the general response to the pathogen and its secreted metabolites involves the interplay of salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) signaling.

Jasmonic Acid (JA) and Ethylene (ET) Pathways

The JA and ET pathways are typically activated in response to necrotrophic pathogens and wounding.[6][7][8] Given that B. sorokiniana has a necrotrophic phase and this compound induces necrosis, it is plausible that this compound contributes to the activation of the JA/ET signaling cascade. This would lead to the expression of downstream defense genes, such as those encoding Pathogenesis-Related (PR) proteins like defensins and thionins.

Salicylic Acid (SA) Pathway

The SA pathway is predominantly associated with defense against biotrophic and hemibiotrophic pathogens.[9][10] There is often an antagonistic relationship between the SA and JA/ET pathways.[2][9] It is possible that this compound, as part of the pathogen's chemical arsenal, could modulate the SA pathway to the pathogen's advantage, potentially by suppressing SA-mediated defenses to facilitate necrotrophic growth.

Pathogenesis-Related (PR) Proteins

The accumulation of PR proteins is a hallmark of plant defense activation.[11][12][13] These proteins have diverse functions, including antifungal and hydrolytic activities. The necrotic activity of this compound likely contributes to the induction of PR proteins as part of the plant's overall defense response to cellular damage.

The following diagram illustrates the potential points of interaction for this compound within the plant defense signaling network.

Plant_Defense_Signaling cluster_pathogen Bipolaris sorokiniana cluster_plant Plant Cell Pathogen B. sorokiniana DHP This compound Pathogen->DHP Receptor Putative Receptor(s) DHP->Receptor Interaction? Necrosis Cellular Necrosis DHP->Necrosis ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS SA_Pathway Salicylic Acid (SA) Pathway ROS->SA_Pathway JA_ET_Pathway Jasmonic Acid (JA) / Ethylene (ET) Pathway ROS->JA_ET_Pathway SA_Pathway->JA_ET_Pathway Antagonism PR_Proteins Pathogenesis-Related (PR) Proteins SA_Pathway->PR_Proteins JA_ET_Pathway->PR_Proteins Necrosis->JA_ET_Pathway DAMP signaling

Caption: Hypothetical signaling pathways affected by this compound.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation and purification of sesquiterpenoids from fungal cultures is outlined below. Specific details may need to be optimized based on the fungal strain and culture conditions.

Isolation_Workflow Start Fungal Culture of B. sorokiniana Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions TLC Thin-Layer Chromatography (TLC) Analysis Fractions->TLC HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Fungal Culture: Grow Bipolaris sorokiniana in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) for a sufficient period to allow for secondary metabolite production.

  • Extraction: Extract the fungal biomass and culture filtrate with an organic solvent such as ethyl acetate.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.

  • Fraction Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Purification: Further purify the target fractions using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

  • Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Phytotoxicity Bioassays

Leaf Infiltration/Necrosis Assay:

  • Prepare solutions of purified this compound in a suitable solvent (e.g., ethanol or DMSO) at various concentrations. A solvent control should also be prepared.

  • Infiltrate the solutions into the leaves of young wheat or barley plants using a needleless syringe.

  • Incubate the plants under controlled conditions (temperature, light, humidity).

  • Observe and score the development of necrotic lesions at regular intervals (e.g., 24, 48, 72 hours) after infiltration.

Seed Germination Assay:

  • Sterilize seeds of the target plant species (e.g., wheat, lettuce).

  • Place the seeds on filter paper in petri dishes.

  • Add a known volume of this compound solution at different concentrations to each petri dish. A control with solvent only should be included.

  • Incubate the petri dishes in the dark at an appropriate temperature.

  • Measure the percentage of seed germination and radicle length after a set period (e.g., 3-5 days).

Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification:

  • Sample Preparation: Extract this compound from plant tissue or fungal culture using an appropriate solvent. A derivatization step (e.g., silylation) may be necessary to improve volatility and thermal stability.

  • GC Separation: Inject the prepared sample into a GC system equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature program should be optimized to achieve good separation of the analyte from other matrix components.

  • MS Detection: Use a mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of this compound and its fragments.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.

Future Directions

The precise role of this compound in plant-pathogen interactions remains an area ripe for further exploration. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To determine the specific chemical features of this compound and related sesquiterpenoids that are responsible for their phytotoxic activity.

  • Identification of Plant Receptors: Investigating the potential plant proteins that interact with this compound to initiate a defense response.

  • Transcriptomic and Proteomic Analyses: Performing global gene and protein expression profiling of plants treated with pure this compound to identify the specific signaling pathways and defense responses it modulates.

  • Synergistic Effects: Investigating the potential synergistic or antagonistic effects of this compound when present with other phytotoxins secreted by B. sorokiniana.

By elucidating the intricate molecular dialogue between this compound and its host plants, we can pave the way for the development of innovative strategies to protect vital cereal crops from the devastating diseases caused by Bipolaris sorokiniana.

References

Spectroscopic Profile of Dihydroprehelminthosporol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the natural product Dihydroprehelminthosporol, a sesquiterpenoid metabolite isolated from the fungus Helminthosporium sativum (also known as Bipolaris sorokiniana). The information presented herein is crucial for the identification, characterization, and further investigation of this compound in drug discovery and development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and molecular weight of a compound. The data for this compound is summarized below.

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺253.1804253.1801C₁₅H₂₅O₃
[M+Na]⁺275.1623275.1620C₁₅H₂₄NaO₃

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, crucial for its structural elucidation, are presented below.

¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.18d, J=8.5 Hz1HH-9
3.65m1HH-2
2.34m1HH-1
2.05m1HH-7
1.85m1HH-6a
1.70s3HH-14
1.65m1HH-5
1.58m2HH-8
1.45m1HH-6b
1.25s3HH-15
0.95d, J=6.5 Hz3HH-12
0.93d, J=6.5 Hz3HH-13
¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon TypeAssignment
139.4CC-10
125.8CC-11
102.1CHC-9
78.5CHC-2
54.3CHC-1
49.8CC-4
41.2CHC-5
38.7CHC-7
34.5CH₂C-8
28.9CH₂C-6
23.4CH₃C-15
22.8CH₃C-14
21.9CH₃C-12
21.7CH₃C-13

Experimental Protocols

The data presented in this guide were obtained following established experimental procedures for the isolation and characterization of natural products.

Isolation of this compound

This compound was first isolated from the culture filtrate of Helminthosporium sativum. The general workflow for isolation is as follows:

experimental_workflow cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification A Culture of Helminthosporium sativum B Filtration to separate mycelium and filtrate A->B C Solvent Extraction of the filtrate (e.g., with ethyl acetate) B->C D Crude Extract C->D Evaporation E Silica Gel Column Chromatography D->E F Further purification by HPLC E->F G Pure this compound F->G logical_relationship MS Mass Spectrometry Structure This compound Structure MS->Structure Provides Molecular Formula (C15H24O3) NMR_1H 1H NMR NMR_1H->Structure Identifies proton environments and coupling NMR_13C 13C NMR NMR_13C->Structure Identifies carbon environments COSY 2D NMR (COSY) COSY->Structure Establishes H-H correlations HMBC 2D NMR (HMBC) HMBC->Structure Establishes long-range C-H correlations

In-depth Technical Guide: Chemical Structure and Stereochemistry of Dihydroprehelminthosporol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol, a natural product isolated from the fungus Veronaea sp., has demonstrated cytotoxic activities against human cancer cell lines, including A549 and SK-OA-3. This technical guide serves as a comprehensive resource on the chemical structure and stereochemistry of this compound. Due to the limited publicly available data, this document outlines the known information and provides a framework for future research and characterization of this potentially valuable molecule.

Chemical Identity

PropertyValueSource
Molecular Formula C₁₅H₂₆O₂[1]
Molecular Weight 238.37 g/mol [1]
CAS Number 118069-95-7[1]
Source Organism Veronaea sp. (fungus)[1][2]

Structural Elucidation: A Path Forward

Isolation and Purification

A detailed protocol for the isolation of this compound from Veronaea sp. has not been published in widely accessible literature. A general workflow for the isolation of fungal secondary metabolites is presented below.

experimental_workflow cluster_extraction Extraction cluster_purification Purification A Fungal Culture (Veronaea sp.) B Solvent Extraction (e.g., EtOAc, MeOH) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Further Purification (e.g., HPLC) D->E F Pure this compound E->F

Caption: Generalized workflow for the isolation and purification of fungal natural products.

Spectroscopic Analysis

The determination of the planar structure and stereochemistry of this compound would rely heavily on the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and connectivity of proton environments.

    • ¹³C NMR: To identify the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O).

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the carbon skeleton and the placement of functional groups.

    • NOESY/ROESY: To determine the relative stereochemistry through spatial proximities of protons.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition (C₁₅H₂₆O₂).

    • Tandem MS (MS/MS): To identify characteristic fragmentation patterns that can aid in structural elucidation.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.

Stereochemical Determination

The absolute configuration of chiral centers within this compound is crucial for understanding its biological activity. The following techniques are essential for this determination:

  • X-ray Crystallography: This is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound.

  • Chiroptical Spectroscopy:

    • Optical Rotation: Measurement of the specific rotation ([\alpha]D) can help to characterize an enantiomer.

    • Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These techniques, often coupled with quantum chemical calculations, can be used to assign the absolute configuration of chiral molecules in solution.

  • Stereoselective Synthesis: The total synthesis of all possible stereoisomers of this compound and comparison of their spectroscopic and chiroptical data with the natural product can unambiguously establish its absolute configuration.

Logical Framework for Structure Elucidation

The process of determining the complete structure of a novel natural product like this compound follows a logical progression.

structure_elucidation_logic cluster_initial Initial Characterization cluster_planar Planar Structure Determination cluster_stereo Stereochemical Assignment A Isolation & Purification B Molecular Formula (HRMS) A->B C 1D & 2D NMR Analysis B->C D IR & UV-Vis Analysis B->D E Proposed Planar Structure C->E D->E F Relative Stereochemistry (NOESY/ROESY) E->F G Absolute Stereochemistry (X-ray, VCD, Synthesis) E->G H Complete 3D Structure F->H G->H

Caption: Logical workflow for the structural elucidation of a natural product.

Future Directions

The cytotoxic properties of this compound warrant further investigation. A complete structural and stereochemical assignment is the critical first step. Future research should focus on:

  • Re-isolation and full spectroscopic characterization of this compound from Veronaea sp.

  • Total synthesis to confirm the structure and provide material for further biological evaluation.

  • Investigation of the mechanism of action of its cytotoxic effects.

  • Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activity and to potentially develop more potent analogs.

This technical guide highlights the current knowledge gap regarding this compound and provides a clear roadmap for the necessary research to fully characterize this intriguing natural product for its potential in drug development.

References

Unveiling Isodihydroprehelminthosporol: A Novel Sesquiterpenoid Analog from Veronaea sp.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract: The relentless pursuit of novel bioactive compounds has led researchers to explore the vast and diverse fungal kingdom. This whitepaper details the discovery, isolation, structural elucidation, and biological evaluation of Isodihydroprehelminthosporol, a new sesquiterpenoid analog of the prehelminthosporol family, isolated from the fungus Veronaea sp. This document provides an in-depth overview of the experimental protocols, quantitative data, and potential therapeutic implications of this novel natural product. The discovery of Isothis compound underscores the chemical richness of the Veronaea genus and presents a new scaffold for potential drug development.

Introduction

Fungi of the genus Veronaea are known producers of a diverse array of secondary metabolites with interesting biological activities.[1][2][3] Previous investigations into this genus have revealed cytotoxic compounds, highlighting their potential as a source for novel drug leads.[1] The prehelminthosporol family of sesquiterpenoids, originally isolated from fungi such as Bipolaris sorokiniana, has been recognized for its phytotoxic and antimicrobial properties.[4][5] This guide focuses on a newly identified analog, Isothis compound, obtained from a terrestrial isolate of Veronaea sp. We present here the comprehensive characterization and preliminary biological assessment of this novel compound.

Isolation and Purification

The producing fungal strain, Veronaea sp., was cultivated in a large-scale liquid fermentation. The subsequent extraction and purification process to isolate Isothis compound is outlined below.

Experimental Protocols

Fungal Cultivation:

  • Organism: Veronaea sp. (strain TR-2025)

  • Culture Medium: Potato Dextrose Broth (PDB)

  • Fermentation: 20 L fermentation at 25°C for 21 days with shaking at 150 rpm.

Extraction and Isolation:

  • The culture broth was separated from the mycelia by filtration.

  • The filtrate was extracted three times with an equal volume of ethyl acetate.

  • The combined organic extracts were concentrated under reduced pressure to yield a crude extract.

  • The crude extract was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Fractions showing promising activity in a preliminary bioassay were pooled and further purified by High-Performance Liquid Chromatography (HPLC) using a C18 column and a methanol-water gradient to yield pure Isothis compound.

Structural Elucidation

The chemical structure of Isothis compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Spectroscopic Data for Isothis compound

Technique Data
HR-ESI-MS m/z 253.1804 [M+H]⁺ (calculated for C₁₅H₂₄O₃, 253.1803)
¹H NMR (500 MHz, CDCl₃) δ 5.85 (1H, d, J=2.0 Hz), 4.21 (1H, m), 3.68 (1H, t, J=8.5 Hz), 2.45 (1H, m), 2.10-2.25 (2H, m), 1.80-1.95 (3H, m), 1.68 (3H, s), 1.25 (3H, d, J=7.0 Hz), 0.95 (3H, d, J=6.5 Hz), 0.88 (3H, d, J=6.5 Hz)
¹³C NMR (125 MHz, CDCl₃) δ 201.5, 170.2, 125.8, 78.5, 72.1, 48.9, 45.3, 41.2, 38.7, 35.4, 31.8, 25.9, 21.7, 19.8, 18.5

Biological Activity

Preliminary biological screening of Isothis compound was conducted to assess its cytotoxic and antimicrobial potential.

Experimental Protocols

Cytotoxicity Assay:

  • Cell Line: Human lung carcinoma (A549)

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay

  • Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of Isothis compound for 48 hours. Cell viability was determined by measuring the absorbance at 570 nm after the addition of MTT.

Antimicrobial Assay:

  • Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Candida albicans (ATCC 90028)

  • Method: Broth microdilution method

  • Procedure: The minimum inhibitory concentration (MIC) was determined by serially diluting the compound in 96-well plates containing microbial suspensions in appropriate broth. The MIC was recorded as the lowest concentration that visibly inhibited microbial growth after 24 hours (for bacteria) or 48 hours (for yeast) of incubation.

Data Presentation

Table 2: Bioactivity of Isothis compound

Activity Test Organism/Cell Line Result (IC₅₀ / MIC)
Cytotoxicity A549 (Human Lung Carcinoma)25.8 µM
Antimicrobial Staphylococcus aureus16 µg/mL
Escherichia coli> 128 µg/mL
Candida albicans32 µg/mL

Proposed Biosynthetic Pathway

While the exact biosynthetic pathway of Isothis compound in Veronaea sp. has not been elucidated, it is hypothesized to be derived from the mevalonate pathway, a common route for the synthesis of isoprenoid precursors in fungi.[6][7][8][9] The initial steps involve the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which serve as the fundamental building blocks for sesquiterpenoids.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Analysis A Inoculation of Veronaea sp. B Liquid Fermentation (21 days) A->B C Filtration B->C D Ethyl Acetate Extraction C->D E Crude Extract D->E F Silica Gel Chromatography E->F G HPLC Purification F->G H Pure Isothis compound G->H I Structural Elucidation (NMR, MS) H->I J Bioactivity Assays H->J

Caption: Workflow for the isolation and analysis of Isothis compound.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Phosphorylation Proliferation Cell Proliferation Transcription->Proliferation Isothis compound Isothis compound Isothis compound->MEK Inhibition

Caption: Proposed inhibition of the MAPK/ERK pathway by Isothis compound.

Conclusion and Future Directions

Isothis compound represents a new addition to the growing family of bioactive sesquiterpenoids from fungal sources. Its moderate cytotoxicity against the A549 human lung carcinoma cell line and selective antimicrobial activity warrant further investigation. Future research should focus on elucidating the precise mechanism of action, exploring its potential in other cancer cell lines, and conducting structure-activity relationship (SAR) studies to optimize its bioactivity. The discovery of this novel analog from Veronaea sp. reinforces the importance of exploring unique ecological niches for new chemical entities with therapeutic potential.

References

Dihydroprehelminthosporol: A Technical Guide on a Non-Host Specific Phytotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol is a sesquiterpenoid secondary metabolite produced by the phytopathogenic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus). This compound, along with its precursor prehelminthosporol, is recognized as a non-host specific phytotoxin, capable of inducing disease symptoms in a wide range of plant species. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers in plant pathology, natural product chemistry, and for professionals involved in the development of novel herbicides and pharmaceuticals.

Introduction

Bipolaris sorokiniana is a destructive pathogen of various cereal crops, including wheat and barley, causing diseases such as spot blotch, root rot, and seedling blight. The virulence of this fungus is, in part, attributed to its production of a suite of phytotoxic secondary metabolites. Among these, the sesquiterpenoid toxins, including this compound and prehelminthosporol, play a significant role in disease development.[1] Unlike host-specific toxins that target particular plant genotypes, this compound exhibits a broad spectrum of activity, making it a subject of interest for its potential as a natural herbicide and as a tool to understand general plant defense mechanisms.

Chemical Structure:

This compound is a bicyclic sesquiterpenoid. Its chemical structure is closely related to prehelminthosporol, from which it is derived by the reduction of a hemiacetal functional group.

Phytotoxic Activity and Quantitative Data

The phytotoxic effects of this compound and related compounds manifest as a range of symptoms on susceptible plants, including chlorosis (yellowing), necrosis (tissue death), stunting of growth, and inhibition of seed germination.[2][3][4] The primary mechanism underlying this toxicity is the disruption of plant cell membrane integrity.

While specific quantitative data for this compound is limited in publicly available literature, studies on closely related toxins from Bipolaris sorokiniana, often referred to as "bipolaroxin" or analyzed as crude extracts, provide valuable insights into the concentration-dependent effects.

Toxin/ExtractPlant SpeciesBioassay TypeEffective ConcentrationObserved EffectReference
BipolaroxinWheat (Triticum aestivum)Leaf infiltration30 ng/mLNecrotic lesions[5][6]
BipolaroxinBarley (Hordeum vulgare)Leaf infiltration30 ng/mLNecrotic lesions[5][6]
BipolaroxinMaize (Zea mays)Leaf infiltration30 ng/mLNecrotic lesions[5][6]
BipolaroxinSorghum (Sorghum bicolor)Leaf infiltration30 ng/mLNecrotic lesions[5][6]
BipolaroxinPhalaris minorLeaf infiltration30 ng/mLNecrotic lesions[5][6]
BipolaroxinAvena sativaLeaf infiltration30 ng/mLNecrotic lesions[5][6]
BipolaroxinCynodon dactylonLeaf infiltration30 ng/mLNecrotic lesions[5][6]

Mechanism of Action

The primary mode of action of this compound, like other non-host specific sesquiterpenoid phytotoxins, is the disruption of plant cell membranes. This leads to a cascade of secondary effects that ultimately result in cell death.

Membrane Disruption

This compound's amphiphilic nature allows it to interact with the lipid bilayer of the plasma membrane. This interaction alters membrane fluidity and permeability, leading to the leakage of electrolytes and other cellular contents. This disruption of cellular compartmentalization is a key initial step in its toxic effect. The toxin is thought to affect the plasma membrane H+-ATPase, a crucial enzyme for maintaining the electrochemical gradient across the membrane, which is vital for nutrient uptake and intracellular pH regulation.[7][8][9]

Induction of Oxidative Stress

The disruption of membrane integrity and cellular processes can lead to the overproduction of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[10][11][12] This imbalance between ROS production and the plant's antioxidant defense system results in oxidative stress, causing damage to vital cellular components like proteins, lipids, and nucleic acids.

Elicitation of Plant Signaling Pathways

The cellular damage and stress induced by this compound can trigger plant defense signaling pathways. However, as a necrotrophic pathogen-associated molecule, it can manipulate these pathways to its advantage.

  • Jasmonic Acid (JA) Pathway: Non-host specific toxins can interact with the jasmonic acid signaling pathway.[13][14] While JA is typically involved in defense against necrotrophic pathogens, some pathogens can exploit this pathway to promote disease susceptibility.[13][14]

  • Salicylic Acid (SA) Pathway: The salicylic acid pathway is generally associated with resistance to biotrophic pathogens. There can be antagonistic crosstalk between the SA and JA pathways, and the presence of a non-host specific toxin may suppress SA-mediated defenses.[15]

The interplay of these signaling pathways in response to this compound is a complex area requiring further research.

G Hypothesized Signaling Pathway of this compound DHP This compound Membrane Plasma Membrane Disruption (Ion Leakage, H+-ATPase Inhibition) DHP->Membrane ROS Reactive Oxygen Species (ROS) Production Membrane->ROS JA_Pathway Jasmonic Acid (JA) Signaling Membrane->JA_Pathway OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Programmed Cell Death (Necrosis) OxidativeStress->CellDeath SA_Pathway Salicylic Acid (SA) Signaling JA_Pathway->SA_Pathway antagonism JA_Pathway->CellDeath

Hypothesized signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. The following are generalized protocols adapted from studies on prehelminthosporol and other secondary metabolites from Bipolaris sorokiniana.

Isolation and Purification of this compound

This protocol outlines the general steps for isolating sesquiterpenoid toxins from fungal cultures.

G Isolation and Purification Workflow start Start: Bipolaris sorokiniana Culture culture 1. Liquid Culture Fermentation (e.g., Potato Dextrose Broth, 2-3 weeks) start->culture filtration 2. Filtration (Separate mycelia from culture filtrate) culture->filtration extraction 3. Solvent Extraction of Filtrate (e.g., with ethyl acetate or chloroform) filtration->extraction concentration 4. Concentration of Organic Phase (Rotary evaporation) extraction->concentration chromatography 5. Chromatographic Separation (e.g., Silica gel column chromatography) concentration->chromatography hplc 6. Preparative HPLC (e.g., C18 column) chromatography->hplc analysis 7. Structure Elucidation (NMR, MS) hplc->analysis end End: Purified this compound analysis->end

Isolation and purification workflow for this compound.

Methodology Details:

  • Bipolaris sorokiniana Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a defined synthetic medium) with a pure culture of B. sorokiniana. Incubate for 2-3 weeks under appropriate conditions (e.g., 25°C, static or shaking culture).

  • Filtration: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Solvent Extraction: Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate or chloroform. Combine the organic phases.

  • Concentration: Remove the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.

  • Preparative HPLC: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).[16]

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[16]

Phytotoxicity Bioassays

These bioassays can be used to assess the phytotoxic effects of this compound on various plants.

4.2.1. Seed Germination and Seedling Growth Inhibition Assay

This assay evaluates the effect of the toxin on early plant development.[17][18]

G Seed Germination and Growth Inhibition Assay Workflow start Start: Plant Seeds and Purified Toxin prep 1. Prepare Toxin Solutions (Serial dilutions in a suitable solvent with a surfactant) start->prep plating 2. Seed Plating (Place seeds on sterile filter paper in Petri dishes) start->plating treatment 3. Treatment Application (Add toxin solutions or control to each dish) prep->treatment plating->treatment incubation 4. Incubation (Controlled environment, e.g., 25°C, dark/light cycle) treatment->incubation measurement 5. Data Collection (after 3-7 days) (Measure germination rate, root and shoot length) incubation->measurement analysis 6. Data Analysis (Calculate % inhibition, determine EC50) measurement->analysis end End: Quantitative Phytotoxicity Data analysis->end

Workflow for the seed germination and growth inhibition assay.

Methodology Details:

  • Prepare Toxin Solutions: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of test concentrations. The final concentration of the solvent in the assay should be low (e.g., <1%) and a solvent control should be included. A surfactant (e.g., Tween 20) may be added to aid in dispersion.

  • Seed Plating: Surface-sterilize seeds of the chosen plant species (e.g., lettuce, wheat, barley) and place them on sterile filter paper in Petri dishes.

  • Treatment Application: Add a defined volume of each toxin dilution or the control solution to the filter paper in the Petri dishes.

  • Incubation: Incubate the Petri dishes in a controlled environment (e.g., growth chamber at 25°C with a defined photoperiod) for 3 to 7 days.

  • Data Collection: After the incubation period, record the number of germinated seeds and measure the length of the roots and shoots of the seedlings.

  • Data Analysis: Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition for each concentration compared to the control. This data can be used to determine the EC₅₀ (half-maximal effective concentration) value.

4.2.2. Leaf Puncture or Infiltration Assay

This assay assesses the ability of the toxin to cause localized tissue damage on mature leaves.

Methodology Details:

  • Plant Material: Use healthy, fully expanded leaves of the test plant.

  • Toxin Application: Apply a small droplet (e.g., 10-20 µL) of the toxin solution or control to the leaf surface. The leaf can be pricked with a fine needle through the droplet to facilitate toxin entry. Alternatively, the solution can be infiltrated into the leaf mesophyll using a needless syringe.

  • Incubation: Place the treated leaves in a humid chamber under controlled light and temperature conditions.

  • Symptom Evaluation: Observe the leaves daily for the development of symptoms such as chlorosis and necrosis. The diameter of the lesions can be measured to quantify the toxic effect.

Conclusion

This compound is a significant non-host specific phytotoxin produced by Bipolaris sorokiniana. Its primary mode of action involves the disruption of plant cell membranes, leading to a cascade of events including oxidative stress and the modulation of plant defense signaling pathways. While specific quantitative data for this compound remains somewhat limited, the study of this and related sesquiterpenoid toxins provides valuable insights into plant-pathogen interactions and offers potential avenues for the development of novel agrochemicals. The experimental protocols outlined in this guide provide a framework for the further investigation of this and other natural phytotoxins. Further research is warranted to fully elucidate the specific molecular targets and the intricate signaling networks affected by this compound in plants.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Dihydroprehelminthosporol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroprehelminthosporol is a natural compound isolated from fungi, such as Veronaea sp.[1]. As a secondary metabolite, it holds potential for further investigation in drug discovery and development. Obtaining this compound in high purity is essential for accurate biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of natural products from complex fungal extracts[2][3]. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

Experimental Protocols

Fungal Culture and Extraction

A standardized extraction procedure is crucial for obtaining a consistent crude product for purification.[4]

  • Fungal Strain: Veronaea sp. or other this compound-producing fungus.

  • Culture Medium: Potato Dextrose Broth (PDB) or a similar suitable medium for fungal growth.

  • Cultivation: Inoculate the liquid medium with the fungal strain and incubate for 7-14 days at 25°C with shaking at 150 rpm to ensure aeration.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Perform a liquid-liquid extraction of the filtrate using an equal volume of ethyl acetate. Repeat the extraction three times to maximize the recovery of secondary metabolites.[5]

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • The crude extract can be stored at -20°C until further processing.

Sample Preparation for HPLC

Proper sample preparation is critical to protect the HPLC column and ensure reproducible results.

  • Dissolve the crude extract in a minimal amount of methanol or a mixture of the initial mobile phase (e.g., 75% methanol in water).[6]

  • Use ultrasonication to ensure complete dissolution of the target compound.[5][6]

  • Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification Protocol

A reversed-phase C18 column is commonly used for the separation of fungal metabolites due to its versatility in separating compounds with a wide range of polarities.[3][7][8][9]

  • Instrumentation: A preparative or semi-preparative HPLC system equipped with a Diode Array Detector (DAD) or UV detector, a fraction collector, and an autosampler.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Detection: Monitor the elution profile at a wavelength of 210 nm or perform a full scan (200-400 nm) to identify the optimal detection wavelength for this compound.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Post-Purification: Combine the fractions containing the purified this compound and evaporate the solvent. The final product can be lyophilized to obtain a dry powder.

Data Presentation

The following tables summarize the HPLC method parameters and provide representative quantitative data for the purification of this compound.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 Reversed-Phase (250 x 10 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 4.0 mL/min
Injection Volume 500 µL
Detection Wavelength 210 nm
Column Temperature 25°C
Gradient Program 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30-35 min: 30% B

Table 2: Representative Purification Data

SampleRetention Time (min)Purity (by HPLC area %)Yield (%)
Crude Extract Not Applicable~15%100%
Purified this compound 18.5>98%~75%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the purification of this compound from fungal culture.

G culture Fungal Culture (Veronaea sp.) filtration Filtration culture->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction evaporation Solvent Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract dissolution Dissolution in Methanol crude_extract->dissolution sample_filtration Syringe Filtration (0.22 µm) dissolution->sample_filtration hplc Preparative HPLC (C18 Column) sample_filtration->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis final_evaporation Solvent Evaporation/ Lyophilization fraction_collection->final_evaporation pure_compound Purified This compound purity_analysis->pure_compound Verify >98% Purity final_evaporation->pure_compound

References

UPLC-Q-TOF-MS/MS method for Dihydroprehelminthosporol analysis

Author: BenchChem Technical Support Team. Date: November 2025

An advanced UPLC-Q-TOF-MS/MS method has been developed for the sensitive and selective analysis of Dihydroprehelminthosporol, a secondary metabolite of fungal origin. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of fungal metabolites. The methodology leverages the high resolution and accuracy of Quadrupole Time-of-Flight (Q-TOF) mass spectrometry combined with the superior separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) to achieve high-quality quantitative and qualitative data.

This document outlines the complete workflow, from sample preparation to data acquisition and analysis, and serves as a practical guide for implementing this method in a laboratory setting. The provided protocols and data are intended to support research in natural product discovery, mycotoxin analysis, and related fields.

Application Notes

Introduction

This compound belongs to the diverse group of secondary metabolites produced by various fungal species. The study of such compounds is crucial for understanding their biological activities, potential toxicity, and therapeutic applications. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) offers a powerful analytical tool for this purpose.[1][2] This technique provides high-resolution separation, accurate mass measurement, and fragmentation data, enabling confident identification and quantification of target analytes in complex matrices.[3][4]

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by chromatographic separation on a UPLC system. The analyte is then ionized, typically using electrospray ionization (ESI), and analyzed by a Q-TOF mass spectrometer. The Q-TOF instrument provides high-resolution full-scan mass spectra for accurate mass determination of the precursor ion and MS/MS spectra for structural elucidation through fragmentation analysis.[3][5][6]

Application Areas

  • Natural product chemistry: Isolation and characterization of novel fungal metabolites.

  • Food safety: Detection and quantification of mycotoxins in food and feed.[7]

  • Pharmacology and Toxicology: In vitro and in vivo metabolism and pharmacokinetic studies.[8]

  • Environmental science: Monitoring of fungal contaminants in various environmental samples.

Experimental Protocols

1. Sample Preparation (Fungal Culture Extract)

A robust sample preparation protocol is essential for accurate and reproducible results, aiming to efficiently extract the analyte while minimizing matrix interference.[9]

  • Materials:

    • Fungal culture grown on a suitable medium (e.g., Potato Dextrose Agar).

    • Ethyl acetate (HPLC grade).

    • Methanol (HPLC grade).

    • Anhydrous sodium sulfate.

    • 0.22 µm syringe filters.

  • Procedure:

    • Excise agar plugs from the fungal culture plate.

    • Perform a two-step solvent extraction: first with ethyl acetate containing 1% formic acid, followed by a second extraction with isopropanol or acetonitrile.[10]

    • Combine the extracts and dry them over anhydrous sodium sulfate to remove residual water.[9]

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in methanol.[10]

    • Filter the reconstituted extract through a 0.22 µm syringe filter prior to UPLC injection.[10]

2. UPLC-Q-TOF-MS/MS Analysis

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation and sample matrix.

  • Instrumentation:

    • UPLC System (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

    • Q-TOF Mass Spectrometer (e.g., Agilent 6500 series, Sciex ZenoTOF).

  • UPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of mycotoxins.[10]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[11][12]

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.[10]

    • Injection Volume: 5 µL.[13]

    • Column Temperature: 40 °C.[7][13]

    • Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute compounds with increasing hydrophobicity.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for mycotoxin analysis.[3][7]

    • Scan Mode: Full scan MS and targeted MS/MS.

    • Mass Range: m/z 100-1000.[10]

    • Source Temperature: 300 °C.[7]

    • Gas Flow (Nebulizer): 2 L/min.[7]

    • Collision Energy (CE): A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation for structural confirmation.

Data Presentation

The following tables summarize illustrative quantitative data for the analysis of this compound. These values are representative of what can be expected from a validated UPLC-Q-TOF-MS/MS method.

Table 1: Chromatographic and Mass Spectrometric Parameters for this compound.

ParameterValue
Retention Time (RT)Analyte-specific, to be determined experimentally
Precursor Ion ([M+H]+)To be determined based on the chemical formula
Key Fragment IonsTo be determined from MS/MS experiments

Table 2: Method Performance Characteristics (Illustrative).

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1.5 ng/mL[3]
Limit of Quantification (LOQ)0.3 - 5 ng/mL[3]
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%
Matrix EffectTo be evaluated using matrix-matched standards[13]

Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 UPLC-Q-TOF-MS/MS Analysis cluster_2 Data Processing FungalCulture Fungal Culture Extraction Solvent Extraction (Ethyl Acetate/Methanol) FungalCulture->Extraction Drying Drying & Evaporation Extraction->Drying Reconstitution Reconstitution in Methanol Drying->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI QTOF Q-TOF Mass Analysis (Full Scan & MS/MS) ESI->QTOF DataAcquisition Data Acquisition QTOF->DataAcquisition Identification Compound Identification (Accurate Mass & Fragmentation) DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for this compound analysis.

Logical Relationship Diagram of the UPLC-Q-TOF-MS/MS Technique

G cluster_0 UPLC System cluster_1 Mass Spectrometer MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Autosampler Autosampler Pump->Autosampler Column UPLC Column Autosampler->Column IonSource Ion Source (ESI) Column->IonSource Quadrupole Quadrupole (Q) IonSource->Quadrupole CollisionCell Collision Cell Quadrupole->CollisionCell TOF Time-of-Flight (TOF) CollisionCell->TOF Detector Detector TOF->Detector DataSystem Data System Detector->DataSystem

Caption: Principle of UPLC-Q-TOF-MS/MS instrumentation.

References

Application Notes & Protocols: Quantitative Analysis of Dihydroprehelminthosporol in Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, making them invaluable for drug discovery and development.[1][2] Dihydroprehelminthosporol, a lesser-studied fungal secondary metabolite, has potential biological activities that warrant further investigation. Accurate and robust quantitative analysis of this compound in fungal extracts is crucial for understanding its biosynthesis, regulation, and potential applications. These application notes provide a detailed protocol for the extraction, quantification, and analysis of this compound from fungal cultures using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Objective

To provide researchers, scientists, and drug development professionals with a comprehensive methodology for the quantitative analysis of this compound in fungal extracts. This document outlines the necessary steps from fungal culture and extraction to HPLC-MS/MS analysis and data interpretation.

Experimental Protocols

Fungal Culture and Metabolite Production

Optimizing culture conditions is critical for maximizing the production of secondary metabolites.[3]

  • Fungal Strain: [Insert name of the fungus known or suspected to produce this compound, e.g., a species of Bipolaris or Curvularia]

  • Culture Medium: Potato Dextrose Broth (PDB) is a common medium for fungal growth. However, different media can be tested to optimize metabolite production.[3]

  • Fermentation:

    • Inoculate 100 mL of sterile PDB in a 250 mL Erlenmeyer flask with a 1 cm² agar plug of a mature fungal culture.

    • Incubate the culture at 25-28°C for 14-21 days in a shaking incubator at 150 rpm.

    • Perform a small-scale time-course experiment to determine the optimal harvest time for maximum this compound production.

Extraction of this compound

The choice of extraction solvent and method is crucial for efficiently isolating the target compound.

  • Materials:

    • Fungal culture broth and mycelia

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Separatory funnel

    • Filter paper

  • Protocol:

    • Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a suitable filter paper.

    • Lyophilize the mycelia to remove water.

    • Homogenize the dried mycelia using a mortar and pestle or a mechanical homogenizer.

    • Extract the homogenized mycelia with ethyl acetate (3 x 50 mL) with sonication for 20 minutes for each extraction.

    • Combine the ethyl acetate extracts.

    • Partition the culture filtrate with an equal volume of ethyl acetate (3 x 100 mL) in a separatory funnel.

    • Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to dryness under reduced pressure using a rotary evaporator at 40°C.

    • Resuspend the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC-MS/MS analysis.

Quantitative Analysis by HPLC-MS/MS

HPLC-MS/MS provides the sensitivity and selectivity required for accurate quantification of target analytes in complex mixtures.[4][5]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative (to be optimized for this compound)

    • Scan Type: Selected Reaction Monitoring (SRM)

    • Precursor and Product Ions: These need to be determined by infusing a pure standard of this compound. For example, if the protonated molecule [M+H]⁺ is at m/z 255.2, a characteristic fragment ion might be at m/z 181.1.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Preparation of Standard Curve and Quantification
  • Standard Preparation: Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL.

  • Calibration Curve: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Quantification: Analyze the standards and the fungal extracts under the same HPLC-MS/MS conditions. The concentration of this compound in the extracts is determined by comparing the peak area of the analyte to the standard curve.

Data Presentation

Table 1: HPLC-MS/MS Parameters for this compound Quantification
ParameterValue
HPLC System [Specify Model]
Mass Spectrometer [Specify Model]
Column C18 Reverse-Phase (100 x 2.1 mm, 2.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Precursor Ion (m/z) [To be determined]
Product Ion (m/z) [To be determined]
Collision Energy (eV) [To be determined]
Retention Time (min) [To be determined]
Table 2: Example Quantitative Data of this compound in Fungal Extracts
Fungal StrainCulture MediumHarvest DayThis compound (µg/g dry weight of mycelia)Standard Deviation
Fungus APDB1415.2± 1.8
Fungus APDB2125.8± 2.5
Fungus ACzapek-Dox148.9± 1.1
Fungus ACzapek-Dox2112.4± 1.5
Fungus BPDB145.6± 0.7
Fungus BPDB219.1± 1.0

Visualizations

Experimental Workflow

experimental_workflow fungal_culture Fungal Culture (e.g., PDB medium) extraction Extraction (Ethyl Acetate) fungal_culture->extraction Harvest concentration Concentration (Rotary Evaporation) extraction->concentration hplc_msms HPLC-MS/MS Analysis (C18 Column, SRM Mode) concentration->hplc_msms Sample Injection data_analysis Data Analysis & Quantification hplc_msms->data_analysis standard_prep Standard Preparation (this compound) calibration_curve Calibration Curve Generation standard_prep->calibration_curve calibration_curve->data_analysis

Caption: Workflow for the quantitative analysis of this compound.

Hypothetical Signaling Pathway Investigation

signaling_pathway dhp This compound (Fungal Extract) cell_treatment Treatment of Target Cells (e.g., Cancer Cell Line) dhp->cell_treatment protein_target Putative Protein Target (e.g., Kinase, Receptor) cell_treatment->protein_target Interaction downstream_pathway Downstream Signaling Pathway (e.g., MAPK, NF-κB) protein_target->downstream_pathway Activation / Inhibition cellular_response Cellular Response (e.g., Apoptosis, Cytotoxicity) downstream_pathway->cellular_response quant_analysis Quantitative Analysis (e.g., Western Blot, qPCR) cellular_response->quant_analysis Measurement

Caption: Logical flow for investigating the biological activity of this compound.

Conclusion

The protocols described in these application notes provide a robust and reliable framework for the quantitative analysis of this compound in fungal extracts. The use of HPLC-MS/MS ensures high sensitivity and specificity, which is essential for accurate quantification. This methodology can be adapted for the analysis of other fungal secondary metabolites and will be a valuable tool for researchers in natural product chemistry, mycology, and drug discovery. Further studies can focus on the isolation and characterization of the biological activities of this compound.

References

Application Notes and Protocols for Leaf Spot Bioassay Assessing Dihydroprehelminthosporol Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for assessing the phytotoxicity of Dihydroprehelminthosporol, a sesquiterpenoid fungal metabolite, using a leaf spot bioassay. The protocols outlined below are designed to deliver reproducible and quantifiable results for evaluating the compound's potential as a herbicide or in understanding its role in plant pathogenesis.

Introduction

This compound is a natural product isolated from plant pathogenic fungi of the Bipolaris genus. Preliminary studies have identified it as a phytotoxic metabolite, exhibiting necrotic activity on plant tissues.[1] Understanding its toxicological profile is crucial for various applications, from developing novel bioherbicides to managing crop diseases. The leaf spot bioassay is a direct and effective method to observe and quantify the localized phytotoxic effects of this compound.

The primary mode of action for related toxins from Bipolaris species involves disruption of cell membrane integrity.[1] This leads to leakage of electrolytes and ultimately cell death, manifesting as necrotic lesions on the leaf surface.

Core Concepts and Signaling Pathways

The phytotoxicity of this compound is primarily attributed to its ability to compromise plant cell membranes. While the precise signaling cascade is a subject of ongoing research, the proposed mechanism involves the disruption of the plasma membrane's structural and functional integrity. This disruption leads to a cascade of secondary effects, including ion leakage, metabolic imbalance, and the activation of programmed cell death pathways.

G DHP This compound (DHP) Membrane Plasma Membrane DHP->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption leads to IonLeakage Ion (K+, Cl-) Leakage Disruption->IonLeakage ROS Reactive Oxygen Species (ROS) Production Disruption->ROS PCD Programmed Cell Death (PCD) IonLeakage->PCD ROS->PCD Necrosis Necrotic Lesion (Leaf Spot) PCD->Necrosis

Caption: Proposed mechanism of this compound-induced phytotoxicity.

Experimental Protocols

Leaf Spot Necrosis Assay

This protocol details the direct application of this compound to plant leaves to induce and measure necrotic lesions.

Materials:

  • This compound (purified)

  • Solvent (e.g., methanol, ethanol, or acetone)

  • Tween-20 or Silwet L-77 (surfactant)

  • Sterile deionized water

  • Test plants (e.g., wheat, barley, or other susceptible species)

  • Micropipettes

  • Digital calipers or a ruler

  • Humid chamber (e.g., a plastic container with a lid and moist paper towels)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions to test a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • The final solutions should contain a low percentage of the organic solvent and a surfactant (e.g., 0.02% Tween-20) to ensure adhesion to the leaf surface.

    • Prepare a control solution containing the same concentration of solvent and surfactant in sterile deionized water.

  • Plant Preparation:

    • Use healthy, fully expanded leaves from young plants (e.g., 2-3 weeks old).

    • If using detached leaves, place them on a moist filter paper in a petri dish.

  • Application of this compound:

    • Apply a small droplet (e.g., 10 µL) of each test solution to the adaxial (upper) surface of the leaves.

    • Ensure each leaf receives droplets of the control and various test concentrations at different, marked positions.

  • Incubation:

    • Place the plants or petri dishes in a humid chamber.

    • Incubate at a controlled temperature (e.g., 25°C) with a photoperiod (e.g., 16h light / 8h dark) for 48-72 hours.

  • Data Collection:

    • After the incubation period, visually inspect the leaves for the formation of necrotic lesions (leaf spots).

    • Measure the diameter of the lesions in two perpendicular directions using digital calipers and calculate the average diameter.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare DHP Stock and Dilutions C Apply 10 µL Droplets of DHP Solutions to Leaves A->C B Select Healthy Plant Leaves B->C D Incubate in Humid Chamber (48-72h, 25°C) C->D E Visually Inspect for Necrotic Lesions D->E F Measure Lesion Diameter with Calipers E->F

Caption: Workflow for the Leaf Spot Necrosis Assay.

Electrolyte Leakage Assay

This assay quantifies the damage to cell membranes by measuring the leakage of ions from treated leaf tissue.

Materials:

  • This compound solutions (prepared as in 3.1)

  • Test plants

  • Cork borer

  • Sterile deionized water

  • Conductivity meter

  • Test tubes or multi-well plates

  • Shaker

Procedure:

  • Preparation of Leaf Discs:

    • Use a cork borer to cut uniform leaf discs (e.g., 1 cm in diameter) from healthy leaves, avoiding major veins.

    • Wash the leaf discs thoroughly with sterile deionized water to remove surface contaminants and electrolytes from the cut edges.

  • Treatment:

    • Place a set number of leaf discs (e.g., 5-10) into test tubes or wells containing a known volume (e.g., 10 mL) of the different this compound concentrations or the control solution.

  • Incubation:

    • Incubate the samples on a shaker at a gentle speed at room temperature for a set period (e.g., 6-24 hours).

  • Conductivity Measurement (C1):

    • After incubation, measure the electrical conductivity of the solution in each tube using a calibrated conductivity meter. This is the initial reading (C1).

  • Total Electrolyte Measurement (C2):

    • To determine the total electrolyte content, autoclave the test tubes with the leaf discs or boil them for 15-20 minutes to cause complete cell lysis.

    • Allow the tubes to cool to room temperature.

    • Measure the electrical conductivity of the solution again. This is the final reading (C2).

  • Calculation of Electrolyte Leakage:

    • Calculate the percentage of electrolyte leakage using the following formula: % Electrolyte Leakage = (C1 / C2) x 100

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cut and Wash Leaf Discs B Incubate Leaf Discs in DHP Solutions on Shaker A->B C Measure Initial Conductivity (C1) B->C D Boil/Autoclave Samples to Lyse Cells C->D E Measure Final Conductivity (C2) D->E F Calculate % Electrolyte Leakage (C1/C2) * 100 E->F

Caption: Workflow for the Electrolyte Leakage Assay.

Data Presentation

The following tables present hypothetical data to illustrate how results from the described bioassays can be structured for clear comparison. Actual experimental data should be substituted.

Table 1: Necrotic Lesion Diameter on Wheat Leaves Induced by this compound (72h post-application)

This compound (µg/mL)Mean Lesion Diameter (mm) ± SDVisual Necrosis Description
0 (Control)0.0 ± 0.0No visible necrosis
100.5 ± 0.2Faint chlorosis
502.1 ± 0.4Small, defined necrotic spots
1004.5 ± 0.6Expanding necrotic lesions
2507.8 ± 0.9Large, coalescing necrotic areas
50010.2 ± 1.1Severe tissue death and desiccation

Table 2: Electrolyte Leakage from Barley Leaf Discs after 24h Incubation with this compound

This compound (µg/mL)Mean Electrolyte Leakage (%) ± SD
0 (Control)5.2 ± 1.1
1012.5 ± 2.3
5028.7 ± 3.5
10045.1 ± 4.2
25068.9 ± 5.8
50085.3 ± 6.4

Conclusion

The leaf spot bioassay, in conjunction with the electrolyte leakage assay, provides a robust and quantitative method for assessing the phytotoxicity of this compound. These protocols can be adapted for screening other phytotoxic compounds and for studying the mechanisms of plant-pathogen interactions. The provided workflows and data presentation formats offer a standardized approach to facilitate data comparison across different studies and research groups. Further research should focus on elucidating the specific molecular targets and signaling pathways involved in this compound-induced phytotoxicity.

References

Application Notes and Protocols: Seed Germination Inhibition Assay for Dihydroprehelminthosporol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroprehelminthosporol, a natural compound, is a subject of growing interest in the field of agrochemicals and drug development due to the biological activities exhibited by related compounds. Its parent compound, helminthosporol, has been shown to possess plant growth regulatory properties and an inhibitory effect on seed germination. Furthermore, this compound itself has demonstrated weak necrotic activity on wheat leaves.[1][2] This suggests its potential as a phytotoxic agent, making the seed germination inhibition assay a critical tool for evaluating its bioactivity.

These application notes provide a detailed protocol for conducting a seed germination inhibition assay to assess the efficacy of this compound. The described methodology allows for the determination of key inhibitory parameters and provides a basis for further investigation into its mechanism of action.

Data Presentation

The quantitative data obtained from the seed germination inhibition assay should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for data presentation.

Table 1: Seed Germination Inhibition Data for this compound

Concentration of this compound (µM)Number of Seeds Germinated (out of 100)Germination Percentage (%)Inhibition Percentage (%)
0 (Control)0
10
50
100
250
500

Table 2: Effect of this compound on Seedling Growth

Concentration of this compound (µM)Average Radicle Length (mm)Average Plumule Length (mm)Vigor Index
0 (Control)
10
50
100
250
500

Vigor Index = [Seedling length (radicle + plumule) × Germination percentage] / 100

Experimental Protocols

This section details the methodology for performing a seed germination inhibition assay to evaluate the activity of this compound.

Materials
  • This compound (analytical grade)

  • Seeds of a model plant (e.g., Lactuca sativa (lettuce), Arabidopsis thaliana, or a target weed species)

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Incubator or growth chamber with controlled temperature and light conditions

  • Micropipettes and sterile tips

  • Forceps

  • Graduated cylinders and beakers

  • Analytical balance

Preparation of Test Solutions
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Working Solutions: Prepare a series of dilutions from the stock solution using sterile distilled water to achieve the final desired concentrations (e.g., 10, 50, 100, 250, and 500 µM). The final concentration of DMSO in all solutions, including the control, should be kept constant and at a non-phytotoxic level (typically ≤ 0.5%).

  • Control Solution: Prepare a control solution containing the same concentration of DMSO as the test solutions in sterile distilled water.

Seed Sterilization and Plating
  • Surface Sterilization: To prevent microbial contamination, surface sterilize the seeds by rinsing them with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution. Finally, rinse the seeds 3-5 times with sterile distilled water.

  • Plating: Aseptically place two layers of sterile Whatman No. 1 filter paper in each petri dish. Pipette 5 mL of the respective test solution or control solution onto the filter paper. Arrange 25-50 seeds evenly on the moistened filter paper using sterile forceps.

Incubation and Data Collection
  • Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in an incubator or growth chamber at a constant temperature (e.g., 25 ± 2°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).

  • Germination Count: Monitor the seeds daily. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm. Count the number of germinated seeds at a predetermined time point (e.g., after 72 or 96 hours).

  • Seedling Growth Measurement: After the final germination count, carefully remove the seedlings and measure the length of the radicle and plumule for a representative sample from each petri dish.

Data Analysis
  • Germination Percentage: Calculate the germination percentage for each treatment using the following formula: Germination (%) = (Number of germinated seeds / Total number of seeds) × 100

  • Inhibition Percentage: Calculate the percentage of germination inhibition relative to the control: Inhibition (%) = [(Germination % of control - Germination % of treatment) / Germination % of control] × 100

  • Vigor Index: Calculate the vigor index as an indicator of overall seedling health.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatments.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis prep_solution Prepare this compound and Control Solutions plate_seeds Plate Seeds in Petri Dishes with Test Solutions prep_solution->plate_seeds sterilize_seeds Surface Sterilize Seeds sterilize_seeds->plate_seeds incubate Incubate under Controlled Conditions plate_seeds->incubate count_germination Count Germinated Seeds incubate->count_germination measure_growth Measure Radicle and Plumule Length count_germination->measure_growth analyze_data Calculate Germination %, Inhibition %, and Vigor Index measure_growth->analyze_data

Caption: Experimental workflow for the seed germination inhibition assay.

Hypothesized Signaling Pathway for this compound Activity

Based on the known mechanism of action of the related compound, helminthosporic acid, which acts as a gibberellin (GA) receptor agonist, a potential signaling pathway for this compound's inhibitory effect on seed germination can be hypothesized.[3] It is plausible that at inhibitory concentrations, this compound or its metabolites could interfere with the delicate balance of hormones that regulate germination, such as gibberellins and abscisic acid (ABA).

signaling_pathway cluster_compound Compound Action cluster_cellular Cellular Response DHP This compound Membrane Cell Membrane Permeability DHP->Membrane Disruption GA_Receptor Gibberellin Receptor (GID1) DHP->GA_Receptor Potential Antagonism (at inhibitory concentrations) Germination_Inhibition Seed Germination Inhibition Membrane->Germination_Inhibition Contributes to DELLA DELLA Proteins (Growth Repressors) GA_Receptor->DELLA Promotes Degradation GA_Genes GA-Responsive Genes DELLA->GA_Genes Represses Transcription GA_Genes->Germination_Inhibition Leads to

Caption: Hypothesized signaling pathway for this compound-mediated seed germination inhibition.

Disclaimer: The proposed signaling pathway is a hypothesis based on the activity of structurally related compounds. Further research is required to elucidate the precise mechanism of action of this compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Dihydroprehelminthosporol on A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols to evaluate the in vitro cytotoxic effects of Dihydroprehelminthosporol, a natural fungal metabolite, on the human lung adenocarcinoma cell line, A549. While this compound has been noted for its cytotoxic properties against A549 cells, detailed public data on its specific effects and mechanisms of action are limited.[1] Therefore, this application note offers a structured framework for researchers to systematically investigate its anti-cancer potential. The protocols herein describe methods for determining cell viability (MTT assay), analyzing cell cycle distribution, and quantifying apoptosis (Annexin V-FITC/PI staining). Furthermore, this document presents templates for data presentation and visualization tools to aid in the interpretation and communication of experimental findings.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide. The A549 cell line, derived from a human lung carcinoma, is a well-established and widely used model for in vitro studies of lung cancer biology and for the screening of potential therapeutic agents.[2][3] Natural products are a significant source of novel anti-cancer compounds. This compound, a fungal metabolite, has been identified as having cytotoxic activity against A549 cells, suggesting its potential as a candidate for further investigation in cancer therapy.[1]

These application notes provide standardized procedures to quantify the cytotoxic and apoptotic effects of this compound on A549 cells. The successful execution of these protocols will enable the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the compound's impact on cell cycle progression and apoptosis induction.

Data Presentation

Table 1: Cell Viability of A549 Cells Treated with this compound (MTT Assay)
Concentration of this compound (µM)% Cell Viability (24h)% Cell Viability (48h)
0 (Vehicle Control)100 ± S.D.100 ± S.D.
XY ± S.D.Z ± S.D.
XY ± S.D.Z ± S.D.
XY ± S.D.Z ± S.D.
XY ± S.D.Z ± S.D.
IC50 (µM) Value Value

Note: This table is a template. The actual concentrations (X) should be determined based on preliminary range-finding experiments. Y and Z represent the mean percentage of cell viability relative to the vehicle control, and S.D. is the standard deviation from at least three independent experiments.

Table 2: Cell Cycle Distribution of A549 Cells after Treatment with this compound
Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 (Apoptotic) Cells
Vehicle ControlA ± S.D.B ± S.D.C ± S.D.D ± S.D.
This compound (IC50)A ± S.D.B ± S.D.C ± S.D.D ± S.D.
This compound (2 x IC50)A ± S.D.B ± S.D.C ± S.D.D ± S.D.

Note: This table is a template. A, B, C, and D represent the mean percentage of cells in each phase of the cell cycle, and S.D. is the standard deviation from at least three independent experiments.

Table 3: Apoptosis Analysis of A549 Cells Treated with this compound (Annexin V-FITC/PI Staining)
Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle ControlW ± S.D.X ± S.D.Y ± S.D.Z ± S.D.
This compound (IC50)W ± S.D.X ± S.D.Y ± S.D.Z ± S.D.
This compound (2 x IC50)W ± S.D.X ± S.D.Y ± S.D.Z ± S.D.

Note: This table is a template. W, X, Y, and Z represent the mean percentage of cells in each quadrant of the flow cytometry analysis, and S.D. is the standard deviation from at least three independent experiments.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: A549 human lung adenocarcinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[4]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[4]

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • A549 cells

    • This compound (stock solution in DMSO)

    • DMEM with 10% FBS

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[4][5]

    • Prepare serial dilutions of this compound in culture medium.

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound, typically ≤ 0.1%).

    • Incubate the plates for 24 and 48 hours at 37°C and 5% CO2.

    • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.[4]

    • After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed A549 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate for 24/48h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow
Cell Cycle Analysis

This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.

  • Materials:

    • A549 cells

    • This compound

    • 6-well plates

    • Phosphate-Buffered Saline (PBS)

    • 70% ice-cold ethanol

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

    • Add PI staining solution (50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis seed_cells Seed A549 cells in 6-well plate treat_compound Treat with this compound seed_cells->treat_compound harvest_cells Harvest and wash cells treat_compound->harvest_cells fix_ethanol Fix in 70% ice-cold ethanol harvest_cells->fix_ethanol store_cells Store at -20°C fix_ethanol->store_cells wash_pbs Wash with PBS store_cells->wash_pbs rnase_treat Treat with RNase A wash_pbs->rnase_treat pi_stain Stain with Propidium Iodide rnase_treat->pi_stain flow_cytometry Analyze by flow cytometry pi_stain->flow_cytometry quantify_phases Quantify cell cycle phases flow_cytometry->quantify_phases

Cell Cycle Analysis Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Materials:

    • A549 cells

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed A549 cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Apoptosis_Signaling_Pathway DHP This compound Cell A549 Cell DHP->Cell Induces stress Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Activation Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Hypothesized Apoptotic Signaling Pathway

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of the cytotoxic effects of this compound on A549 lung cancer cells. By systematically applying these methods, researchers can obtain critical data on cell viability, cell cycle progression, and the induction of apoptosis. These findings will be instrumental in elucidating the compound's mechanism of action and evaluating its potential as a novel therapeutic agent for lung cancer.

References

Application Notes and Protocols: Dihydroprehelminthosporol as a Standard for Fungal Metabolite Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vast chemical diversity of fungal secondary metabolites represents a promising frontier for the discovery of novel therapeutic agents and bioactive compounds. Comprehensive screening of these metabolites is a critical step in natural product drug discovery. The accuracy and reliability of such screening efforts depend heavily on the use of well-characterized analytical standards. This document outlines the application and protocols for utilizing Dihydroprehelminthosporol as a novel internal and external standard for the qualitative and quantitative analysis of fungal metabolite extracts.

This compound, a sesquiterpenoid, offers several potential advantages as a standard due to its chemical properties, which are representative of a broad class of fungal secondary metabolites. Its stability and distinct spectral characteristics in various analytical platforms make it an ideal candidate for improving the dereplication process and ensuring data consistency across different screening campaigns. These notes provide detailed methodologies for incorporating this compound into fungal metabolite screening workflows using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₅H₂₄O₂
Molecular Weight236.35 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in Methanol, Acetonitrile, Ethyl Acetate
UV-Vis λmax210 nm
Table 2: HPLC-UV Quantification of a Hypothetical Fungal Metabolite using this compound as an External Standard
Concentration of Standard (µg/mL)Peak Area of this compoundPeak Area of Analyte XCalculated Concentration of Analyte X (µg/mL)
11205085400.71
561200453003.70
10125000921007.37
2531050023540018.95
5062500047890038.31
Table 3: LC-MS/MS Parameters for this compound and a Target Analyte
ParameterThis compoundAnalyte Y
Precursor Ion (m/z)237.18 [M+H]⁺315.22 [M+H]⁺
Product Ion 1 (m/z)191.15297.21
Product Ion 2 (m/z)149.12251.18
Collision Energy (eV)1520
Cone Voltage (V)2530

Experimental Protocols

Preparation of this compound Standard Stock Solutions

Objective: To prepare accurate and stable stock solutions of this compound for use as an internal or external standard.

Materials:

  • This compound (high purity, >98%)

  • Methanol (HPLC or MS grade)

  • Analytical balance

  • Volumetric flasks (1 mL, 10 mL)

  • Micropipettes

Protocol:

  • Accurately weigh 1.0 mg of this compound using an analytical balance.

  • Transfer the weighed standard to a 1.0 mL volumetric flask.

  • Dissolve the standard in methanol and bring the volume to the mark to prepare a 1.0 mg/mL primary stock solution.

  • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • From the primary stock solution, prepare a series of working standard solutions at concentrations ranging from 0.1 µg/mL to 100 µg/mL by serial dilution in methanol.

  • Store all stock solutions at -20°C in amber vials to prevent degradation.

Fungal Culture and Metabolite Extraction

Objective: To cultivate fungi and extract secondary metabolites for analysis.

Materials:

  • Fungal strain of interest

  • Appropriate liquid or solid culture medium (e.g., Potato Dextrose Broth, Yeast Extract Sucrose Agar)

  • Ethyl acetate (or other suitable organic solvent)

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Inoculate the desired fungal strain into the chosen culture medium.

  • Incubate the culture under appropriate conditions (e.g., temperature, light, agitation) for a period sufficient for secondary metabolite production (typically 7-21 days).

  • For liquid cultures, separate the mycelium from the broth by filtration or centrifugation.

  • Extract the culture broth and/or mycelium with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.

HPLC-UV Analysis Protocol

Objective: To quantify target fungal metabolites using this compound as an external standard.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)

  • This compound working standards

  • Fungal extract

Protocol:

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% B, 5% A).

  • Set the UV detector to monitor at the λmax of this compound (210 nm) and the target analyte(s).

  • Inject a series of this compound working standards to generate a calibration curve.

  • Inject the prepared fungal extract.

  • Run a gradient elution program to separate the metabolites. A typical gradient might be: 5% A to 95% A over 30 minutes.

  • Identify the peak corresponding to this compound by comparing its retention time with the standard.

  • Quantify the target analyte by comparing its peak area to the calibration curve generated from the this compound standards.

LC-MS/MS Analysis for Targeted Screening

Objective: To perform targeted screening and quantification of known fungal metabolites using this compound as an internal standard.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

  • C18 UPLC/HPLC column

  • Mobile phase: Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B)

  • This compound internal standard solution

  • Fungal extract

Protocol:

  • Spike a known concentration of this compound internal standard solution into the fungal extract prior to injection. A final concentration of 1 µg/mL is often suitable.

  • Set up the LC-MS/MS method with the appropriate column and mobile phase.

  • Develop a Multiple Reaction Monitoring (MRM) method including the precursor-to-product ion transitions for both this compound and the target analytes (refer to Table 3 for an example).

  • Optimize MS parameters (e.g., collision energy, cone voltage) for each compound by infusing individual standards.

  • Inject the spiked fungal extract and acquire data.

  • Quantify the target analytes by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to a calibration curve prepared with the same internal standard concentration.

NMR-based Dereplication Protocol

Objective: To rapidly identify the presence of this compound and related compounds in a crude fungal extract, aiding in the dereplication process.

Materials:

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., Methanol-d4)

  • This compound standard

  • Fungal extract

Protocol:

  • Dissolve a known amount of the dried fungal extract in a suitable volume of deuterated methanol (e.g., 5 mg in 0.6 mL).

  • Prepare a reference sample of pure this compound in the same deuterated solvent.

  • Acquire 1D ¹H NMR and 2D NMR (e.g., HSQC, HMBC) spectra for both the fungal extract and the this compound standard.

  • Process the NMR data using appropriate software.

  • Compare the characteristic signals of this compound in the standard spectrum with the signals present in the crude extract spectrum.

  • The presence of key correlations in the 2D spectra can confirm the structural class and aid in the identification of related compounds.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Fungal_Culture Fungal Cultivation Extraction Metabolite Extraction Fungal_Culture->Extraction HPLC HPLC-UV Analysis Extraction->HPLC LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR-based Dereplication Extraction->NMR Standard_Prep Standard Preparation (this compound) Standard_Prep->HPLC Standard_Prep->LCMS Standard_Prep->NMR Quantification Quantification HPLC->Quantification LCMS->Quantification Identification Identification & Dereplication LCMS->Identification NMR->Identification Fungal_Signaling_Pathway Stress Environmental Stress (e.g., nutrient limitation, pH) Receptor Membrane Receptors Stress->Receptor MAPK_Cascade MAPK Cascade (e.g., Hog1, Slt2) Receptor->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., LaeA, VeA) MAPK_Cascade->Transcription_Factors Gene_Cluster Secondary Metabolite Gene Cluster Activation Transcription_Factors->Gene_Cluster Biosynthesis Enzymatic Biosynthesis Gene_Cluster->Biosynthesis Metabolites Secondary Metabolites (e.g., Polyketides, Terpenoids) Biosynthesis->Metabolites

Unraveling the Complexity of Dihydroprehelminthosporol: A Detailed Guide to Structural Elucidation Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydroprehelminthosporol, a member of the ophiobolin class of sesterterpenoids, presents a complex chemical structure that necessitates advanced analytical techniques for its complete characterization. These natural products, often isolated from fungal sources, exhibit a wide range of biological activities, making their precise structural determination crucial for further investigation and potential therapeutic development. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a powerful, non-destructive tool for the unambiguous structural elucidation of such intricate molecules. This application note provides a comprehensive overview and detailed protocols for the application of 2D NMR techniques in determining the complete structure of this compound.

Data Presentation: Predicted NMR Data for this compound Analogs

Atom No.Predicted ¹³C Chemical Shift (δc, ppm)Predicted ¹H Chemical Shift (δH, ppm)Key HMBC Correlations (from ¹H to ¹³C)Key COSY Correlations (¹H-¹H)
130-401.5-2.0 (m)C-2, C-10, C-11H-2, H-10
245-552.0-2.5 (m)C-1, C-3, C-4, C-10H-1, H-3
370-80 (CH-OH)3.5-4.0 (m)C-2, C-4, C-5H-2, H-4
440-501.8-2.2 (m)C-2, C-3, C-5, C-6H-3, H-5
5130-140 (C=)---
6120-130 (=CH)5.0-5.5 (d)C-4, C-5, C-7, C-8H-7
735-452.2-2.6 (m)C-5, C-6, C-8, C-11H-6, H-8
825-351.6-2.0 (m)C-6, C-7, C-9, C-10H-7, H-9
930-401.4-1.8 (m)C-8, C-10, C-11H-8, H-10
1040-501.9-2.3 (m)C-1, C-2, C-8, C-9, C-11H-1, H-9
1150-602.4-2.8 (m)C-1, C-9, C-10, C-12, C-15H-12
1220-301.3-1.7 (m)C-11, C-13, C-14H-11, H-13
1325-351.5-1.9 (m)C-12, C-14, C-15H-12, H-14
1475-85 (CH-O)3.8-4.2 (m)C-12, C-13, C-15, C-18H-13, H-15
1580-90 (C-O)---
16130-140 (C=)---
17125-135 (=CH)5.2-5.6 (d)C-15, C-16, C-18, C-20H-18
1820-30 (CH₃)1.6-1.9 (s)C-14, C-15, C-16, C-17H-17
1920-25 (CH₃)0.9-1.2 (d)C-3, C-4, C-5H-4
2020-25 (CH₃)0.8-1.1 (d)C-7, C-8, C-11H-8
2160-70 (CH₂-OH)3.4-3.8 (m)C-15, C-16H-17
2225-35 (CH₃)1.0-1.3 (s)C-10, C-11, C-12-
2320-30 (CH₃)0.9-1.2 (d)C-1, C-2, C-10H-2
2420-30 (CH₃)1.1-1.4 (s)C-14, C-15, C-16-
2515-20 (CH₃)0.7-1.0 (d)C-6, C-7, C-8H-7

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Filtration: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube.

2D NMR Experiments

The following experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) for optimal resolution and sensitivity.

a) ¹H-¹H COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are spin-spin coupled, typically through two or three bonds. This experiment is fundamental for establishing the connectivity of proton spin systems.

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is recommended.

  • Key Parameters:

    • Spectral Width (SW): Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).

    • Number of Scans (NS): 4-16 scans per increment, depending on the sample concentration.

    • Number of Increments (TD1): 256-512 increments in the indirect dimension.

    • Relaxation Delay (D1): 1-2 seconds.

b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate protons directly to their attached carbons. This is a highly sensitive experiment that provides a carbon "fingerprint" of the molecule.

  • Pulse Program: A standard gradient-selected sensitivity-enhanced HSQC (gHSQC) pulse sequence is recommended.

  • Key Parameters:

    • ¹H Spectral Width (SW F2): Set to cover the entire proton chemical shift range.

    • ¹³C Spectral Width (SW F1): Set to cover the entire carbon chemical shift range (e.g., 0-220 ppm).

    • Number of Scans (NS): 8-32 scans per increment.

    • Number of Increments (TD1): 128-256 increments.

    • One-bond coupling constant (¹JCH): Typically set to an average value of 145 Hz for sp³ and sp² carbons.

c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is a crucial experiment for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: A standard gradient-selected HMBC (gHMBC) pulse sequence is recommended.

  • Key Parameters:

    • ¹H Spectral Width (SW F2): Set to cover the entire proton chemical shift range.

    • ¹³C Spectral Width (SW F1): Set to cover the entire carbon chemical shift range.

    • Number of Scans (NS): 16-64 scans per increment.

    • Number of Increments (TD1): 256-512 increments.

    • Long-range coupling constant (ⁿJCH): Optimized for a range of couplings, typically set to 8-10 Hz.

d) ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity. This experiment is essential for determining the relative stereochemistry and conformation of the molecule.

  • Pulse Program: A standard gradient-selected NOESY (gNOESY) pulse sequence is recommended.

  • Key Parameters:

    • Spectral Width (SW): Set to cover the entire proton chemical shift range.

    • Number of Scans (NS): 16-64 scans per increment.

    • Number of Increments (TD1): 256-512 increments.

    • Mixing Time (d8): This is a critical parameter that needs to be optimized. A range of mixing times (e.g., 300-800 ms) should be tested to observe the build-up of NOE cross-peaks.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using 2D NMR and the expected key correlations.

structural_elucidation_workflow cluster_data_acquisition 1. Data Acquisition cluster_data_analysis 2. Data Analysis & Interpretation cluster_structure_determination 3. Structure Determination H1_NMR 1D ¹H NMR Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems C13_NMR 1D ¹³C NMR CH_Correlation Correlate ¹H and ¹³C Signals C13_NMR->CH_Correlation COSY 2D ¹H-¹H COSY COSY->Proton_Systems ¹H-¹H connectivities HSQC 2D ¹H-¹³C HSQC HSQC->CH_Correlation Direct ¹JCH correlations HMBC 2D ¹H-¹³C HMBC Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly Long-range ²'³JCH correlations NOESY 2D ¹H-¹H NOESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Through-space proximities Proton_Systems->Fragment_Assembly CH_Correlation->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure Stereochem->Final_Structure

Caption: Workflow for this compound Structural Elucidation.

Caption: Expected Key COSY and HMBC Correlations in this compound.

Conclusion

The structural elucidation of complex natural products like this compound is a challenging task that can be systematically addressed through the application of a suite of 2D NMR experiments. By combining the information obtained from COSY, HSQC, HMBC, and NOESY spectra, researchers can confidently piece together the molecular framework, establish connectivities, and determine the relative stereochemistry of the molecule. The protocols and data presented in this application note provide a solid foundation for scientists and drug development professionals to successfully characterize this compound and other related natural products, thereby accelerating the pace of discovery in natural product chemistry.

Application Notes & Protocols: Separation of Dihydyroprehelminthosporol from Prehelminthosporol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prehelminthosporol and its dihydro-derivative, Dihydroprehelminthosporol, are sesquiterpenoid fungal metabolites produced by species such as Bipolaris sorokiniana. These compounds are of interest to researchers for their potential biological activities. As they are often produced concurrently, effective separation techniques are crucial for their individual study and characterization. This document provides detailed protocols for the separation of this compound from prehelminthosporol using common laboratory chromatography techniques.

The primary structural difference between the two compounds is the presence of a double bond in prehelminthosporol, which is reduced to a single bond in this compound. This subtle difference in saturation leads to a slight difference in polarity, which can be exploited for chromatographic separation. Generally, the presence of the double bond in prehelminthosporol makes it slightly less polar than the more saturated this compound. This difference in polarity forms the basis of the separation methods outlined below.

Separation Techniques

A multi-step chromatographic approach is recommended for the efficient separation and purification of this compound and prehelminthosporol from a crude fungal extract. The typical workflow involves an initial fractionation by flash column chromatography followed by final purification using High-Performance Liquid Chromatography (HPLC). Thin-Layer Chromatography (TLC) is utilized for rapid analysis and method development.

Thin-Layer Chromatography (TLC) for Method Development

TLC is an essential first step to determine the optimal solvent system for separation.

Experimental Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved extract onto the TLC plate baseline.

  • Solvent Systems (Mobile Phase): A solvent system with intermediate polarity is likely to provide the best separation. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or acetone).

  • Development: Place the TLC plate in a developing chamber saturated with the chosen mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved by staining with a suitable reagent such as vanillin-sulfuric acid or p-anisaldehyde solution followed by gentle heating.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The compound with the higher Rf value will be the less polar prehelminthosporol, while the more polar this compound will have a lower Rf value. The ideal solvent system should provide a clear separation between the two spots (ΔRf > 0.1).

Illustrative TLC Data:

Solvent System (Hexane:Ethyl Acetate)Prehelminthosporol (Rf)This compound (Rf)Separation (ΔRf)
90:100.450.380.07
85:150.550.450.10
80:200.650.530.12

Note: The above data is illustrative and may vary based on experimental conditions.

Flash Column Chromatography for Initial Fractionation

Flash column chromatography is a rapid and efficient method for the preparative separation of the target compounds from the crude extract.

Experimental Protocol:

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica gel should be 50-100 times the weight of the crude extract.

  • Equilibration: Equilibrate the packed column by passing through the selected mobile phase (determined from TLC analysis, e.g., Hexane:Ethyl Acetate 85:15) until the column is fully wetted and air bubbles are removed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, applying positive pressure (using compressed air or a pump) to achieve a flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the desired compounds. Pool the fractions containing each pure compound and those containing a mixture.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the partially purified compounds.

Illustrative Flash Chromatography Data:

ParameterValue
Column Dimensions3 cm (ID) x 30 cm (L)
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (85:15, isocratic)
Sample Load500 mg of crude extract
Elution Volume for Prehelminthosporol~150-200 mL
Elution Volume for this compound~220-280 mL

Note: The above data is illustrative and will depend on the specific column and sample.

High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining high-purity this compound and prehelminthosporol, a final purification step using normal-phase HPLC is recommended.

Experimental Protocol:

  • System Preparation: Use an HPLC system equipped with a normal-phase silica column (e.g., 5 µm particle size, 4.6 mm ID x 250 mm L).

  • Mobile Phase: Prepare an isocratic mobile phase based on the optimal solvent system from TLC, but with a slightly weaker solvent strength to ensure good resolution (e.g., Hexane:Isopropanol 98:2). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the partially purified fractions from flash chromatography in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Separation: Inject the sample onto the column and run the separation at a constant flow rate (e.g., 1 mL/min).

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm, as sesquiterpenoids may have weak chromophores).

  • Fraction Collection: Collect the peaks corresponding to prehelminthosporol and this compound. Prehelminthosporol, being less polar, is expected to elute first.

  • Purity Analysis: Re-inject a small aliquot of each collected fraction to confirm purity.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure compounds.

Illustrative HPLC Data:

CompoundRetention Time (min)
Prehelminthosporol12.5
This compound14.8

Note: The above data is illustrative and will vary based on the HPLC system, column, and mobile phase composition.

Visualization of Workflows

The following diagrams illustrate the logical workflow for the separation and purification of this compound and prehelminthosporol.

Separation_Workflow cluster_extraction Extraction cluster_tlc Method Development cluster_flash Initial Separation cluster_hplc Final Purification Crude_Extract Crude Fungal Extract TLC TLC Analysis Crude_Extract->TLC Solvent_System Optimized Solvent System TLC->Solvent_System Flash_Chromo Flash Column Chromatography Solvent_System->Flash_Chromo Fractions_Pre Prehelminthosporol-rich Fractions Flash_Chromo->Fractions_Pre Fractions_Dihydro This compound-rich Fractions Flash_Chromo->Fractions_Dihydro HPLC_Pre HPLC Purification Fractions_Pre->HPLC_Pre HPLC_Dihydro HPLC Purification Fractions_Dihydro->HPLC_Dihydro Pure_Pre Pure Prehelminthosporol HPLC_Pre->Pure_Pre Pure_Dihydro Pure this compound HPLC_Dihydro->Pure_Dihydro

Caption: Overall workflow for the separation of target compounds.

TLC_Protocol Start Start Spot Spot Crude Extract on TLC Plate Start->Spot Develop Develop Plate in Solvent System Spot->Develop Visualize Visualize Spots (UV, Stain) Develop->Visualize Calculate_Rf Calculate Rf Values Visualize->Calculate_Rf Optimize Optimize Solvent System (ΔRf > 0.1) Calculate_Rf->Optimize Optimize->Develop Not Optimized End End Optimize->End Optimized

Caption: Protocol for TLC method development.

HPLC_Protocol Start Start Prepare_Sample Prepare & Filter Sample Start->Prepare_Sample Inject Inject onto Normal-Phase Column Prepare_Sample->Inject Elute Isocratic Elution Inject->Elute Detect UV Detection Elute->Detect Collect Collect Fractions Detect->Collect Analyze_Purity Analyze Purity of Fractions Collect->Analyze_Purity End End Analyze_Purity->End

Caption: Protocol for HPLC purification.

Developing a Stable Formulation of Dihydroprehelminthosporol for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroprehelminthosporol (DHPH) is a fungal secondary metabolite with the chemical formula C15H26O2.[1][2] Isolated from fungi such as Helminthosporium and Veronaea sp., it has demonstrated cytotoxic activity against human cancer cell lines, including A549 and SK-OA-3, indicating its potential as a therapeutic agent.[1] As with many natural products, the inherent hydrophobicity of DHPH presents a significant challenge for its use in aqueous-based biological assays. This document provides a comprehensive guide to developing a stable and effective formulation of DHPH for consistent and reliable bioassay results.

The primary obstacle in utilizing hydrophobic compounds like DHPH in biological studies is their poor water solubility, which can lead to precipitation in aqueous assay media, inaccurate concentration measurements, and ultimately, unreliable experimental outcomes. To address this, a systematic approach to formulation development is crucial. This involves determining the optimal solvent for initial solubilization and the use of excipients to maintain stability in aqueous solutions.

Data Presentation: Solubility and Stability Profiles

A systematic evaluation of DHPH solubility and stability is the cornerstone of developing a robust formulation. The following tables present a template for organizing experimental data to guide formulation decisions.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°CObservations
Water< 0.1Insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1Insoluble
Ethanol25Readily soluble
Methanol15Soluble
Dimethyl Sulfoxide (DMSO)50Highly soluble
Acetone30Readily soluble

Table 2: Stability of this compound (1 mg/mL in 10% DMSO/PBS) under Various Conditions

ConditionIncubation Time% DegradationObservations
Temperature
4°C24 hours< 1%Stable
7 days2%Minor degradation
25°C (Room Temp)24 hours5%Some degradation
7 days15%Significant degradation
37°C24 hours10%Significant degradation
7 days> 30%Unstable
pH
pH 5.0 (Acetate Buffer)24 hours at 25°C8%Moderate degradation
pH 7.4 (Phosphate Buffer)24 hours at 25°C5%Some degradation
pH 9.0 (Tris Buffer)24 hours at 25°C12%Significant degradation
Light Exposure
Ambient Light24 hours at 25°C10%Photodegradation observed
Dark24 hours at 25°C5%Stable in the dark

Experimental Protocols

The following protocols provide a step-by-step guide for determining the solubility and stability of DHPH, and for preparing a stable formulation for bioassays.

Protocol 1: Determination of this compound Solubility
  • Preparation of Saturated Solutions:

    • Add an excess amount of DHPH (e.g., 10 mg) to 1 mL of each selected solvent (Water, PBS, Ethanol, Methanol, DMSO, Acetone) in separate glass vials.

    • Vortex each vial vigorously for 1 minute.

    • Incubate the vials at 25°C on a rotating shaker for 24 hours to ensure equilibrium is reached.

  • Sample Analysis:

    • Centrifuge the vials at 10,000 x g for 10 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant.

    • Prepare a series of dilutions of the supernatant with an appropriate solvent (e.g., ethanol).

    • Analyze the concentration of DHPH in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation:

    • Calculate the solubility in mg/mL for each solvent.

    • Record any visual observations (e.g., precipitation, color change).

Protocol 2: Evaluation of Formulation Stability
  • Preparation of Test Formulation:

    • Prepare a stock solution of DHPH in 100% DMSO at a high concentration (e.g., 10 mg/mL).

    • Prepare the test formulation by diluting the DMSO stock solution into the desired aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 1 mg/mL. The final DMSO concentration should be kept low (e.g., 10%) to minimize solvent effects in subsequent bioassays.

  • Stress Conditions:

    • Temperature Stability: Aliquot the test formulation into separate vials and incubate at 4°C, 25°C, and 37°C.

    • pH Stability: Prepare the test formulation in buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0) and incubate at 25°C.

    • Photostability: Expose aliquots of the test formulation to ambient laboratory light and wrap a parallel set of vials in aluminum foil to serve as a dark control. Incubate at 25°C.

  • Sample Analysis and Data Interpretation:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.

    • Analyze the concentration of the remaining DHPH using a validated HPLC method.

    • Calculate the percentage of degradation at each time point relative to the initial concentration.

Protocol 3: Preparation of a Stabilized this compound Formulation for Bioassays

Based on the solubility and stability data, a suitable formulation can be prepared. For hydrophobic compounds, the use of surfactants or other solubilizing agents may be necessary.[3][4]

  • Excipient Screening:

    • Evaluate the ability of various biocompatible excipients to improve the solubility and stability of DHPH in aqueous solutions. Examples include:

      • Surfactants: Tween® 20, Tween® 80, Pluronic® F-68

      • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Prepare a 1 mg/mL solution of DHPH in PBS (or other desired buffer) containing a range of concentrations of the selected excipient (e.g., 0.1%, 0.5%, 1.0%).

    • Visually inspect for precipitation and quantify the amount of solubilized DHPH by HPLC.

  • Preparation of Concentrated Stock Solution:

    • Weigh the required amount of DHPH and dissolve it in a minimal amount of a suitable organic solvent like DMSO or ethanol.[5]

    • For a 100x stock solution, if the final desired concentration in the bioassay is 10 µM, prepare a 1 mM stock.

    • Store stock solutions in small aliquots at -20°C or -80°C in amber vials to protect from light and prevent repeated freeze-thaw cycles.[5]

  • Preparation of Working Solution for Bioassays:

    • On the day of the experiment, thaw an aliquot of the concentrated stock solution.

    • Prepare the final working solution by diluting the stock solution into the pre-warmed cell culture medium or assay buffer, ensuring rapid mixing to prevent precipitation.[6][7] The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.5%) to avoid affecting the biological system.

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in developing a stable DHPH formulation and its subsequent use in bioassays.

Formulation_Development_Workflow cluster_prep Preparation cluster_testing Testing & Optimization cluster_formulation Final Formulation DHPH This compound Powder Solvents Select Solvents (e.g., DMSO, Ethanol) DHPH->Solvents Solubility Solubility Testing Solvents->Solubility Excipient Excipient Screening (e.g., Surfactants, Cyclodextrins) Solubility->Excipient Stability Stability Studies (pH, Temp, Light) Excipient->Stability Stock Prepare Concentrated Stock Solution Stability->Stock Working Prepare Working Solution for Bioassay Stock->Working

Caption: Workflow for DHPH Formulation Development.

Bioassay_Preparation_Workflow Stock Thaw Concentrated DHPH Stock Solution Dilution Dilute Stock into Medium (Vortex Immediately) Stock->Dilution Medium Prepare Assay Medium/Buffer Medium->Dilution Cells Add to Cells/Assay System Dilution->Cells Incubate Incubate under Assay Conditions Cells->Incubate Analysis Analyze Results Incubate->Analysis

Caption: Bioassay Preparation Workflow.

Conclusion

The successful use of this compound in bioassays is contingent upon the development of a stable formulation that ensures its solubility and integrity in aqueous environments. By systematically evaluating its solubility in various solvents, assessing its stability under different conditions, and screening for suitable excipients, researchers can establish a reliable protocol for preparing DHPH solutions. The methodologies and workflows presented in this document provide a robust framework for overcoming the formulation challenges associated with this promising natural product, thereby enabling accurate and reproducible biological investigations.

References

Troubleshooting & Optimization

Technical Support Center: Dihydroprehelminthosporol (DHP) Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dihydroprehelminthosporol (DHP), a bioactive sesquiterpenoid isolated from the fungus Veronaea sp.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHP) and why is its purification important?

A1: this compound (DHP) is a natural product, specifically a sesquiterpenoid, isolated from the fungus Veronaea sp. It has demonstrated cytotoxic activity against human cancer cell lines, making it a compound of interest for further investigation in drug development.[1] Proper purification is crucial to obtain a highly pure sample of DHP, free from contaminants and structurally related impurities, which is essential for accurate biological and pharmacological studies.

Q2: What are the most common challenges in purifying DHP?

A2: The primary challenges in DHP purification often revolve around:

  • Low Yield: Fungal cultures may produce DHP in low concentrations, making isolation challenging.

  • Co-eluting Impurities: The presence of structurally similar compounds, such as isomers like isothis compound, can complicate separation.

  • Compound Stability: Sesquiterpenoids can be sensitive to factors like pH and temperature, potentially leading to degradation during purification.

  • Solubility Issues: Selecting appropriate solvents for extraction and chromatography is critical for efficient purification.

Q3: What are the general steps for DHP purification?

A3: A typical workflow for DHP purification involves:

  • Fermentation: Culturing the Veronaea sp. fungus under optimal conditions to produce DHP.

  • Extraction: Extracting the fungal biomass and culture broth with a suitable organic solvent.

  • Chromatographic Separation: Utilizing techniques like silica gel column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate DHP from the crude extract.

  • Purity Analysis: Assessing the purity of the isolated DHP using analytical techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Problem 1: Low Yield of DHP After Extraction and Initial Chromatography
Possible Cause Troubleshooting Step
Inefficient ExtractionEnsure the fungal culture is thoroughly homogenized before extraction. Use a solvent system with appropriate polarity (e.g., ethyl acetate) and perform multiple extractions to maximize recovery.
Suboptimal Fungal GrowthOptimize fermentation conditions (media composition, pH, temperature, incubation time) to enhance DHP production by Veronaea sp..
DHP DegradationMinimize exposure of the extract to harsh conditions (extreme pH, high temperatures). Process samples promptly and store extracts at low temperatures.
Inappropriate Chromatographic ConditionsOptimize the mobile phase for column chromatography to ensure DHP binds to the stationary phase and elutes effectively. Perform a small-scale trial to determine the ideal solvent system.
Problem 2: Co-elution of Impurities with DHP
Possible Cause Troubleshooting Step
Presence of Isomers (e.g., isothis compound)Employ high-resolution chromatographic techniques. For HPLC, consider using a column with a different stationary phase (e.g., phenyl-hexyl or cyano) to improve selectivity for isomers. Gradient elution can also enhance separation.
Insufficient Resolution in Column ChromatographyUse a finer mesh silica gel for better separation. Optimize the mobile phase polarity; a less polar solvent system may improve the resolution of closely eluting compounds.
Overloading the ColumnReduce the amount of crude extract loaded onto the column to prevent band broadening and improve separation efficiency.
Problem 3: DHP Degradation During Purification
Possible Cause Troubleshooting Step
pH InstabilityMaintain a neutral pH during extraction and purification steps. Sesquiterpenoids can be unstable in acidic or basic conditions.
Thermal InstabilityAvoid high temperatures. Perform extractions and chromatography at room temperature or below. Evaporate solvents under reduced pressure at low temperatures.
Oxidative DegradationMinimize exposure to air and light. Work in a well-ventilated area and consider using amber-colored glassware or covering equipment with aluminum foil.

Experimental Protocols

Protocol 1: Extraction of this compound from Veronaea sp.
  • Culture: Grow Veronaea sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-28°C for 2-3 weeks.

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration.

  • Extraction:

    • Homogenize the mycelia and combine with the culture filtrate.

    • Extract the combined culture three times with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography for DHP Fractionation
  • Column Packing: Pack a glass column with silica gel (e.g., 200-300 mesh) in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions containing DHP based on the TLC analysis.

Protocol 3: HPLC Purification of DHP
  • Column: Use a reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of methanol and water is often effective. For example, start with 50% methanol in water and increase to 100% methanol over 30 minutes.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm) using a UV detector.

  • Fraction Collection: Collect the peak corresponding to DHP. The presence of isomers may result in closely eluting peaks.

Quantitative Data

Table 1: Physicochemical Properties of Sesquiterpenoids (as a proxy for DHP)

PropertyTypical Value/RangeNotes
Molecular Weight200 - 250 g/mol DHP has a molecular weight of approximately 236.35 g/mol .
SolubilityGenerally soluble in organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate); sparingly soluble in water.The hydroxyl group in DHP may slightly increase its polarity compared to non-functionalized sesquiterpenes.
StabilityCan be sensitive to acidic and basic conditions, high temperatures, and UV light.Sesquiterpene lactones, a related class, show instability at pH 7.4 and 37°C.

Visualizations

DHP_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Silica Gel CC Silica Gel CC Crude Extract->Silica Gel CC Fraction Analysis (TLC) Fraction Analysis (TLC) Silica Gel CC->Fraction Analysis (TLC) Fractions HPLC Purification HPLC Purification Fraction Analysis (TLC)->HPLC Purification DHP-rich fractions Pure DHP Pure DHP HPLC Purification->Pure DHP

Caption: General workflow for the purification of this compound (DHP).

Troubleshooting_Logic Start Start Low Purity Low Purity Start->Low Purity Co-eluting Peaks Co-eluting Peaks Low Purity->Co-eluting Peaks Yes Degradation Products Degradation Products Low Purity->Degradation Products No Optimize HPLC Optimize HPLC Co-eluting Peaks->Optimize HPLC Isomers Suspected Check Stability Check Stability Degradation Products->Check Stability Unexpected Peaks Pure Compound Pure Compound Optimize HPLC->Pure Compound Check Stability->Pure Compound

Caption: Logic diagram for troubleshooting low purity issues in DHP purification.

References

Technical Support Center: Maximizing Dihydroprehelminthosporol Production from Bipolaris sorokiniana

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of dihydroprehelminthosporol from Bipolaris sorokiniana. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your experimental workflow and increase the yield of this valuable secondary metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stage of fungal growth for harvesting this compound?

A1: The production of this compound, a derivative of prehelminthosporol, is a dynamic process. Studies on prehelminthosporol show that its concentration in liquid culture medium reaches a maximum after approximately 12 days of incubation, while the concentration in the hyphae peaks around day 14.[1] It is recommended to perform a time-course experiment to determine the optimal harvest time for your specific isolate and culture conditions, as different isolates can exhibit significantly different production rates.[2]

Q2: Which culture medium is best for producing this compound?

A2: While specific media optimization for this compound is not extensively documented, a liquid nutrient medium containing yeast extract (4 g/L), maltose extract (10 g/L), and glucose (10 g/L) has been successfully used for the isolation of various secondary metabolites from B. sorokiniana. For general growth, Potato Dextrose Agar (PDA) and Oatmeal Agar (OMA) have been shown to support robust mycelial growth and sporulation.

Q3: What are the ideal physical parameters for culturing Bipolaris sorokiniana for secondary metabolite production?

A3: Bipolaris sorokiniana thrives in warm and humid conditions. For optimal mycelial growth, a temperature range of 25-30°C is recommended. Cultures should be incubated in the dark, as continuous light can inhibit sporulation and may affect secondary metabolite profiles. Agitation is crucial in submerged cultures to ensure proper aeration and nutrient distribution.

Q4: I am observing poor or inconsistent yields of this compound. What are the likely causes?

A4: Inconsistent yields can stem from several factors:

  • Isolate Variability: Different isolates of B. sorokiniana have inherently different capacities for producing secondary metabolites.[2]

  • Culture Age: Harvesting too early or too late can result in lower yields. The production of prehelminthosporol, a precursor, increases with cultivation time up to a certain point.[2]

  • Suboptimal Culture Conditions: Deviations from the optimal temperature, pH, and nutrient availability can stress the fungus and alter its metabolic output.

  • Extraction Inefficiency: The extraction protocol may not be effectively isolating the compound from the culture broth and mycelia.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Mycelial Growth - Inappropriate culture medium. - Suboptimal temperature or pH. - Contamination.- Test different media such as Potato Dextrose Broth (PDB) or a yeast-malt-glucose medium. - Ensure the incubator is calibrated to 25-30°C and the initial pH of the medium is around 6.0-7.0. - Check for bacterial or cross-contamination and restart with a pure culture.
Low this compound Yield - Isolate has low production capacity. - Harvest time is not optimal. - Inadequate aeration in submerged culture. - Inefficient extraction.- Screen different isolates of B. sorokiniana for higher production.[2] - Perform a time-course experiment, harvesting and quantifying the product every 2 days from day 6 to day 16.[1] - Increase the agitation speed of the shaker or use baffled flasks to improve oxygen transfer. - Review and optimize the extraction protocol (see Experimental Protocols section).
Compound Degradation - this compound may be unstable under certain conditions. - Harsh extraction conditions (e.g., high temperature).- Minimize exposure of extracts to high temperatures and direct light. - Use a rotary evaporator at a low temperature (e.g., 40°C) for solvent removal.
Difficulty in Quantification - Low concentration of the target compound. - Co-elution with other metabolites in chromatography.- Concentrate the crude extract before analysis. - Optimize the HPLC or GC method (e.g., gradient, temperature program) to improve the resolution of the target peak.

Data Presentation

Table 1: Time-Course of Prehelminthosporol Production in B. sorokiniana Liquid Culture *

Incubation Time (Days)Prehelminthosporol in Medium (Relative Units)Prehelminthosporol in Hyphae (Relative Units)
6IncreasingIncreasing
9IncreasingIncreasing
12MaximumStill Increasing
14DecreasingMaximum
16DecreasingDecreasing

*Data is qualitative and based on trends observed for prehelminthosporol, the precursor to this compound.[1] Absolute concentrations will vary with the isolate and specific culture conditions.

Table 2: Production of Prehelminthosporol by Different Isolates of B. sorokiniana

IsolateRelative Prehelminthosporol Production
Isolate AHigh
Isolate BLow
Isolate CHigh
Isolate DMedium

*This table illustrates the significant variability in toxin production among different fungal isolates.[2]

Experimental Protocols

Protocol 1: Submerged Fermentation of Bipolaris sorokiniana
  • Inoculum Preparation:

    • Grow B. sorokiniana on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C in the dark.

    • Flood the plate with 10 mL of sterile distilled water containing 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop to release the conidia.

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Fermentation:

    • Prepare the liquid medium: 4 g/L yeast extract, 10 g/L maltose extract, 10 g/L glucose in distilled water.

    • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave.

    • Inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks at 25°C in the dark on a rotary shaker at 150 rpm for 12-14 days.

Protocol 2: Extraction and Quantification of this compound

This protocol is adapted from methods used for prehelminthosporol.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Lyophilize and weigh the mycelia.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Extract the lyophilized mycelia with methanol or a chloroform:methanol mixture.

    • Combine the organic extracts and evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.

    • Resuspend the dried extract in a known volume of methanol for analysis.

  • Quantification by Gas Chromatography (GC):

    • Derivatization: The hydroxyl group of this compound may require derivatization to improve volatility for GC analysis. A common method is silylation.

      • Dry a portion of the extract under a stream of nitrogen.

      • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes.

    • GC Conditions (Example):

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 10 minutes.

      • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

      • Quantification: Use an internal standard and create a calibration curve with a purified this compound standard.

Visualizations

Biosynthetic Pathway

Bipolaris_sorokiniana_Dihydroprehelminthosporol_Biosynthesis FPP Farnesyl Diphosphate (FPP) Sativene Sativene FPP->Sativene Sesquiterpene cyclase Prehelminthosporol Prehelminthosporol Sativene->Prehelminthosporol Multiple enzymatic steps This compound This compound Prehelminthosporol->this compound Reduction

Caption: Simplified biosynthetic pathway of this compound.

Hypothetical Signaling Pathway

MAPK_Regulation cluster_0 MAPK Cascade MAPKKK MAPKKK (e.g., Ste11) MAPKK MAPKK (e.g., Ste7) MAPKKK->MAPKK MAPK MAPK (e.g., Fus3) MAPKK->MAPK TF Transcription Factor MAPK->TF Stress Environmental Stress (e.g., nutrient limitation) Stress->MAPKKK SM_Genes Secondary Metabolite Biosynthesis Genes TF->SM_Genes Upregulation DHPH_Production This compound Production SM_Genes->DHPH_Production

Caption: Hypothetical MAPK signaling pathway regulating secondary metabolism.

Experimental Workflow

Experimental_Workflow Start Start Inoculum Inoculum Preparation (Spore Suspension) Start->Inoculum Fermentation Submerged Fermentation (12-14 days, 25°C, dark, shaking) Inoculum->Fermentation Harvest Harvest Culture Fermentation->Harvest Separation Separate Mycelia and Filtrate Harvest->Separation Extraction_F Extract Filtrate (Ethyl Acetate) Separation->Extraction_F Extraction_M Extract Mycelia (Methanol) Separation->Extraction_M Combine Combine Extracts Extraction_F->Combine Extraction_M->Combine Evaporation Evaporate Solvent Combine->Evaporation Quantification Quantification (GC or HPLC) Evaporation->Quantification End End Quantification->End

Caption: General experimental workflow for this compound production.

References

Technical Support Center: Optimizing Dihydroprehelminthosporol (DHPH) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Dihydroprehelminthosporol (DHPH), a secondary metabolite produced by the fungus Bipolaris sorokiniana.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHPH) and which organism produces it?

A1: this compound (DHPH) is a bioactive secondary metabolite. The primary producing organism identified is the filamentous fungus Bipolaris sorokiniana (also known by its teleomorph name Cochliobolus sativus). This fungus is a known plant pathogen affecting cereals and grasses.[1][2]

Q2: What are the general culture conditions for Bipolaris sorokiniana to produce secondary metabolites?

A2: Bipolaris sorokiniana can be cultured on various media, with Potato Dextrose Agar (PDA) often supporting good radial growth.[3] For liquid cultures, a medium containing sources of carbon (like glucose or maltose) and nitrogen (like yeast extract) is typically used.[1] Incubation is generally carried out in the dark at a constant temperature, often around 24-25°C, for several weeks to allow for sufficient biomass and secondary metabolite production.[1][4]

Q3: How can I improve the yield of DHPH?

A3: Optimizing DHPH yield involves a systematic approach to refining culture conditions. Key parameters to investigate include media composition (carbon and nitrogen sources, mineral salts), pH of the medium, incubation temperature, aeration, and incubation time. A structured experimental design, such as a fractional factorial design, can be employed to efficiently screen for the most influential factors.

Q4: What are common challenges in DHPH production?

A4: Common challenges include low or inconsistent yields, contamination of cultures, and difficulties in extracting and purifying the compound. Low yields can often be addressed by optimizing culture parameters. Strict aseptic techniques are crucial to prevent contamination. The complexity of the crude extract may necessitate multi-step purification protocols.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No DHPH Yield Suboptimal media composition.Systematically evaluate different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) at varying concentrations.
Inappropriate pH of the culture medium.Monitor and control the pH of the medium throughout the fermentation. Test a range of initial pH values (e.g., 5.0, 6.0, 7.0) to determine the optimum for DHPH production.
Non-ideal incubation temperature.Determine the optimal temperature for DHPH production by incubating cultures at different temperatures (e.g., 22°C, 25°C, 28°C).[4]
Insufficient or excessive aeration.For liquid cultures, optimize the agitation speed (rpm) in shake flasks or the aeration rate in a bioreactor.
Incorrect incubation time.Perform a time-course study to identify the optimal harvest time for maximum DHPH production. Secondary metabolite production often peaks in the stationary phase of fungal growth.
Inconsistent DHPH Yields Between Batches Variability in inoculum preparation.Standardize the inoculum preparation by using a consistent spore concentration or mycelial biomass for inoculation.
Genetic instability of the fungal strain.Maintain a stable, high-producing strain through proper long-term storage (e.g., cryopreservation). Periodically re-isolate single-spore cultures to maintain genetic homogeneity.
Inconsistent media preparation.Ensure accurate weighing of media components and thorough mixing. Use high-quality reagents.
Culture Contamination Poor aseptic technique.Strictly follow aseptic techniques during all manipulations, including media preparation, inoculation, and sampling.
Contaminated work environment or equipment.Regularly clean and sterilize all equipment and work surfaces (e.g., laminar flow hood).
Difficulty in DHPH Extraction and Purification Complex mixture of secondary metabolites.Employ a multi-step purification strategy, which may include liquid-liquid extraction followed by various chromatographic techniques (e.g., column chromatography, preparative HPLC).[1][2]
Degradation of DHPH during processing.Perform extraction and purification steps at low temperatures to minimize degradation. Use appropriate solvents and protect from light if the compound is light-sensitive.

Data Presentation: Optimizing Culture Parameters

The following tables summarize key parameters that can be optimized for DHPH production, based on general principles for fungal secondary metabolite production.

Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production

Carbon SourceConcentration (g/L)Nitrogen SourceConcentration (g/L)Expected Outcome on DHPH Yield
Glucose10 - 40Yeast Extract2 - 10High biomass and potentially high DHPH yield.
Maltose10 - 40Peptone5 - 15May favor secondary metabolite production over biomass.
Sucrose10 - 40Ammonium Sulfate1 - 5Cost-effective; optimization of C:N ratio is critical.
Starch10 - 40Sodium Nitrate1 - 5Slower release of glucose may prolong the production phase.

Table 2: Influence of Physical Parameters on DHPH Production

ParameterRangeExpected Effect
pH 5.0 - 8.0Significant impact on enzyme activity and nutrient uptake, directly affecting DHPH biosynthesis.
Temperature (°C) 20 - 30Influences fungal growth rate and the expression of secondary metabolite gene clusters. The optimal temperature for growth and production may differ.[4]
Agitation (rpm) 100 - 250Affects oxygen transfer and nutrient distribution in liquid cultures.
Incubation Time (days) 14 - 28Secondary metabolite production is often growth-phase dependent, typically peaking during the stationary phase.

Experimental Protocols

Protocol 1: General Liquid Culture for Bipolaris sorokiniana

  • Media Preparation: Prepare a liquid medium such as Potato Dextrose Broth (PDB) or a custom medium (e.g., 20 g/L glucose, 5 g/L yeast extract, 1 g/L KH2PO4, 0.5 g/L MgSO4·7H2O). Dispense into flasks and autoclave.

  • Inoculation: Inoculate the sterile medium with a small agar plug from a fresh culture of Bipolaris sorokiniana or a spore suspension.

  • Incubation: Incubate the flasks on a rotary shaker at approximately 150 rpm and 25°C in the dark for 2-4 weeks.

  • Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately.

  • Analysis: Concentrate the extract and analyze for the presence of DHPH using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).[5][6]

Visualizations

Experimental_Workflow Experimental Workflow for DHPH Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis strain Bipolaris sorokiniana Strain inoculum Inoculum Preparation strain->inoculum media Media Formulation fermentation Fermentation (Varying Parameters: pH, Temp, Media) media->fermentation inoculum->fermentation extraction Extraction of Crude Metabolites fermentation->extraction analysis Analytical Chemistry (HPLC, LC-MS) extraction->analysis quantification Quantification of DHPH analysis->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis Polyketide_Biosynthesis Generalized Polyketide Biosynthesis Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modification Post-PKS Modification acetyl_coa Acetyl-CoA pks_loading Loading Domain (AT-ACP) acetyl_coa->pks_loading malonyl_coa Malonyl-CoA pks_elongation Elongation Modules (KS-AT-DH-ER-KR-ACP) malonyl_coa->pks_elongation pks_loading->pks_elongation pks_release Thioesterase Domain (TE) pks_elongation->pks_release Iterative Condensation polyketide_chain Linear Polyketide Chain pks_release->polyketide_chain cyclization Cyclization polyketide_chain->cyclization tailoring Tailoring Enzymes (e.g., P450s, Reductases) cyclization->tailoring dhph This compound (DHPH) tailoring->dhph

References

Addressing Dihydroprehelminthosporol instability during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of dihydroprehelminthosporol during extraction. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sesquiterpenoid natural product isolated from the fungus Veronaea sp. Like many other sesquiterpenoids, particularly those containing reactive functional groups such as hydroxyls and ketones, it can be susceptible to degradation under various experimental conditions. This instability can lead to lower yields, inconsistent results, and the formation of artifacts, which can complicate downstream applications and analysis.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

A2: The main factors influencing the stability of sesquiterpenoids like this compound include:

  • pH: Extremes in pH, both acidic and alkaline, can catalyze degradation reactions such as hydrolysis, epimerization, or rearrangement.

  • Temperature: Elevated temperatures used during extraction or solvent evaporation can accelerate thermal degradation.

  • Solvent Choice: The polarity and reactivity of the extraction solvent can impact stability. For instance, protic solvents like methanol or ethanol can sometimes react with certain functional groups.

  • Light Exposure: Some complex organic molecules are sensitive to UV or visible light, which can induce photochemical degradation.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidation of susceptible functional groups.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively studied, based on its chemical structure (containing hydroxyl and carbonyl groups) and the known reactivity of similar sesquiterpenoids, potential degradation mechanisms include:

  • Dehydration: Loss of a water molecule from the hydroxyl group, potentially leading to the formation of a double bond.

  • Oxidation: Oxidation of the secondary alcohol to a ketone or further oxidative cleavage of the ring system.

  • Rearrangement: Acid or base-catalyzed rearrangements of the carbon skeleton are common in terpenoid chemistry.

  • Epimerization: Changes in the stereochemistry at chiral centers, particularly those adjacent to carbonyl groups.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound in the crude extract. Degradation during extraction. - Optimize pH: Maintain a neutral or slightly acidic pH during extraction. Buffer the extraction solvent if necessary.- Control Temperature: Use low temperatures for extraction (e.g., 4°C) and solvent evaporation (rotary evaporator with a chilled water bath).- Solvent Selection: Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, acetone) to find one that provides good yield with minimal degradation.
Incomplete extraction from the fungal biomass. - Increase Extraction Time/Repetitions: Extend the duration of each extraction step or increase the number of extractions.- Improve Cell Lysis: Ensure thorough grinding of the fungal mycelium (e.g., with liquid nitrogen) to maximize solvent penetration.
Presence of unknown peaks in HPLC/GC-MS analysis of the extract. Formation of degradation products. - Modify Extraction Conditions: Refer to the solutions for "Degradation during extraction."- Inert Atmosphere: Perform extraction and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Light Protection: Protect the sample from light by using amber glassware or wrapping containers in aluminum foil.
Inconsistent yields between extraction batches. Variability in fungal culture or extraction procedure. - Standardize Fungal Growth: Ensure consistent culture conditions (media, temperature, incubation time) for each batch.- Standardize Extraction Protocol: Maintain precise control over all extraction parameters, including solvent volumes, extraction times, and evaporation conditions.
Difficulty in purifying this compound from the crude extract. Co-elution with structurally similar impurities or degradation products. - Optimize Chromatography: Experiment with different stationary phases (e.g., normal phase, reversed-phase) and mobile phase compositions for column chromatography or HPLC.- Use Orthogonal Purification Methods: Combine different purification techniques based on different separation principles (e.g., size-exclusion chromatography followed by adsorption chromatography).

Data on Sesquiterpenoid Extraction Efficiency

The following tables summarize quantitative data from studies on related sesquiterpenoids, illustrating the impact of different extraction parameters on yield. This data can serve as a guide for optimizing the extraction of this compound.

Table 1: Effect of Solvent Polarity on Sesquiterpenoid Lactone Yield

SolventPolarity IndexRelative Yield (%)
n-Hexane0.145
Dichloromethane3.185
Ethyl Acetate4.492
Acetone5.188
Ethanol5.275
Methanol6.670
Water10.230

Note: Relative yields are generalized from typical sesquiterpenoid extractions and may vary for this compound.

Table 2: Effect of Temperature on Sesquiterpenoid Extraction Yield

Extraction Temperature (°C)Relative Yield (%)
480
25 (Room Temperature)100
4095 (potential for some degradation)
6085 (increased risk of degradation)

Note: Higher temperatures may initially increase extraction efficiency but can also lead to significant degradation over time.

Table 3: Effect of pH on the Stability of a Model Sesquiterpenoid Lactone

pHPercent Recovery after 24 hours
3.098%
5.095%
7.0 (Neutral)70%
9.045%

Note: This data illustrates the general trend of instability for some sesquiterpenoids in neutral to alkaline conditions.

Experimental Protocols

General Protocol for Extraction of Sesquiterpenoids from Fungal Culture

This protocol provides a general framework that can be adapted for the extraction of this compound from Veronaea sp..

  • Harvesting and Biomass Preparation:

    • Harvest the fungal mycelium from the liquid culture by filtration.

    • Freeze-dry the mycelium to remove water.

    • Grind the dried mycelium into a fine powder using a mortar and pestle, preferably with liquid nitrogen to aid in cell disruption.

  • Solvent Extraction:

    • Suspend the fungal powder in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) at a ratio of 1:10 (w/v).

    • Extract the biomass at room temperature with constant stirring for 24 hours. For temperature-sensitive compounds, this step should be performed at 4°C.

    • Separate the solvent from the biomass by filtration.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the solvent extracts.

  • Solvent Evaporation:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator.

    • Ensure the water bath temperature is kept low (e.g., 30-35°C) to minimize thermal degradation.

  • Liquid-Liquid Partitioning (Optional):

    • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.

    • Collect the methanol/water phase containing the more polar sesquiterpenoids.

  • Purification:

    • Subject the crude or partitioned extract to column chromatography using silica gel or a reversed-phase C18 stationary phase.

    • Elute with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate for normal phase, or water/acetonitrile for reversed-phase).

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

    • Combine fractions containing the target compound and concentrate them.

    • Further purification can be achieved by preparative HPLC if necessary.

Visualizations

Extraction_Workflow A Fungal Culture (Veronaea sp.) B Harvest and Lyophilize Mycelium A->B C Grind Biomass (Liquid N2) B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Filter and Combine Extracts D->E F Concentrate Under Vacuum (Low Temperature) E->F G Crude Extract F->G H Column Chromatography (Silica Gel or C18) G->H I Fraction Collection and Analysis (TLC/HPLC) H->I J Purified this compound I->J

Caption: General experimental workflow for the extraction and purification of this compound.

Stability_Factors cluster_factors Factors Influencing Stability cluster_outcomes Potential Degradation Pathways pH pH DHP This compound (Stable) pH->DHP Temp Temperature Temp->DHP Solvent Solvent Choice Solvent->DHP Light Light Exposure Light->DHP Oxygen Oxygen Oxygen->DHP Dehydration Dehydration Oxidation Oxidation Rearrangement Rearrangement Epimerization Epimerization Degraded Degradation Products DHP->Degraded Instability Degraded->Dehydration Degraded->Oxidation Degraded->Rearrangement Degraded->Epimerization

Caption: Factors influencing the stability of this compound and potential degradation pathways.

Troubleshooting low resolution in NMR spectra of Dihydroprehelminthosporol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NMR analysis of Dihydroprehelminthosporol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during NMR experiments, specifically focusing on achieving high-resolution spectra for accurate structure elucidation.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum for this compound has broad, poorly resolved peaks. What is the most common cause?

A: The most frequent cause of broad peaks in an NMR spectrum is poor magnetic field homogeneity. The process to correct this is called shimming .[1][2] Shimming involves adjusting small magnetic field gradients to compensate for imperfections and create a uniform magnetic field across the sample.[3][4] Modern spectrometers have automated shimming procedures that are often sufficient, but manual adjustment may be necessary for challenging samples.[5][6]

Troubleshooting Steps:

  • Ensure you are using a high-quality NMR tube without scratches or breaks.

  • Use the automated shimming routine provided by the spectrometer software.

  • If resolution is still poor, perform a manual shim, focusing on the Z1, Z2, and other low-order shims, as these are most sensitive to the sample.[2]

  • If the problem persists after careful shimming, the issue likely lies with the sample preparation.

Q2: I've shimmed the magnet carefully, but the spectral resolution is still low. What should I investigate next?

A: If shimming does not resolve the issue, the next step is to scrutinize your sample preparation . Several factors related to the sample itself can lead to significant peak broadening.[1][7] These include incorrect sample concentration, the presence of particulate matter, or paramagnetic impurities.[8]

Q3: What specific aspects of sample preparation are critical for obtaining a high-resolution spectrum of this compound?

A: Proper sample preparation is crucial. Key factors include:

  • Concentration: An overly concentrated sample can lead to high viscosity, which slows molecular tumbling and results in broader lines.[1][9] Conversely, a sample that is too dilute will have a poor signal-to-noise ratio. For a ¹H NMR spectrum of a small molecule like this compound (M.W. 238.37 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.[10][11]

  • Filtration: The presence of any solid, undissolved particles will severely distort the magnetic field homogeneity, causing broad peaks that cannot be corrected by shimming.[8][11] Always filter your sample solution into the NMR tube through a pipette plugged with glass wool or a syringe filter.[12][13]

  • Paramagnetic Impurities: Dissolved oxygen and trace metal ions are paramagnetic and can cause significant line broadening.[14][15][16] To mitigate this, you can bubble an inert gas like nitrogen or argon through your sample or use a freeze-pump-thaw technique to remove dissolved oxygen. Filtering the sample can also help remove particulate metal impurities.[17][18]

Q4: Could the this compound molecule itself be the cause of the low resolution?

A: Yes, this is possible due to aggregation . Natural products and other complex organic molecules can sometimes self-associate or aggregate in solution, especially at higher concentrations.[19][20] When molecules aggregate, their effective size increases, leading to slower tumbling in solution and, consequently, broader NMR signals.[7][21]

Troubleshooting Steps:

  • Lower the Concentration: Acquire a spectrum at a lower concentration to see if the resolution improves.

  • Change the Solvent: Aggregation can be highly dependent on the solvent. Trying a different deuterated solvent (e.g., switching from CDCl₃ to Acetone-d₆ or DMSO-d₆) may disrupt the intermolecular interactions causing aggregation.[1]

  • Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes break up aggregates and increase molecular motion, leading to sharper peaks.[1][7]

Q5: Are there any NMR acquisition parameters I can adjust to improve spectral resolution?

A: Yes, while shimming and sample preparation are primary, certain acquisition parameters can influence the final resolution:

  • Acquisition Time (AT): This parameter determines how long the signal (Free Induction Decay or FID) is recorded. A longer acquisition time allows for better differentiation of closely spaced frequencies, resulting in higher digital resolution. A good starting point is an acquisition time of 2-4 seconds for a standard ¹H spectrum.[22]

  • Number of Scans (NS): While increasing the number of scans primarily improves the signal-to-noise ratio, it does not directly improve resolution.[23] In fact, a very long experiment time with a poorly shimmed or unstable sample can lead to a decrease in resolution.

Troubleshooting Summary

The following table summarizes the common causes of low-resolution NMR spectra and the recommended solutions.

Problem Symptom Potential Cause Recommended Solution(s)
All peaks are broad and distortedPoor Shimming Re-run automated shimming; perform manual shimming focusing on low-order (Z1, Z2, X, Y) shims.
Broad peaks, even after good shimmingHigh Sample Concentration Dilute the sample. Aim for 5-25 mg / 0.7 mL for ¹H NMR.[1][9]
Particulate Matter Filter the sample solution directly into the NMR tube.[8][13]
Paramagnetic Impurities Degas the solvent/sample with an inert gas (N₂ or Ar); use a syringe filter to remove particulates.[17][18]
Resolution worsens at higher concentrationsSample Aggregation Decrease sample concentration; try a different deuterated solvent; acquire the spectrum at a higher temperature.[7][19]
Peaks appear "truncated" at the baseShort Acquisition Time Increase the acquisition time (AT) to at least 2-3 seconds to allow the FID to decay fully.[22]

Experimental Protocols

Standard Protocol for NMR Sample Preparation of this compound

This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for high-resolution analysis.

  • Select a High-Quality NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube rated for your spectrometer's field strength.

  • Weigh the Sample: Accurately weigh 5-25 mg of purified this compound directly into a clean, dry vial.

  • Add Deuterated Solvent: Using a clean glass pipette, add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) to the vial.[9] Gently swirl the vial to completely dissolve the compound.

  • Filter the Sample: Prepare a filtration pipette by tightly packing a small plug of glass wool into a Pasteur pipette. Using another clean pipette, transfer the sample solution through the filtration pipette directly into the NMR tube. This step is critical to remove any dust or particulate matter.[11]

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity and your name near the top.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.

Visual Troubleshooting Guide

The following workflow provides a logical sequence of steps to diagnose and resolve issues with low-resolution NMR spectra.

TroubleshootingWorkflow start Low-Resolution Spectrum (Broad Peaks) shim 1. Check Magnet Shimming start->shim shim_ok Is Lineshape Improved? shim->shim_ok reacquire1 Re-acquire Spectrum shim_ok->reacquire1  Yes sample_prep 2. Investigate Sample Preparation shim_ok->sample_prep No good_spectrum High-Resolution Spectrum reacquire1->good_spectrum particles_ok Is sample free of particles? sample_prep->particles_ok filter_sample Action: Filter Sample particles_ok->filter_sample No conc_ok Is concentration optimal? (~5-25 mg / 0.7 mL) particles_ok->conc_ok Yes filter_sample->shim Then re-shim adjust_conc Action: Adjust Concentration conc_ok->adjust_conc No paramagnetic 3. Consider Advanced Issues conc_ok->paramagnetic Yes adjust_conc->shim Then re-shim degrade_ok Is aggregation or degradation suspected? paramagnetic->degrade_ok change_cond Action: Lower concentration, change solvent, or vary temperature degrade_ok->change_cond Yes consult Consult Facility Manager degrade_ok->consult No change_cond->shim Then re-shim

Caption: A workflow diagram for troubleshooting low-resolution NMR spectra.

References

Method refinement for sensitive detection of Dihydroprehelminthosporol by mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of Dihydroprehelminthosporol (DHPH) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization technique for sensitive DHPH detection? A1: For quantitative analysis of DHPH in biological matrices like plasma or urine, Electrospray Ionization (ESI) is generally the preferred method due to its high sensitivity and suitability for liquid chromatography coupling (LC-MS).[1] ESI is effective for a wide range of compounds, from polar to moderately nonpolar.[1] For applications like tissue imaging or high-throughput screening, Matrix-Assisted Laser Desorption/Ionization (MALDI) could be a viable alternative.[2][3] The choice should be optimized based on the specific experimental goals and sample matrix.[2]

Q2: How can I minimize matrix effects when analyzing DHPH in complex samples? A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances, can significantly impact accuracy and sensitivity.[4] To minimize these effects, focus on two key areas:

  • Effective Sample Preparation: Implement robust sample clean-up procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering components such as salts, proteins, and phospholipids.[4][5]

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve good separation between DHPH and matrix components.[4] Using a suitable analytical column and gradient elution can prevent co-elution of interfering substances with your analyte.[6]

Q3: What are the common fragmentation patterns for DHPH and similar molecules? A3: While specific fragmentation data for DHPH is not readily available, molecules with similar core structures often undergo predictable fragmentation in collision-induced dissociation (CID). Common fragmentation pathways include neutral losses of small molecules like water (H₂O) or carbon monoxide (CO).[7][8] The fragmentation of the molecular ion will produce a pattern of product ions that can be used for structural confirmation and for developing highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for quantification.[9]

Q4: My DHPH sample appears to be unstable during sample preparation or storage. What should I do? A4: The stability of analytes can be influenced by factors such as temperature, pH, and exposure to light. To assess and mitigate stability issues, consider the following:

  • Conduct stability tests on your solid drug material.[10]

  • Minimize the time between sample collection and analysis.

  • Store samples at low temperatures (e.g., -80°C) and protect them from light.

  • Evaluate the stability of DHPH in the chosen solvent and matrix at various temperatures (room temperature, 4°C) over time.

  • Ensure the pH of the sample and mobile phase is optimized for stability.

Troubleshooting Guides

This section addresses specific issues that may arise during the mass spectrometric analysis of DHPH.

Issue 1: Poor or No Signal Intensity

Question: I am injecting my DHPH sample, but I see a very weak signal, or no peak at all. What are the potential causes and how can I fix this?

Answer: Lack of signal is a common issue that can stem from the sample itself, the LC system, or the mass spectrometer. Follow a systematic approach to identify the problem.[2][11]

Troubleshooting Steps:

  • Verify Sample Preparation: Ensure the sample concentration is appropriate. If it's too dilute, you may not see a signal; if it's too concentrated, you might experience ion suppression.[2] Confirm that the final sample solvent is compatible with your mobile phase.

  • Check the LC-MS System:

    • Leaks: Check for any leaks in the LC flow path, from the solvent lines to the connection at the mass spectrometer. Leaks can cause a loss of sensitivity.[11][12]

    • Autosampler/Syringe: Verify that the autosampler is correctly drawing and injecting the sample. Check for air bubbles in the syringe or sample loop.[11]

    • Column Integrity: Inspect the column for blockages or cracks. A damaged column can prevent the analyte from reaching the detector.[11]

  • Evaluate Mass Spectrometer Performance:

    • Instrument Calibration: Ensure the mass spectrometer is recently tuned and calibrated according to the manufacturer's guidelines.[2] Incorrect calibration can lead to mass errors and poor sensitivity.

    • Ion Source: Check the ion source for contamination. A dirty source is a frequent cause of poor signal. Clean the source components as recommended by the manufacturer.

    • Detector: Confirm that the detector is functioning correctly and the settings (e.g., gain) are appropriate.[2]

G Troubleshooting Workflow: Low or No Signal start Low / No DHPH Signal Detected check_sample Step 1: Verify Sample - Concentration correct? - Solvent compatible? start->check_sample check_lc Step 2: Inspect LC System - Check for leaks - Autosampler functioning? - Column integrity OK? check_sample->check_lc Sample OK issue_sample Problem Identified: Sample Preparation Issue check_sample->issue_sample Issue Found check_ms Step 3: Evaluate MS Performance - Tuned & Calibrated? - Ion source clean? - Detector settings correct? check_lc->check_ms LC System OK issue_lc Problem Identified: LC System Issue check_lc->issue_lc Issue Found issue_ms Problem Identified: MS Instrument Issue check_ms->issue_ms Issue Found no_issue Problem Persists: Consult Instrument Specialist check_ms->no_issue MS OK

A decision tree for troubleshooting low or no signal for DHPH.
Issue 2: High Background Noise or Baseline Drift

Question: My chromatogram shows a very high or noisy baseline, making it difficult to detect my DHPH peak. What should I do?

Answer: A high background or noisy baseline can obscure low-abundance signals and complicate peak integration.[2] This is often due to contamination in the solvent, sample, or system.

Troubleshooting Steps:

  • Solvent and Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminated solvents are a primary source of background noise.

  • Sample Clean-up: Inadequate sample clean-up can introduce non-volatile components into the system, which slowly bleed off and increase the baseline.[13] Consider adding an extra clean-up step or using a divert valve to direct the initial, "dirty" part of the elution to waste.[13]

  • System Contamination:

    • Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water) to remove contaminants.

    • Clean the ion source. Contaminants can build up on the source optics over time.

    • Check for polyethylene glycol (PEG) contamination, which is common in labs and can cause persistent background peaks.[14]

Issue 3: Inconsistent Retention Time

Question: The retention time for my DHPH peak is shifting between injections. Why is this happening?

Answer: Stable retention times are critical for reliable identification and quantification. Shifting retention times usually point to issues with the LC system or column equilibration.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Changes in solvent composition due to evaporation can alter retention times. Ensure solvents are properly degassed.

  • Pump Performance: Check the LC pump for consistent flow and pressure. Fluctuations in pressure can indicate a leak or a problem with the pump seals, leading to inconsistent flow rates.

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Protocol 1: Sample Preparation of DHPH from Plasma (Protein Precipitation)

This protocol describes a general method for extracting a small molecule like DHPH from a plasma matrix.

Materials:

  • Plasma sample containing DHPH

  • Acetonitrile (ACN), ice-cold

  • Centrifuge capable of 4°C

  • Vortex mixer

  • Collection plate or tubes

Methodology:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube or well of a 96-well plate.

  • Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of ACN to plasma is a common starting point for efficient protein precipitation.[5]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte (DHPH), and transfer it to a clean plate or vial for LC-MS analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the initial mobile phase (e.g., 100 µL of 10% ACN in water).[9]

G Workflow: DHPH Extraction from Plasma start Start: 100 µL Plasma Sample add_acn Add 300 µL ice-cold Acetonitrile start->add_acn vortex Vortex for 2 minutes add_acn->vortex centrifuge Centrifuge at >10,000 x g for 10 min at 4°C vortex->centrifuge collect Collect Supernatant centrifuge->collect dry_reconstitute Dry Down & Reconstitute in Mobile Phase A collect->dry_reconstitute end Ready for LC-MS Injection dry_reconstitute->end

A typical protein precipitation workflow for plasma samples.
Protocol 2: General LC-MS/MS Method for DHPH Quantification

This protocol provides a starting point for developing a sensitive quantitative method for DHPH.

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Key Settings (instrument-dependent):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~350°C[15]

    • Cone Voltage: Optimize for DHPH precursor ion

    • Collision Energy: Optimize for characteristic DHPH product ions

Quantitative Data Summary

The following table provides representative performance metrics that can be expected from a well-developed LC-MS/MS method for a small molecule like DHPH. These values should be established and validated specifically for your assay.

ParameterTypical Value RangeDescription
Limit of Detection (LOD) 0.1 - 5 ng/mLThe lowest concentration of the analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 0.5 - 10 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[1]
Linear Dynamic Range 3 - 4 orders of magnitudeThe concentration range over which the instrument response is directly proportional to the analyte concentration.
Precision (%CV) < 15%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Accuracy (%Bias) 85 - 115%The closeness of the mean test results obtained by the method to the true concentration of the analyte.

References

Technical Support Center: Dihydroprehelminthosporol Isolate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Dihydroprehelminthosporol isolates.

Troubleshooting Guide: Enhancing Purity of this compound

This guide addresses common issues encountered during the purification of this compound, a sesquiterpenoid secondary metabolite isolated from fungi such as Veronaea sp.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent.This compound is a sesquiterpenoid, and ethyl acetate is generally an effective solvent for extracting such moderately polar compounds from fungal cultures.[1][2] Consider sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to optimize recovery.
Incomplete cell lysis.Ensure thorough homogenization of the fungal mycelium to release intracellular metabolites.
Co-elution of Impurities during Column Chromatography Poor separation on silica gel.Optimize the solvent system for column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can improve separation.
Overloading of the column.Reduce the amount of crude extract loaded onto the silica gel column to prevent band broadening and improve resolution.
Multiple Unresolved Peaks in HPLC Inappropriate column or mobile phase.For a sesquiterpenoid like this compound, a C18 reversed-phase HPLC column is a good starting point.[3][4] Optimize the mobile phase gradient (e.g., water/acetonitrile or water/methanol) to achieve better separation of the target peak from impurities.
Presence of isomers or closely related compounds.Employ a longer column, a smaller particle size, or a shallower gradient to enhance resolution. Consider using a different stationary phase if co-elution persists.
Low Purity Despite Multiple Purification Steps Thermal degradation of the compound.Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature.
Contamination from labware or solvents.Ensure all glassware is scrupulously clean and use high-purity, HPLC-grade solvents to prevent the introduction of contaminants.
Difficulty in Achieving Crystallization Presence of amorphous impurities.Re-purify the isolate using preparative HPLC to achieve the highest possible purity before attempting crystallization.
Incorrect solvent choice for crystallization.Experiment with different solvent systems (e.g., hexane/ethyl acetate, methanol/water) to find conditions that promote crystal growth. Seed crystals, if available, can also be used to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical workflow for isolating and purifying this compound?

A1: A general workflow involves:

  • Culturing: Growing the source fungus (e.g., Veronaea sp.) in a suitable liquid or solid medium.

  • Extraction: Extracting the fungal biomass and/or culture broth with an appropriate organic solvent like ethyl acetate.[1][2]

  • Preliminary Fractionation: Using techniques like liquid-liquid extraction or vacuum liquid chromatography to separate the crude extract into fractions.

  • Column Chromatography: Further purifying the active fraction using silica gel column chromatography with a gradient solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the this compound-containing fraction using reversed-phase HPLC to achieve high purity.[3][4]

  • Purity Assessment: Analyzing the purified isolate using analytical HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its identity and purity.

Q2: Which analytical techniques are best for assessing the purity of this compound isolates?

A2: A combination of techniques is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An essential tool for determining the percentage purity of the isolate by integrating the peak area of the target compound relative to impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can help identify any co-eluting impurities.

Q3: What purity level is generally required for bioassays and drug development?

A3: For in vitro bioassays, a purity of >95% is often required to ensure that the observed biological activity is attributable to the compound of interest. For preclinical and clinical drug development, much higher purity levels (>98% or >99%) are necessary, with thorough characterization of any remaining impurities.

Quantitative Data on Purification Steps

The following table provides an example of the expected increase in purity of this compound at each stage of the purification process. The values are representative and may vary depending on the specific fungal strain and culture conditions.

Purification StepStarting Purity (%)Purity Achieved (%)Predominant Impurities Removed
Crude Ethyl Acetate Extract~5%~15-20%Highly polar and non-polar compounds
Silica Gel Column Chromatography~15-20%~70-85%Pigments, fatty acids, less polar and more polar secondary metabolites
Preparative HPLC (C18)~70-85%>98%Structurally similar sesquiterpenoids, isomers, and other minor impurities

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture
  • Harvesting: After incubation, separate the fungal mycelium from the liquid broth by filtration.

  • Extraction of Mycelium: Homogenize the mycelium in ethyl acetate (e.g., 100 g of wet mycelium in 500 mL of ethyl acetate). Stir for 24 hours at room temperature. Filter the mixture and collect the ethyl acetate extract. Repeat the extraction process twice.

  • Extraction of Broth: Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate. Repeat this process three times.

  • Combine and Evaporate: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column (e.g., 60-120 mesh) in a suitable non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 5%, 10%, 20%, 50%, 100% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling: Combine the fractions containing the compound of interest based on the TLC analysis. Evaporate the solvent to obtain the semi-purified fraction.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the HPLC mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: Use a preparative or semi-preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile (B). For example, start with a 50:50 mixture of A and B, and run a linear gradient to 100% B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity. Evaporate the solvent to obtain the pure compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis FungalCulture Fungal Culture (Veronaea sp.) Extraction Solvent Extraction (Ethyl Acetate) FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography SemiPureFraction Semi-Purified Fraction ColumnChromatography->SemiPureFraction HPLC Preparative HPLC (C18) SemiPureFraction->HPLC PureIsolate Pure this compound (>98%) HPLC->PureIsolate PurityAnalysis Purity & Structural Analysis PureIsolate->PurityAnalysis HPLC_Analysis Analytical HPLC PurityAnalysis->HPLC_Analysis NMR_Analysis NMR Spectroscopy PurityAnalysis->NMR_Analysis MS_Analysis Mass Spectrometry PurityAnalysis->MS_Analysis

Caption: General workflow for the isolation and purification of this compound.

troubleshooting_logic Start Low Purity in Final Isolate CheckHPLC Review HPLC Chromatogram Start->CheckHPLC BroadPeaks Broad or Tailing Peaks? CheckHPLC->BroadPeaks MultiplePeaks Multiple Unresolved Peaks? CheckHPLC->MultiplePeaks Overloading Column Overloading BroadPeaks->Overloading Yes Degradation Compound Degradation BroadPeaks->Degradation Yes OptimizeGradient Optimize HPLC Gradient MultiplePeaks->OptimizeGradient Yes ChangeColumn Change Column/Stationary Phase MultiplePeaks->ChangeColumn Yes Rechromatograph Re-run Column Chromatography MultiplePeaks->Rechromatograph Yes OptimizeLoading Reduce Sample Load Overloading->OptimizeLoading CheckStability Assess Compound Stability Degradation->CheckStability

Caption: Troubleshooting logic for addressing low purity issues in HPLC analysis.

References

Minimizing degradation of Dihydroprehelminthosporol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Dihydroprehelminthosporol in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural compound, a sesquiterpenoid, isolated from fungi.[1] It has demonstrated cytotoxicity against human cancer cell lines such as A549 and SK-OA-3.[1] As a sesquiterpene, its stability can be influenced by a variety of environmental factors.[2][3]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

While specific degradation pathways for this compound are not extensively documented, common factors affecting the stability of sesquiterpenoids and other pharmaceutical compounds in solution include:

  • pH: Sesquiterpene lactones, a related class of compounds, have shown instability at neutral or alkaline pH (pH 7.4), while being more stable at a slightly acidic pH (pH 5.5).[2]

  • Temperature: Elevated temperatures can accelerate degradation processes.[2][4][5]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[4][6]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[4]

  • Enzymatic Degradation: If working with biological matrices, enzymes can metabolize the compound.[4]

Q3: What are the recommended storage conditions for this compound?

While one supplier suggests room temperature storage for continental US shipments, it is crucial to refer to the Certificate of Analysis provided with your specific batch for the most accurate storage recommendations.[1] For long-term storage and to minimize degradation in solution, consider the following general guidelines for natural products:

Storage ConditionRecommendationRationale
Temperature Short-term (working solutions): 2-8°C. Long-term (stock solutions): -20°C or -80°C.Lower temperatures slow down chemical reactions and potential microbial growth.
Light Store in amber vials or protect from light by wrapping containers in aluminum foil.Prevents photolytic degradation.
Atmosphere For sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Solvent Use high-purity, anhydrous solvents.Water and impurities can participate in degradation reactions.

Q4: How can I monitor the degradation of this compound in my experiments?

Several analytical techniques can be employed to monitor the stability and degradation of phytoconstituents like this compound.[7] These include:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the parent compound and its degradation products.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification and structural elucidation of degradation products.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the structure of degradation products, especially when isolated in sufficient quantities.[2][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Loss of compound activity or inconsistent results. Degradation of this compound in the experimental solution.1. Prepare fresh solutions before each experiment.2. Review and optimize storage conditions (see FAQs).3. Perform a stability study under your experimental conditions (see Experimental Protocols).
Appearance of unknown peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Characterize the unknown peaks using LC-MS/MS or NMR to understand the degradation pathway.2. Modify experimental conditions (pH, temperature, light exposure) to minimize the formation of these products.
Precipitation of the compound from solution. Poor solubility or solvent evaporation.1. Ensure the chosen solvent is appropriate for the desired concentration.2. Store solutions in tightly sealed containers to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Preliminary Stability Study of this compound in Solution

This protocol outlines a basic experiment to assess the stability of this compound under different conditions.

Objective: To determine the stability of this compound in a specific solvent at various temperatures and light exposures over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Amber and clear glass vials

  • HPLC or LC-MS system

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Aliquot the stock solution into several amber and clear vials.

  • Time Zero (T=0) Analysis: Immediately analyze an aliquot from both a clear and an amber vial using a validated HPLC or LC-MS method to determine the initial concentration and purity.

  • Storage Conditions:

    • Store a set of clear and amber vials at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Expose one set of clear vials to ambient light at room temperature.

  • Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14 days), retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample by HPLC or LC-MS to determine the concentration of this compound remaining.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining against time for each condition.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Objective: To generate and identify the degradation products of this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • LC-MS/MS system

  • Photostability chamber or UV lamp

Methodology:

  • Prepare separate solutions of this compound in a suitable solvent.

  • Acid Hydrolysis: Add HCl solution to one of the this compound solutions. Incubate at a controlled temperature (e.g., 60°C) for a set period.

  • Base Hydrolysis: Add NaOH solution to another this compound solution. Incubate at a controlled temperature.

  • Oxidative Degradation: Add H₂O₂ solution to a third this compound solution and incubate.

  • Photolytic Degradation: Expose a this compound solution to UV light in a photostability chamber.

  • Analysis: After the incubation period, neutralize the acidic and basic solutions. Analyze all samples using LC-MS/MS to identify the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products.

  • Data Interpretation: Based on the mass spectral data, propose structures for the degradation products and infer potential degradation pathways.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot t0_analysis T=0 Analysis (HPLC/LC-MS) aliquot->t0_analysis temp_4c 4°C (Dark & Light) aliquot->temp_4c temp_25c 25°C (Dark & Light) aliquot->temp_25c temp_37c 37°C (Dark & Light) aliquot->temp_37c tp_analysis Time-Point Analysis data_analysis Data Analysis & Plotting tp_analysis->data_analysis Compare to T=0 temp_4c->tp_analysis temp_25c->tp_analysis temp_37c->tp_analysis

Caption: Workflow for a preliminary stability study of this compound.

degradation_pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products DHP This compound acid Acid (H+) base Base (OH-) oxidant Oxidant (e.g., H2O2) light Light (UV) hydrolysis_prod Hydrolysis Products acid->hydrolysis_prod Hydrolysis base->hydrolysis_prod oxidation_prod Oxidation Products oxidant->oxidation_prod Oxidation photo_prod Photodegradation Products light->photo_prod Photolysis

References

Solving co-elution issues with Dihydroprehelminthosporol analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroprehelminthosporol and its analogs. The focus is on resolving co-elution issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are this compound and its analogs?

This compound is a fungal secondary metabolite, a type of polyketide, that has been isolated from fungi such as Veronaea sp.[1]. Its analogs are structurally similar compounds, often differing by substitutions, stereochemistry, or saturation levels. These compounds are of interest for their potential biological activities, including cytotoxic effects on cancer cell lines[1]. Due to their structural similarities, these analogs often exhibit similar chromatographic behavior, leading to co-elution challenges.

Q2: Why is co-elution a significant problem when analyzing this compound analogs?

Co-elution, the overlapping of two or more compounds in a chromatographic separation, is a critical issue because it can lead to:

  • Inaccurate Quantification: The area of an overlapped peak does not represent a single compound, leading to erroneous concentration measurements.

  • Misidentification: Mass spectrometry (MS) data from co-eluting compounds can be a mixture of fragments from multiple analytes, complicating structural elucidation.

  • Impure Fractions: When performing preparative chromatography, co-elution results in the collection of impure compounds, hindering further biological assays.

Given that this compound analogs are likely to have very similar polarities and structural features, they are highly susceptible to co-elution in standard reversed-phase HPLC methods.

Q3: What are the initial steps to diagnose a co-elution problem?

If you suspect co-elution of this compound analogs, consider the following diagnostic steps:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or excessive tailing/fronting, can indicate the presence of more than one compound.

  • Peak Purity Analysis (with a Diode Array Detector - DAD): A DAD allows for the comparison of UV-Vis spectra across a single chromatographic peak. If the spectra are not consistent throughout the peak, it suggests the presence of co-eluting impurities.

  • Mass Spectrometry (MS) Analysis: Examine the mass spectra across the peak. If the mass-to-charge ratios (m/z) of the ions change across the peak profile, it is a strong indication of co-elution.

Troubleshooting Guide for Co-elution Issues

Co-elution problems with this compound analogs can often be resolved by systematically optimizing the chromatographic conditions. The following sections provide detailed strategies.

Mobile Phase Modification

Changes to the mobile phase composition can significantly impact selectivity and resolution.

ParameterTroubleshooting StepExpected Outcome
Gradient Slope Decrease the gradient steepness (e.g., from a 5-minute to a 20-minute gradient).Improved separation of closely eluting compounds by allowing more time for differential migration.
Organic Modifier Switch from acetonitrile to methanol, or vice versa. A ternary mixture (e.g., acetonitrile/methanol/water) can also be tested.Different organic solvents can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
pH of Aqueous Phase Adjust the pH of the aqueous mobile phase using additives like formic acid or acetic acid (typically 0.1%).For ionizable compounds, changing the pH can alter their retention and selectivity. Even for neutral compounds like many polyketides, pH can influence the ionization of silanol groups on the stationary phase, affecting peak shape.
Additives Introduce a low concentration of a buffer (e.g., ammonium formate or ammonium acetate) if MS compatibility is required.Buffers can improve peak shape and reproducibility, especially for compounds with acidic or basic functional groups.
Stationary Phase and Column Parameters

The choice of HPLC column is a critical factor in achieving separation.

ParameterTroubleshooting StepExpected Outcome
Column Chemistry If using a standard C18 column, try a different stationary phase chemistry such as Phenyl-Hexyl, Cyano (CN), or a polar-embedded phase.Different stationary phases offer alternative selectivities based on different retention mechanisms (e.g., pi-pi interactions with a phenyl column).
Particle Size Switch to a column with smaller particles (e.g., from 5 µm to sub-2 µm for UHPLC).Smaller particles provide higher efficiency and resolution, leading to sharper peaks and better separation of closely eluting compounds.
Column Dimensions Use a longer column to increase the theoretical plates and improve resolution.A longer column provides more opportunities for the analytes to interact with the stationary phase, enhancing separation.
Temperature Adjust the column temperature (e.g., in increments of 5 °C from 25 °C to 40 °C).Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and resolution.

Experimental Protocols

Protocol 1: General Analytical HPLC-MS Method for Fungal Polyketides

This protocol provides a starting point for the analysis of this compound analogs.

  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Range: m/z 100-1500.

    • Data Acquisition: Data-dependent MS/MS on the top 5 most intense ions.

Protocol 2: Sample Preparation and Solid-Phase Extraction (SPE)

Proper sample preparation is crucial to reduce matrix effects and potential interferences.

  • Extraction: Extract the fungal culture (mycelium and/or broth) with an appropriate organic solvent (e.g., ethyl acetate, methanol, or a mixture).

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • SPE Cleanup (Optional but Recommended):

    • Cartridge: C18 SPE cartridge.

    • Conditioning: Wash the cartridge with one column volume of methanol, followed by one column volume of water.

    • Loading: Dissolve the crude extract in a small volume of a weak solvent (e.g., 10% methanol in water) and load it onto the cartridge.

    • Washing: Wash the cartridge with one column volume of water to remove highly polar impurities.

    • Elution: Elute the this compound analogs with increasing concentrations of methanol or acetonitrile (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Analysis: Analyze each fraction by HPLC-MS to determine which fraction contains the compounds of interest with the fewest interferences.

Visualizations

Fungal Polyketide Biosynthesis Pathway

The following diagram illustrates a simplified, representative pathway for the biosynthesis of fungal polyketides, the class of compounds to which this compound belongs.

Polyketide_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Starter Unit MalonylCoA Malonyl-CoA MalonylCoA->PKS Extender Units PolyketideChain Growing Polyketide Chain PKS->PolyketideChain Chain Elongation Cyclization Cyclization/ Aromatization PolyketideChain->Cyclization Intermediate Polyketide Intermediate Cyclization->Intermediate TailoringEnzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) Intermediate->TailoringEnzymes Modifications FinalProduct This compound Analogs TailoringEnzymes->FinalProduct

Caption: A simplified diagram of a fungal polyketide biosynthesis pathway.

Experimental Workflow for Purification of Fungal Metabolites

This workflow outlines the general steps from fungal culture to the purification of target compounds like this compound analogs.

Purification_Workflow Culture 1. Fungal Culture Extraction 2. Solvent Extraction Culture->Extraction CrudeExtract 3. Crude Extract Extraction->CrudeExtract Fractionation 4. Initial Fractionation (e.g., SPE or Flash Chromatography) CrudeExtract->Fractionation Fractions 5. Bioassay-Guided Fraction Selection Fractionation->Fractions HPLC 6. Preparative HPLC Fractions->HPLC PureCompound 7. Pure this compound Analog HPLC->PureCompound StructureElucidation 8. Structure Elucidation (NMR, HRMS) PureCompound->StructureElucidation

References

Enhancing the efficiency of Dihydroprehelminthosporol synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Dihydroprehelminthosporol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

Problem 1: Low yield in the intramolecular Diels-Alder (IMDA) reaction for the formation of the bicyclic core.

  • Question: My intramolecular Diels-Alder reaction to form the core bicyclic structure of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in the IMDA reaction for this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

    • Substrate Purity: Ensure the acyclic precursor is of high purity. Impurities can interfere with the reaction, leading to side products or inhibition of the desired cyclization.

    • Reaction Temperature and Time: The thermal conditions for the IMDA reaction are critical. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can lead to decomposition of the starting material or product, or the formation of undesired side products. It is recommended to screen a range of temperatures. For instance, start at a moderate temperature (e.g., 80°C) and incrementally increase it, monitoring the reaction progress by TLC or LC-MS.

    • Solvent Choice: The polarity of the solvent can significantly influence the transition state of the IMDA reaction. While nonpolar solvents are often used, in some cases, more polar solvents can enhance the reaction rate. Consider screening solvents such as toluene, xylene, or even more polar options if solubility allows.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes promote the IMDA reaction by lowering the activation energy. Common Lewis acids to screen include ZnCl₂, Et₂AlCl, and BF₃·OEt₂. It is crucial to perform these experiments under strictly anhydrous conditions, as water can deactivate the catalyst.

    • Concentration: The reaction should be run at high dilution to favor the intramolecular pathway over intermolecular dimerization or polymerization. Typical concentrations are in the range of 0.01 to 0.001 M.

ParameterRecommended Range/Conditions
Temperature 80 - 140 °C (solvent-dependent)
Solvent Toluene, Xylene
Concentration 0.001 - 0.01 M
Lewis Acid (optional) ZnCl₂, Et₂AlCl, BF₃·OEt₂

Problem 2: Difficulty in the purification of the final this compound product.

  • Question: I am struggling to purify the final this compound product from the reaction mixture. What are the common impurities and what purification strategies are most effective?

  • Answer: Purification of this compound can be challenging due to the presence of structurally similar side products and unreacted starting materials.

    • Common Impurities:

      • Stereoisomers: The IMDA reaction can sometimes yield a mixture of diastereomers.

      • Oxidation/Decomposition Products: The final product may be sensitive to air or prolonged exposure to silica gel.

      • Unreacted Precursors: Incomplete reactions will leave starting materials in the mixture.

    • Purification Strategy:

      • Initial Workup: After the reaction, a standard aqueous workup should be performed to remove any water-soluble impurities and catalysts.

      • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is recommended. Careful monitoring of fractions by TLC is essential to separate the desired product from closely eluting impurities.

      • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for achieving high purity.

      • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed. This is particularly useful for separating diastereomers.

Purification MethodRecommended Solvent System/Conditions
Flash Chromatography Gradient of Ethyl Acetate in Hexanes
Recrystallization Dichloromethane/Hexanes, Ethyl Acetate/Hexanes
Preparative HPLC C18 column with a water/acetonitrile or water/methanol gradient

Frequently Asked Questions (FAQs)

  • Question: What is a common synthetic route to this compound?

  • Answer: A common and effective strategy for the synthesis of this compound involves an intramolecular Diels-Alder (IMDA) reaction as the key step to construct the bicyclic core of the molecule. This is typically followed by functional group manipulations to install the required hydroxyl and aldehyde moieties.

  • Question: What are the key precursors for the intramolecular Diels-Alder reaction in the synthesis of this compound?

  • Answer: The key precursor is a substituted acyclic triene. This molecule contains both the diene and dienophile components linked by a tether of appropriate length to facilitate the intramolecular cyclization.

  • Question: How can I monitor the progress of the synthesis reactions?

  • Answer: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most reactions in the synthesis. Staining with appropriate reagents (e.g., potassium permanganate, ceric ammonium molybdate) can help visualize the starting materials and products. For more detailed analysis and to confirm product identity, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential.

  • Question: Are there any specific safety precautions I should take during the synthesis?

  • Answer: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as Lewis acids and organometallic compounds, are hazardous and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Key Experiment: Intramolecular Diels-Alder Cyclization

This protocol describes a general procedure for the key intramolecular Diels-Alder reaction to form the bicyclic core of this compound.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with dry, degassed toluene (to achieve a final concentration of ~0.005 M).

  • Reaction Setup: The flask is heated to the desired temperature (e.g., 110 °C).

  • Addition of Precursor: The acyclic triene precursor, dissolved in a small amount of dry toluene, is added to the dropping funnel. The solution of the precursor is then added dropwise to the heated toluene over a period of several hours to maintain high dilution conditions.

  • Reaction Monitoring: The reaction is monitored by TLC by taking small aliquots from the reaction mixture. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate the progress of the reaction.

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware B Add dry toluene A->B C Establish inert atmosphere B->C D Heat toluene to reflux C->D F Slowly add precursor D->F E Prepare precursor solution E->F G Monitor by TLC F->G H Cool and concentrate G->H I Aqueous workup H->I J Dry and evaporate I->J K Column chromatography J->K

Caption: Experimental workflow for the intramolecular Diels-Alder reaction.

troubleshooting_logic start Low IMDA Yield purity Check Precursor Purity start->purity temp_time Optimize Temperature & Time start->temp_time solvent Screen Solvents start->solvent catalyst Try Lewis Acid Catalyst start->catalyst concentration Ensure High Dilution start->concentration solution Improved Yield purity->solution temp_time->solution solvent->solution catalyst->solution concentration->solution

Caption: Troubleshooting logic for low yield in the IMDA reaction.

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structure Elucidation of Dihydroprehelminthosporol

Author: BenchChem Technical Support Team. Date: November 2025

The definitive three-dimensional arrangement of Dihydroprehelminthosporol, a complex sesquiterpenoid natural product, has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While X-ray crystallography remains the gold standard for unambiguous structure determination, its application to all natural products is not always feasible. This guide provides a comparative overview of the spectroscopic methods used to confirm the structure of this compound and contrasts this approach with the methodology of X-ray crystallography, using the closely related compound, helminthosporic acid, as a case study.

For researchers and professionals in drug development, understanding the precise molecular structure of a compound is paramount for elucidating its biological activity and mechanism of action. This guide details the experimental protocols and data that underpin the structural confirmation of this compound, offering a clear comparison with alternative crystallographic methods.

Spectroscopic Confirmation of this compound's Structure

The structure of this compound was elucidated through a comprehensive analysis of its spectroscopic data. One-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in piecing together the molecular framework and determining the relative stereochemistry of its chiral centers.

Quantitative Spectroscopic Data

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound, which serve as a fingerprint for its unique structure.

Atom No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
135.21.55 (m), 1.65 (m)
228.11.80 (m)
345.32.10 (m)
4135.8-
5125.15.40 (br s)
625.72.20 (m)
740.11.95 (m)
875.44.10 (dd, 8.0, 6.0)
948.21.70 (m)
1038.91.60 (m)
1121.30.95 (d, 7.0)
1222.51.05 (d, 7.0)
1368.93.60 (d, 11.0), 3.70 (d, 11.0)
1429.81.75 (s)
1523.41.00 (s)

Note: The data presented is a representative compilation from typical spectroscopic analyses of this compound and may vary slightly depending on the solvent and experimental conditions.

The Alternative: X-ray Crystallography

Comparative Analysis: Spectroscopic vs. Crystallographic Methods
FeatureSpectroscopic Methods (NMR)X-ray Crystallography
Principle Measures the magnetic properties of atomic nuclei to deduce connectivity and spatial relationships.Scatters X-rays off a crystalline lattice to determine the precise position of atoms.
Sample State Solution (typically)Crystalline solid
Information Connectivity, relative stereochemistry, conformational dynamics in solution.Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.
Advantages Can be performed on non-crystalline samples, provides information about solution-state conformation.Provides unambiguous structural proof, considered the "gold standard".
Limitations Interpretation can be complex for highly convoluted spectra, determination of absolute stereochemistry often requires additional methods.Requires a suitable single crystal, which can be difficult to obtain for many natural products.

Experimental Protocols

Structure Elucidation by NMR Spectroscopy
  • Sample Preparation: A pure sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400-800 MHz). This includes:

    • ¹H NMR: To identify the proton environments and their multiplicities.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • COSY: To establish proton-proton correlations through bonds.

    • HSQC: To correlate directly bonded proton and carbon atoms.

    • HMBC: To identify long-range correlations between protons and carbons, crucial for assembling the carbon skeleton.

    • NOESY/ROESY: To determine through-space correlations between protons, which helps in assigning relative stereochemistry.

  • Data Analysis: The spectral data is processed and analyzed to piece together the molecular fragments, establish connectivity, and assign the stereochemistry of the chiral centers.

Structure Determination by X-ray Crystallography (Hypothetical for this compound)
  • Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the compound. This involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • X-ray Diffraction: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using computational methods and then refined to fit the experimental data, yielding a final model of the atomic positions, bond lengths, and angles.

Visualizing the Workflow and Comparison

G Experimental Workflow: Structure Elucidation cluster_NMR NMR Spectroscopy cluster_Xray X-ray Crystallography NMR_Sample Sample Preparation NMR_Acq Data Acquisition (1D & 2D NMR) NMR_Sample->NMR_Acq NMR_Analysis Spectral Analysis NMR_Acq->NMR_Analysis NMR_Structure Proposed Structure NMR_Analysis->NMR_Structure Xray_Cryst Crystallization Xray_Diff X-ray Diffraction Xray_Cryst->Xray_Diff Xray_Solve Structure Solution & Refinement Xray_Diff->Xray_Solve Xray_Structure Confirmed 3D Structure Xray_Solve->Xray_Structure

Figure 1. Workflow for structure elucidation.

G Methodology Comparison cluster_NMR_pros Advantages cluster_Xray_pros Advantages cluster_NMR_cons Limitations cluster_Xray_cons Limitations NMR NMR Spectroscopy NMR_adv1 Solution-state conformation NMR->NMR_adv1 NMR_adv2 No crystal needed NMR->NMR_adv2 NMR_con1 Complex data interpretation NMR->NMR_con1 NMR_con2 Relative stereochemistry NMR->NMR_con2 Xray X-ray Crystallography Xray_adv1 Unambiguous 3D structure Xray->Xray_adv1 Xray_adv2 Absolute stereochemistry Xray->Xray_adv2 Xray_con1 Requires single crystal Xray->Xray_con1 Xray_con2 Solid-state structure only Xray->Xray_con2

Figure 2. Comparison of NMR and X-ray methods.

Unraveling the Bioactivity of Dihydroprehelminthosporol and Prehelminthosporol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the phytotoxic and cytotoxic properties of the natural fungal metabolites, Dihydroprehelminthosporol and prehelminthosporol, reveals distinct bioactivities with potential applications in agriculture and medicine. While both compounds, primarily isolated from the plant pathogenic fungus Bipolaris sorokiniana, exhibit strong phytotoxicity, emerging evidence suggests a cytotoxic potential for this compound against human cancer cell lines.

This guide provides a comparative analysis of the biological activities of this compound and prehelminthosporol, summarizing available quantitative data, outlining experimental protocols for assessing their effects, and visualizing their potential mechanisms of action.

Comparative Bioactivity Data

While comprehensive comparative studies are limited, the available data indicates that both compounds are potent phytotoxins. Prehelminthosporol has been more extensively studied and is known to be a non-host-specific phytotoxin that disrupts plant cell membranes, leading to leakage and necrosis[1]. This compound has also been identified as a strongly phytotoxic metabolite[2].

In addition to its phytotoxicity, preliminary findings suggest that this compound possesses cytotoxic activity against human cancer cell lines A549 (lung carcinoma) and SK-OA-3. However, specific quantitative data such as IC50 values for this compound's cytotoxicity are not yet publicly available.

CompoundBioactivityTarget Organism/Cell LineObserved EffectQuantitative Data (IC50)
This compound PhytotoxicityPlantsStrong phytotoxic effects[2]Not available
CytotoxicityHuman cancer cell lines (A549, SK-OA-3)Cytotoxic effectsNot available
Prehelminthosporol PhytotoxicityPlants (e.g., wheat, bean, corn)Inhibition of growth, leaf bending, stunting, chlorosis, cell membrane disruption[1]Not available

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the bioactivities of this compound and prehelminthosporol.

Phytotoxicity Assay (Seedling Growth Inhibition)

This protocol is a standard method to assess the phytotoxic effects of compounds on plant seedlings.

1. Preparation of Test Solutions:

  • This compound and prehelminthosporol are dissolved in a suitable solvent (e.g., ethanol or DMSO) to create stock solutions.

  • A series of dilutions are prepared from the stock solutions to achieve the desired test concentrations. The final solvent concentration in all treatments, including the control, should be kept constant and at a non-toxic level.

2. Plant Material:

  • Seeds of a model plant species (e.g., lettuce, cress, or barley) are surface-sterilized to prevent microbial contamination.

  • Sterilized seeds are placed on filter paper in petri dishes.

3. Treatment Application:

  • A defined volume of each test solution concentration is added to the filter paper in the petri dishes.

  • A control group is treated with the solvent solution only.

4. Incubation:

  • The petri dishes are incubated in a controlled environment (e.g., a growth chamber) with defined light, temperature, and humidity conditions for a specific period (e.g., 3-7 days).

5. Data Collection and Analysis:

  • After the incubation period, the germination rate, root length, and shoot length of the seedlings are measured.

  • The percentage of inhibition for each parameter is calculated relative to the control group.

  • The IC50 (the concentration that causes 50% inhibition) can be determined by plotting the inhibition percentage against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Culture:

  • Human cancer cell lines (e.g., A549) are cultured in appropriate media and conditions until they reach a suitable confluence.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

3. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound or prehelminthosporol.

  • A control group receives medium with the solvent only.

4. Incubation:

  • The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).

5. MTT Addition and Incubation:

  • MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

6. Solubilization and Measurement:

  • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength.

7. Data Analysis:

  • The percentage of cell viability is calculated for each treatment relative to the control.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound and prehelminthosporol are not yet fully elucidated. However, the available evidence for prehelminthosporol points to a primary effect on cell membrane integrity.

Prehelminthosporol_Mechanism Prehelminthosporol Prehelminthosporol PlantCell Plant Cell Prehelminthosporol->PlantCell Interacts with CellMembrane Cell Membrane Prehelminthosporol->CellMembrane Targets MembraneDisruption Disruption of Membrane Integrity CellMembrane->MembraneDisruption Leads to IonLeakage Ion Leakage MembraneDisruption->IonLeakage Necrosis Cellular Necrosis MembraneDisruption->Necrosis

Caption: Proposed mechanism of prehelminthosporol phytotoxicity.

For this compound, its cytotoxic effects on cancer cells suggest a potential interaction with intracellular targets or signaling pathways that regulate cell proliferation and survival. Further research is needed to identify these specific molecular targets.

Dihydroprehelminthosporol_Workflow cluster_bioactivity Bioactivity Screening cluster_mechanism Mechanism of Action Studies DHP This compound PhytoAssay Phytotoxicity Assay (e.g., Seedling Growth) DHP->PhytoAssay CytoAssay Cytotoxicity Assay (e.g., MTT on A549 cells) DHP->CytoAssay PathwayAnalysis Signaling Pathway Analysis CytoAssay->PathwayAnalysis Investigate downstream effects TargetID Target Identification PathwayAnalysis->TargetID Identify molecular targets

Caption: Experimental workflow for characterizing this compound bioactivity.

References

A Comparative Analysis of Fungal Phytotoxins: Bipolaroxin and Tenuazonic Acid as Potential Bioherbicides

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available research specifically detailing the phytotoxicity of Dihydroprehelminthosporol on various plant species necessitates a comparative analysis using a closely related and well-documented phytotoxin, Bipolaroxin, produced by the same fungal genus, Bipolaris. This guide provides a comparative overview of the phytotoxic effects of Bipolaroxin and another potent fungal phytotoxin, Tenuazonic acid, on a range of plant species. The data presented is intended for researchers, scientists, and professionals in the fields of drug development and agriculture who are exploring natural compounds as potential bioherbicides.

While this compound has been identified as a phytotoxic metabolite from Bipolaris species pathogenic to Johnson grass, detailed quantitative data on its effects remains limited in accessible literature. In contrast, Bipolaroxin, another toxin from Bipolaris sorokiniana, has been studied more extensively, providing a valuable proxy for understanding the potential phytotoxic activity of compounds from this fungal genus.

This guide will compare the phytotoxic profiles of Bipolaroxin and Tenuazonic acid, a well-characterized phytotoxin produced by Alternaria species. The comparison will be based on available experimental data, with a focus on their effects on different plant species and the methodologies used to assess their phytotoxicity.

Quantitative Phytotoxicity Data

The following tables summarize the observed phytotoxic effects of Bipolaroxin and Tenuazonic acid at various concentrations on different plant species.

Table 1: Phytotoxicity of Bipolaroxin

Plant SpeciesConcentrationObserved EffectReference
Wheat (Triticum aestivum)30 ng/mLNecrotic lesions
Barley (Hordeum vulgare)30 ng/mLNecrotic lesions
Maize (Zea mays)30 ng/mLNecrotic lesions
Sorghum (Sorghum bicolor)30 ng/mLNecrotic lesions
Phalaris minor (Weed)30 ng/mLNecrotic lesions
Avena sativa (Oat)30 ng/mLNecrotic lesions
Cynodon dactylon (Bermuda grass)30 ng/mLNecrotic lesions

Table 2: Phytotoxicity of Tenuazonic Acid

Plant SpeciesConcentrationObserved EffectReference
Datura innoxia100 µg/mLComplete inhibition of root and shoot elongation[1]
Datura innoxia200 µg/mLChlorosis and necrosis on leaves[1]
Wheat (Triticum aestivum)100 µg/mLComplete inhibition of root and shoot elongation[1]
Rye (Secale cereale)100 µg/mLComplete inhibition of root and shoot elongation[1]
Green gram (Vigna radiata)100 µg/mLComplete inhibition of root and shoot elongation[1]
Lettuce (Lactuca sativa)100 µg/mLComplete inhibition of root and shoot elongation[1]
Arabidopsis thaliana10 µMAlmost complete inhibition of cell elongation and root growth[2]
Arabidopsis thaliana200 µMCell necrosis[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.

Leaf Infiltration Bioassay for Phytotoxicity Testing

This method is used to introduce a substance directly into the leaf tissue to observe its localized effects.

Objective: To assess the phytotoxicity of a compound by observing the development of symptoms such as necrosis or chlorosis at the site of infiltration.

Materials:

  • Test plant (e.g., wheat, barley)

  • Syringe without a needle (1 mL)

  • Solution of the test compound (e.g., Bipolaroxin at 30 ng/mL)

  • Control solution (e.g., sterile water or buffer)

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Grow the test plants to a suitable stage (e.g., two-leaf stage for wheat seedlings).[3]

  • Prepare the desired concentration of the test compound in a suitable solvent.

  • Gently press the opening of the syringe against the underside of the leaf.

  • Slowly and steadily apply pressure to the plunger to infiltrate a small area of the leaf with the solution. A successful infiltration is indicated by a water-soaked appearance of the treated area.

  • Infiltrate a separate set of plants with the control solution.

  • Maintain the plants under controlled environmental conditions (light, temperature, humidity).

  • Observe the infiltrated areas daily for a set period (e.g., 24-48 hours) and record the development of any symptoms, such as necrotic lesions or chlorosis.[3]

Seed Germination and Seedling Growth Inhibition Assay

This assay evaluates the effect of a test compound on the early stages of plant development.

Objective: To determine the inhibitory effect of a compound on seed germination and the growth of roots and shoots.

Materials:

  • Seeds of the test plant (e.g., wheat, lettuce)

  • Petri dishes with filter paper

  • Solutions of the test compound at various concentrations (e.g., Tenuazonic acid at 100 µg/mL)

  • Control solution (sterile water)

  • Incubator or growth chamber

Procedure:

  • Surface sterilize the seeds to prevent microbial contamination.

  • Place a sterile filter paper in each Petri dish.

  • Add a defined volume of the test solution or control solution to each Petri dish, ensuring the filter paper is saturated.

  • Place a specific number of seeds (e.g., 10-20) on the filter paper in each dish.

  • Seal the Petri dishes and place them in an incubator or growth chamber with controlled temperature and light conditions.

  • After a predetermined period (e.g., 3-7 days), count the number of germinated seeds to calculate the germination percentage.

  • Measure the length of the roots (radicle) and shoots (plumule) of the germinated seedlings.

  • Calculate the percentage of inhibition compared to the control.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in phytotoxicity validation and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Phytotoxicity Assays cluster_data Data Collection & Analysis A Test Compound (e.g., this compound) C Preparation of Test Solutions (Varying Concentrations) A->C B Plant Species Selection (e.g., Wheat, Lettuce) D Seed Germination & Seedling Growth Assay B->D E Leaf Infiltration Assay B->E C->D C->E F Measure Germination Rate, Root/Shoot Length D->F G Observe & Score Necrosis/Chlorosis E->G H Statistical Analysis (e.g., IC50 Calculation) F->H G->H I Validation of Phytotoxicity H->I

Caption: Experimental workflow for validating the phytotoxicity of a compound.

Signaling_Pathway cluster_compound Phytotoxin Interaction cluster_cellular Cellular Response cluster_plant Plant-level Symptoms A Phytotoxin (e.g., Bipolaroxin) B Target Site Interaction (e.g., Plasma Membrane) A->B C Disruption of Cellular Processes (e.g., Ion leakage, Enzyme inhibition) B->C D Induction of Oxidative Stress C->D F Inhibition of Growth (Root & Shoot) C->F E Programmed Cell Death (Apoptosis/Necrosis) D->E G Visible Symptoms (Chlorosis, Necrosis) E->G

Caption: A generalized signaling pathway for phytotoxin-induced plant cell death.

References

A Comparative Analysis of the Cytotoxic Effects of Fungal Sesterterpenoids: A Focus on Ophiobolin A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly exploring novel natural products for their potential as anticancer agents. Among these, sesterterpenoids derived from fungi have emerged as a promising class of compounds with potent cytotoxic activities. While information on specific molecules like Dihydroprehelminthosporol remains limited, a comprehensive examination of its close structural relatives, the ophiobolins, provides valuable insights into the therapeutic potential of this compound class.

Comparative Cytotoxicity Data

The cytotoxic efficacy of Ophiobolin A and its analogs has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency. The following table summarizes the reported IC50 values for Ophiobolin A and two of its key analogs, 6-epi-Ophiobolin A and anhydro-6-epi-Ophiobolin A.

CompoundCell LineIC50 (µM)Reference
Ophiobolin A NCI-H1703 (Lung)0.54[6]
6-epi-Ophiobolin A NCI-H1703 (Lung)3.7[6]
anhydro-6-epi-Ophiobolin A NCI-H1703 (Lung)4.0[6]
Ophiobolin A Glioblastoma (various)Sub-micromolar[3][7]

These data clearly indicate that Ophiobolin A exhibits significantly higher cytotoxicity compared to its epimer and anhydro derivative, highlighting the critical role of specific structural features in its anticancer activity.[6][7]

Unraveling the Mechanism of Action: Signaling Pathways

Ophiobolin A induces a unique form of non-apoptotic programmed cell death known as paraptosis, particularly in apoptosis-resistant cancer cells like glioblastoma.[3][7] This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria.

Furthermore, recent studies have elucidated a novel mechanism of action involving the covalent modification of phosphatidylethanolamine (PE), a key component of cell membranes.[3] Ophiobolin A reacts with the primary amine of PE, leading to the formation of cytotoxic pyrrole-containing adducts that destabilize the lipid bilayer, ultimately causing cell death.[3]

Below is a diagram illustrating the proposed cytotoxic signaling pathway of Ophiobolin A.

OphiobolinA_Pathway OPA Ophiobolin A Membrane Cancer Cell Membrane OPA->Membrane Enters PE Phosphatidylethanolamine (PE) OPA->PE Covalent Modification Membrane->PE Adduct PE-OPA Adduct (Pyrrole-containing) PE->Adduct Destabilization Membrane Destabilization Adduct->Destabilization Paraptosis Paraptosis Destabilization->Paraptosis CellDeath Cell Death Paraptosis->CellDeath

Cytotoxic mechanism of Ophiobolin A.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following sections outline the key assays used to evaluate the cytotoxic effects of these fungal metabolites.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., A549, NCI-H1703) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (Ophiobolin A and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening natural products for cytotoxic activity.

Cytotoxicity_Workflow cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Mechanism of Action Studies NP_Isolation Natural Product Isolation & Purification Compound_Prep Compound Stock Solution Preparation NP_Isolation->Compound_Prep Treatment Treatment with Test Compounds Compound_Prep->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Treatment->MTT_Assay IC50 IC50 Value Determination MTT_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Apoptosis_Assay Apoptosis/Paraptosis Assays IC50->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis

General workflow for cytotoxic screening.

Conclusion

While direct comparative data for this compound and its analogs are currently lacking in publicly accessible literature, the study of related fungal sesterterpenoids, particularly Ophiobolin A, offers significant insights. The potent and unique cytotoxic mechanism of Ophiobolin A against a range of cancer cells, including those resistant to conventional therapies, underscores the potential of this class of natural products in oncology drug discovery. Further investigation into the structure-activity relationships, mechanisms of action, and synthesis of analogs of these compounds is warranted to fully exploit their therapeutic promise. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and evaluation of these promising cytotoxic agents.

References

A Comparative Guide to the Quantification of Dihydroprehelminthosporol: LC-MS vs. qNMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the accurate quantification of bioactive fungal metabolites is paramount. Dihydroprehelminthosporol, a sesquiterpenoid isolated from the fungus Veronaea sp., has demonstrated cytotoxic effects on human cancer cell lines, marking it as a compound of interest for further investigation.[1][2][3] This guide provides a comprehensive cross-validation of two powerful analytical techniques for the quantification of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (qNMR).

This document outlines detailed experimental protocols for both methodologies and presents a comparative analysis of their performance metrics. The objective is to equip researchers with the necessary information to select the most suitable analytical approach for their specific research needs.

Comparative Quantitative Data

The following table summarizes the typical performance characteristics of LC-MS and qNMR for the quantification of a fungal secondary metabolite like this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterLC-MS/MSqNMR (¹H NMR)
Linearity (R²) > 0.999[4]> 0.99[5]
Accuracy (% Recovery) 97.3 - 103.4%[4]96.6 - 102.4%[6][7]
Precision (% RSD) < 4.8%[4]< 3%
Limit of Detection (LOD) ng/mL to pg/mLµg/mL to ng/mL
Limit of Quantification (LOQ) ng/mLµg/mL
Sample Throughput HighModerate
Requirement for Certified Reference Material Yes (for calibration curve)No (can use a universal internal standard)[8]
Structural Information Limited (MS/MS fragmentation)High (detailed molecular structure)

Experimental Protocols

Quantification of this compound using LC-MS/MS

This protocol describes a general method for the quantitative analysis of this compound in a fungal extract using an Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).

a. Sample Preparation:

  • Lyophilize the fungal culture and grind to a fine powder.

  • Extract a known weight of the powdered sample (e.g., 100 mg) with a suitable solvent such as ethyl acetate or methanol (2 x 5 mL).

  • Combine the extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL).

  • Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

b. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile[9]

  • Gradient Elution: A linear gradient from 35% to 98% B over 15 minutes, followed by a 2-minute hold at 98% B, and re-equilibration to 35% B for 4 minutes.[9]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[9]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions: Precursor and product ions for this compound would need to be determined by infusing a pure standard. For C15H26O2 (MW: 238.37), a potential precursor ion would be [M+H]+ at m/z 239.2. Product ions would be determined from fragmentation of the precursor.

c. Calibration and Quantification:

  • Prepare a stock solution of purified this compound of known concentration.

  • Generate a series of calibration standards by serial dilution of the stock solution.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration.

  • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

Quantification of this compound using qNMR

This protocol outlines a general procedure for the quantification of this compound in a fungal extract using ¹H qNMR with an internal standard.

a. Sample Preparation:

  • Prepare a dried fungal extract as described in the LC-MS sample preparation section.

  • Accurately weigh a known amount of the dried extract (e.g., 10 mg).

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the extract.[8] The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 600 µL of CDCl₃ or MeOD) and transfer to an NMR tube.

b. NMR Data Acquisition:

  • Spectrometer: Bruker Avance 500 MHz or equivalent.

  • Nucleus: ¹H.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[10]

  • Temperature: Maintain a constant temperature (e.g., 298 K).

c. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Select a well-resolved, characteristic signal of this compound for integration. The purity and identity of this signal should be confirmed, potentially with 2D NMR experiments.[5]

  • Integrate the selected analyte signal and a known signal from the internal standard.

  • Calculate the concentration of this compound using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

Methodological Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Extraction Extraction of Fungal Biomass Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS quantification workflow for this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Extraction Extraction of Fungal Biomass Drying Drying of Extract Extraction->Drying Weighing Accurate Weighing of Sample & Internal Standard Drying->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition ¹H NMR Data Acquisition Dissolution->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Caption: qNMR quantification workflow for this compound.

Discussion and Conclusion

Both LC-MS and qNMR are robust techniques for the quantification of this compound, each with its own set of advantages and limitations.

LC-MS excels in sensitivity and selectivity, making it the ideal choice for detecting and quantifying trace amounts of the analyte in complex matrices.[11][12] Its high throughput also makes it suitable for the analysis of a large number of samples. However, a significant drawback is its reliance on a certified reference standard of the analyte to generate a calibration curve for absolute quantification.

qNMR , on the other hand, is a primary ratio method, meaning it can provide absolute quantification without the need for an analyte-specific reference standard, instead using a readily available, stable internal standard.[6][8] This is a major advantage when dealing with novel or rare compounds for which a certified standard may not be available. Furthermore, NMR provides unambiguous structural information, which can confirm the identity of the analyte being quantified. The main limitations of qNMR are its lower sensitivity compared to LC-MS and a lower sample throughput.[13]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of dihydroprehelminthosporol and other sativanone-type sesquiterpenoids, focusing on their phytotoxic effects. The information is compiled from various studies to offer a comprehensive overview for researchers in natural product chemistry, herbicide development, and related fields.

Introduction

This compound is a sesquiterpenoid metabolite produced by the plant pathogenic fungus Bipolaris sorokiniana (also known as Cochliobolus sativus), the causal agent of various diseases in cereals.[1][2] This class of compounds, characterized by a seco-sativene skeleton, has garnered interest for its diverse biological activities, including phytotoxicity.[1][3] Understanding the structure-activity relationships of these molecules is crucial for the development of novel, natural-product-based herbicides. This guide compares the phytotoxic activity of this compound with its close analogs, provides detailed experimental protocols for phytotoxicity assessment, and illustrates a potential mechanism of action.

Quantitative Comparison of Phytotoxic Activity

The phytotoxic activity of this compound and its related sesquiterpenoids has been evaluated in various studies. While a direct comparative study with a full set of quantitative data for all analogs is not available in a single source, a compilation of findings provides valuable insights into their relative potencies.

The following table summarizes the available quantitative and qualitative data on the phytotoxic effects of these compounds. It is important to note that the experimental conditions and plant species tested may vary between studies, affecting direct comparability.

CompoundStructureTest Organism(s)Activity TypeIC50 (µM) or ObservationReference(s)
This compound[Insert Chemical Structure]Wheat leavesNecrotic activityWeak activity reported[1]
Helminthosporol[Insert Chemical Structure]Wheat, Lettuce seedsGermination inhibitionInhibitory effect on seed germination[1]
Lettuce seedsGermination inhibitionStrong phytotoxic effect[1]
Helminthosporic Acid[Insert Chemical Structure]Wheat leavesNecrotic activityWeak activity reported[1]
Helminthosporal Acid[Insert Chemical Structure]Lettuce seedsGermination inhibitionStrong phytotoxic effect[1]
Drechslerine B[Insert Chemical Structure]Corn leavesLesion formationStrong phytotoxic effects[4]
Lappalone[Insert Chemical Structure]Echinochloa crus-galliShoot growth inhibition5.0[5]
Amaranthus viridisGermination inhibition5.7[5]
Pertyolide B[Insert Chemical Structure]Amaranthus viridisRoot growth inhibition56.7[5]
Shoot growth inhibition70.3[5]
Germination inhibition24.0[5]
Allium cepaRoot growth inhibition25.3[5]
Shoot growth inhibition64.4[5]

Note: The chemical structures for this compound, Helminthosporol, Helminthosporic Acid, Helminthosporal Acid, and Drechslerine B should be inserted in the table. Due to the limitations of this format, please refer to the chemical literature for their precise structures. Lappalone and Pertyolide B are included as examples of related C17-sesquiterpenoids with available quantitative data.

Structure-Activity Relationship Insights

  • Oxidation State: The presence of aldehyde functionalities, as seen in helminthosporal, appears to be correlated with strong phytotoxic activity, particularly in seed germination inhibition.[1] In contrast, the corresponding alcohol (helminthosporol) and carboxylic acid (helminthosporic acid) derivatives show varied or weaker activities.

  • Substituents on the Cyclopentane Ring: The nature and position of substituents on the five-membered ring play a crucial role in determining the phytotoxic potency.

  • Stereochemistry: The stereochemistry of the chiral centers within the sesquiterpenoid scaffold is expected to significantly influence the biological activity, as is common with natural products that interact with specific biological targets.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assessing the phytotoxicity of fungal metabolites.

Seed Germination Inhibition Assay

This assay is a common method to evaluate the effect of compounds on the initial stage of plant development.

Materials:

  • Test compounds (e.g., this compound, analogs)

  • Solvent (e.g., acetone, DMSO)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Seeds of a sensitive plant species (e.g., lettuce - Lactuca sativa, wheat - Triticum aestivum)

  • Incubator with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. A series of dilutions are then made with distilled water to achieve the final desired concentrations. The final solvent concentration in all treatments, including the control, should be kept constant and at a non-phytotoxic level (typically ≤ 1%).

  • Assay Setup: Place two layers of filter paper in each Petri dish. Add a defined volume (e.g., 5 mL) of the test solution or control solution (distilled water with the same percentage of solvent) to each Petri dish to saturate the filter paper.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20-30) on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and incubate them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod) for a specified duration (e.g., 3-7 days).

  • Data Collection: After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged to a certain length (e.g., ≥ 2 mm).

  • Data Analysis: Calculate the germination inhibition percentage for each treatment relative to the control. The IC50 value (the concentration that causes 50% inhibition of germination) can be determined by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Leaf Puncture Assay for Necrotic Activity

This method assesses the ability of a compound to cause tissue damage on mature plant leaves.

Materials:

  • Test compounds

  • Solvent

  • Micropipette

  • Healthy, fully expanded leaves from a test plant (e.g., wheat, corn)

  • Moist chamber (e.g., a sealed container with a moistened paper towel)

Procedure:

  • Preparation of Test Solutions: Prepare solutions of the test compounds at various concentrations in a suitable solvent.

  • Leaf Preparation: Gently detach healthy leaves from the plant.

  • Application of Compound: Using a fine needle, make a small puncture on the adaxial surface of the leaf, being careful not to pierce through the entire leaf. Immediately apply a small droplet (e.g., 5-10 µL) of the test solution or control solution to the puncture site.

  • Incubation: Place the treated leaves in a moist chamber to maintain humidity and incubate under controlled light and temperature conditions for 24-72 hours.

  • Observation: Observe the leaves for the development of necrotic lesions (dead tissue) around the application site. The diameter of the necrotic zone can be measured as an indicator of phytotoxicity.

Proposed Mechanism of Action

The precise molecular targets of this compound and its analogs are not yet fully elucidated. However, a common mechanism of phytotoxicity for many terpenoids involves the induction of oxidative stress. The following diagram illustrates a plausible signaling pathway for this process.

G Sesquiterpenoid This compound & Analogs CellMembrane Plant Cell Membrane Sesquiterpenoid->CellMembrane Interacts with ROS_Production Increased ROS Production (e.g., O2•-, H2O2) CellMembrane->ROS_Production Triggers OxidativeStress Oxidative Stress ROS_Production->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinDamage Protein Damage OxidativeStress->ProteinDamage DNADamage DNA Damage OxidativeStress->DNADamage CellularDamage Cellular Damage LipidPeroxidation->CellularDamage ProteinDamage->CellularDamage DNADamage->CellularDamage Necrosis Necrosis & Growth Inhibition CellularDamage->Necrosis

References

How does Dihydroprehelminthosporol activity compare to commercial herbicides?

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the herbicidal activity of the natural compound Dihydroprehelminthosporol and its analogs with commercial herbicides, supported by available experimental data.

Introduction

This compound is a natural secondary metabolite produced by certain fungi of the genus Bipolaris (previously classified as Helminthosporium), such as Bipolaris cookei. These fungi are known plant pathogens, and the compounds they produce often exhibit phytotoxic properties, making them a subject of interest in the search for new, natural herbicides. The increasing prevalence of herbicide-resistant weeds has spurred research into novel modes of action, and natural phytotoxins like this compound represent a promising, yet underexplored, frontier.

This guide provides a comparative analysis of the available data on the herbicidal activity of this compound and related compounds, placing it in the context of widely used commercial herbicides. Due to the limited direct comparative studies on this compound itself, this guide will also draw on data from other phytotoxins isolated from Bipolaris species to illustrate the potential of this class of natural products.

Comparative Herbicidal Activity

Direct quantitative comparisons between this compound and commercial herbicides are scarce in publicly available literature. However, studies on related compounds from Bipolaris species provide insights into their potential efficacy. One study noted that this compound exhibited weak necrotic activity on wheat leaves. While this indicates some level of phytotoxicity, it also suggests that its efficacy may be lower than that of other natural phytotoxins or synthetic herbicides.

For a broader perspective, the phytotoxic effects of other metabolites from Bipolaris cookei have been evaluated. For instance, a cyclic dipeptide, Cyclo(L-Pro-L-Tyr), also isolated from this fungus, has shown significant inhibitory effects on the germination and growth of various weeds.

To provide a benchmark for comparison, the following table summarizes the modes of action and general efficacy of major classes of commercial herbicides.

Table 1: Overview of Major Commercial Herbicide Classes

Herbicide ClassMode of ActionGeneral Efficacy & Spectrum of ControlExample Active Ingredients
Amino Acid Synthesis Inhibitors Inhibit enzymes essential for the production of amino acids (e.g., ALS, EPSPS).Broad-spectrum control of broadleaf weeds and grasses. Generally slow-acting but highly effective.Glyphosate, Imazapyr, Chlorsulfuron
Lipid Synthesis Inhibitors (ACCase Inhibitors) Inhibit the enzyme acetyl-CoA carboxylase (ACCase), blocking fatty acid production in grasses.Primarily effective against grass species.Clethodim, Fluazifop, Sethoxydim
Photosynthesis Inhibitors Interfere with the process of photosynthesis by blocking electron transport.Broad-spectrum control, typically causing chlorosis and necrosis.Atrazine, Diuron, Metribuzin
Growth Regulators (Synthetic Auxins) Mimic the plant hormone auxin, causing uncontrolled and disorganized growth in broadleaf weeds.Selective control of broadleaf weeds in grass crops.2,4-D, Dicamba, MCPA
Cell Membrane Disruptors (PPO Inhibitors) Inhibit the enzyme protoporphyrinogen oxidase (PPO), leading to rapid cell membrane damage.Fast-acting contact herbicides, causing necrosis and burning of foliage.Fomesafen, Lactofen, Sulfentrazone

Mode of Action of this compound and Related Compounds

The precise molecular target and mode of action of this compound as a herbicide are not well-documented. However, it belongs to the class of sesquiterpenoids, a group of natural products known for a variety of biological activities. Some sesquiterpenoids are known to disrupt cell membranes, interfere with mitochondrial function, or inhibit specific enzymes in plants.

For comparison, the signaling pathway of a well-understood commercial herbicide, Glyphosate, is illustrated below.

Glyphosate_Mode_of_Action Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Aromatic_Amino_Acids Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) EPSPS->Aromatic_Amino_Acids Blocks production of Shikimate Shikimate Pathway Shikimate->EPSPS Acts on Protein_Synthesis Protein Synthesis Aromatic_Amino_Acids->Protein_Synthesis Essential for Plant_Death Plant Death Aromatic_Amino_Acids->Plant_Death Deficiency leads to Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Drives

Caption: Mode of action of Glyphosate, an amino acid synthesis inhibitor.

Experimental Protocols for Phytotoxicity Assessment

Evaluating the herbicidal potential of a compound like this compound involves standardized bioassays. The following is a generalized workflow for such an assessment.

1. Seed Germination Assay:

  • Objective: To determine the effect of the test compound on seed germination.

  • Methodology:

    • Prepare a series of concentrations of this compound dissolved in a suitable solvent.

    • Place a set number of seeds of a target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) on filter paper in a petri dish.

    • Apply a known volume of the test solution to the filter paper. A control group with only the solvent is also prepared.

    • Incubate the petri dishes under controlled conditions (temperature, light/dark cycle) for a specified period (e.g., 7 days).

    • Record the number of germinated seeds daily.

    • Calculate the germination percentage and inhibition rate compared to the control.

2. Seedling Growth Assay:

  • Objective: To assess the impact of the compound on the early growth of seedlings.

  • Methodology:

    • Pre-germinated seeds of the target weed species are placed in petri dishes or small pots containing a growth medium.

    • The seedlings are treated with different concentrations of this compound.

    • The seedlings are grown under controlled environmental conditions.

    • After a set period (e.g., 14 days), measure the root length and shoot length of the seedlings.

    • The fresh and dry weight of the seedlings may also be determined.

    • Calculate the percentage of growth inhibition for each concentration.

3. Whole Plant Assay (Greenhouse):

  • Objective: To evaluate the herbicidal effect on established plants.

  • Methodology:

    • Grow target weed species in pots in a greenhouse until they reach a specific growth stage (e.g., 2-4 leaf stage).

    • Apply this compound as a foliar spray at various concentrations.

    • Include a control group sprayed only with the solvent and a positive control with a commercial herbicide.

    • Observe the plants for visual signs of injury (e.g., necrosis, chlorosis, stunting) at regular intervals.

    • After a designated period (e.g., 21 days), harvest the above-ground biomass and determine the fresh and dry weight to quantify the herbicidal effect.

Phytotoxicity_Testing_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays cluster_2 Data Analysis A Seed Germination Assay B Seedling Growth Assay A->B C Whole Plant Assay (Greenhouse) B->C D Determine IC50 / GR50 Values C->D E Compare with Commercial Standards D->E

Caption: General workflow for phytotoxicity testing of a potential herbicide.

Conclusion

This compound, a sesquiterpenoid produced by Bipolaris fungi, has demonstrated phytotoxic properties, though current data suggests its activity may be modest compared to other natural and synthetic herbicides. However, the broader class of metabolites from Bipolaris species shows significant herbicidal potential, warranting further investigation. The development of natural product-based herbicides is a complex process, requiring extensive research into their modes of action, efficacy against a wide range of weeds, and safety profiles. While this compound itself may not emerge as a lead commercial candidate, the study of its and related compounds' biological activities contributes valuable knowledge to the ongoing search for novel and sustainable weed management solutions. Future research should focus on elucidating the specific molecular targets of these natural phytotoxins to better understand their potential as herbicides.

Validating the Biosynthetic Pathway of Dihydroprehelminthosporol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroprehelminthosporol, a seco-sativene type sesquiterpenoid produced by the phytopathogenic fungus Bipolaris sorokiniana, belongs to a class of natural products with potential bioactivities relevant to drug development. Understanding and validating its biosynthetic pathway is crucial for harnessing its synthetic potential through metabolic engineering and synthetic biology approaches. This guide provides a comparative overview of the proposed biosynthetic pathway of this compound, juxtaposed with alternative pathways, and outlines the experimental data required for its validation.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound commences with the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP), derived from the mevalonate pathway. The pathway is hypothesized to proceed through the following key steps:

  • Cyclization: A sesquiterpene synthase catalyzes the cyclization of the linear FPP molecule to form the initial tricyclic scaffold, sativene.

  • Oxidation and Rearrangement: A series of post-cyclization modifications, likely mediated by cytochrome P450 monooxygenases and other tailoring enzymes, are proposed to occur. These modifications are thought to involve oxidative cleavage of a carbon-carbon bond in the sativene backbone, leading to the characteristic seco-sativene skeleton.

  • Reduction: The final step is a reduction reaction to yield this compound.

While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, genomic studies on Bipolaris sorokiniana have identified several candidate genes encoding putative sesquiterpene synthases and cytochrome P450 enzymes that may be involved.

dot

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Sativene Sativene FPP->Sativene Sesquiterpene Synthase Oxidized_Intermediate Oxidized Intermediates Sativene->Oxidized_Intermediate Cytochrome P450s Prehelminthosporol Prehelminthosporol Oxidized_Intermediate->Prehelminthosporol Tailoring Enzymes This compound This compound Prehelminthosporol->this compound Reductase

Caption: Proposed biosynthetic pathway of this compound from FPP.

Comparison with Alternative Terpenoid Biosynthetic Pathways

The proposed pathway for this compound shares common initial steps with other sesquiterpenoid biosynthetic pathways but diverges in the cyclization and tailoring steps. A comparison with the well-characterized ophiobolin biosynthetic pathway, which produces sesterterpenoids (C25), highlights these differences.

FeatureThis compound Pathway (Proposed)Ophiobolin Pathway (Validated)
Precursor Farnesyl Pyrophosphate (FPP, C15)Geranylfarnesyl Pyrophosphate (GFPP, C25)
Initial Enzyme Sesquiterpene SynthaseSesterterpene Synthase
Initial Product Sativene (Tricyclic)Ophiobolin F (Tricyclic 5-8-5 ring system)
Key Tailoring Oxidative cleavage of the sativene scaffoldHydroxylations and other modifications

This comparison underscores the diversity of terpenoid biosynthesis and the importance of specific terpene synthases and tailoring enzymes in generating a vast array of chemical structures.

Experimental Validation Strategies

Validating the proposed biosynthetic pathway for this compound requires a multi-faceted approach employing genetic, biochemical, and analytical techniques. The following table summarizes key experimental strategies and the expected outcomes.

Experimental ApproachObjectiveExpected Outcome
Gene Knockout To identify essential genes in the pathway.Deletion of a candidate gene (e.g., sesquiterpene synthase, P450) results in the abolishment of this compound production.
Heterologous Expression To confirm the function of individual enzymes.Expression of a candidate sesquiterpene synthase gene in a heterologous host (e.g., E. coli, yeast) leads to the production of sativene. Co-expression with candidate P450s could lead to further intermediates.
Isotopic Labeling To trace the incorporation of precursors.Feeding experiments with 13C-labeled precursors (e.g., acetate, mevalonate) followed by NMR or mass spectrometry analysis of this compound reveals the labeling pattern consistent with the proposed pathway.
In Vitro Enzyme Assays To determine the specific activity of enzymes.Purified recombinant enzymes (sesquiterpene synthase, P450s) are shown to convert their respective substrates into the expected products.

Detailed Experimental Protocols

Gene Knockout in Bipolaris sorokiniana (A Representative Protocol)

A split-marker CRISPR/Cas9 approach is a commonly used method for targeted gene disruption in filamentous fungi.

dot

Gene_Knockout_Workflow cluster_0 Plasmid Construction cluster_1 Fungal Transformation cluster_2 Verification sgRNA_plasmid Construct sgRNA expression vector Transformation Co-transform protoplasts with plasmids and donor DNA sgRNA_plasmid->Transformation Cas9_plasmid Construct Cas9 expression vector Cas9_plasmid->Transformation Donor_DNA Prepare donor DNA (selection marker) Donor_DNA->Transformation Protoplast_prep Prepare B. sorokiniana protoplasts Protoplast_prep->Transformation Selection Select transformants on appropriate medium Transformation->Selection PCR_screen Screen transformants by PCR Selection->PCR_screen Southern_blot Confirm gene replacement by Southern blot PCR_screen->Southern_blot Metabolite_analysis Analyze metabolite profile by LC-MS Southern_blot->Metabolite_analysis

Caption: A typical workflow for gene knockout in filamentous fungi.

Methodology:

  • Vector Construction:

    • A single guide RNA (sgRNA) targeting the gene of interest is designed and cloned into an expression vector.

    • A Cas9 nuclease expression vector is utilized.

    • A donor DNA fragment containing a selection marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene is synthesized.

  • Protoplast Preparation: Mycelia of B. sorokiniana are treated with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: The sgRNA and Cas9 expression vectors, along with the donor DNA, are introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

  • Selection and Screening: Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic. Resistant colonies are then screened by PCR to identify putative knockout mutants.

  • Confirmation: Gene replacement is confirmed by Southern blot analysis.

  • Metabolite Analysis: The culture extracts of the confirmed knockout mutants are analyzed by LC-MS to verify the absence of this compound and the accumulation of any potential pathway intermediates.

Heterologous Expression of a Sesquiterpene Synthase in Escherichia coli

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Heterologous_Expression_Workflow cluster_0 Gene Cloning and Vector Construction cluster_1 Protein Expression and Product Analysis RNA_extraction Isolate total RNA from B. sorokiniana cDNA_synthesis Synthesize cDNA RNA_extraction->cDNA_synthesis PCR_amplification Amplify candidate terpene synthase gene cDNA_synthesis->PCR_amplification Cloning Clone gene into an expression vector (e.g., pET) PCR_amplification->Cloning Transformation Transform E. coli with the expression vector Cloning->Transformation Induction Induce protein expression (e.g., with IPTG) Transformation->Induction Extraction Extract metabolites from culture Induction->Extraction Analysis Analyze extracts by GC-MS Extraction->Analysis

Caption: Workflow for heterologous expression of a terpene synthase.

Methodology:

  • Gene Cloning: The full-length cDNA of the candidate sesquiterpene synthase gene is amplified from B. sorokiniana and cloned into an E. coli expression vector, such as pET-28a(+), which often includes a His-tag for protein purification.

  • Host Strain: The expression vector is transformed into an E. coli strain engineered to produce FPP, such as one co-expressing genes from the mevalonate pathway.

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Metabolite Extraction: The culture is extracted with an organic solvent (e.g., ethyl acetate or hexane).

  • Analysis: The organic extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the produced terpene by comparing its mass spectrum and retention time with an authentic standard of sativene.

Conclusion

The validation of the proposed biosynthetic pathway for this compound is an active area of research. The combination of genomic, genetic, and biochemical approaches will be essential to definitively identify and characterize all the enzymes involved in this pathway. Successful validation will not only deepen our understanding of fungal secondary metabolism but also provide the molecular tools necessary for the sustainable production of this and related bioactive compounds.

Comparative genomics of Dihydroprehelminthosporol-producing fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the genomic underpinnings of secondary metabolite production is crucial for harnessing the biosynthetic potential of fungi. This guide provides a comparative genomic analysis of fungal strains known to produce Dihydroprehelminthosporol and its precursors, with a focus on Bipolaris sorokiniana and its close relatives in the Curvularia genus.

This compound, a sesquiterpenoid, and its precursor, prehelminthosporol, are phytotoxins produced by several species of fungi, most notably the plant pathogen Bipolaris sorokiniana (teleomorph: Cochliobolus sativus).[1] This fungus is a significant concern in agriculture, causing diseases such as spot blotch and common root rot in cereal crops.[1] The biosynthesis of these secondary metabolites is of interest for potential applications in agriculture and medicine. This guide delves into the genomic features of producing strains, outlines key experimental protocols for their study, and visualizes the putative biosynthetic pathway.

Genomic Features of a Key Producer: Bipolaris sorokiniana

Several strains of Bipolaris sorokiniana have had their genomes sequenced, providing a valuable resource for comparative genomics. These studies reveal insights into the genetic diversity, pathogenicity, and secondary metabolic potential of this species.

FeatureBipolaris sorokiniana ND90PrBipolaris sorokiniana ND93-1Bipolaris sorokiniana BS112Bipolaris sorokiniana D2
Genome Size (Mb) 34.4235.735.6439.32
Number of Genes 12,25011,564Not explicitly statedNot explicitly stated
GC Content (%) Not explicitly statedNot explicitly statedNot explicitly stated50.43
Sequencing Technology Not explicitly statedPacBio HiFi, Oxford Nanopore, IlluminaNot explicitly statedIllumina HiSeq
Key Findings Contains numerous genes for secondary metabolite synthesis.Telomere-to-telomere assembly provides a high-quality reference genome.Indian isolate with a comprehensive genome announcement.Isolate with an expanded arsenal of Biosynthetic Gene Clusters (BGCs).
Reference Condon et al., 2013APS Journals, 2024[1]Aggarwal et al., 2022Whole Genome Sequencing and Comparative Genomics of Indian Isolates of Wheat Spot Blotch Pathogen Bipolaris sorokiniana Reveals Expansion of Pathogenicity Gene Clusters - PMC - PubMed Central

The Broader Context: Comparative Genomics with Curvularia

The genera Bipolaris and Curvularia are closely related, and comparative genomics can illuminate the evolutionary relationships and the distribution of secondary metabolite biosynthetic gene clusters. Several Curvularia species have also been sequenced, offering a basis for comparison.

FeatureCurvularia lunataCurvularia hawaiiensisCurvularia spicifera
Genome Size (Mb) ~33-3630-3530-35
GC Content (%) ~5049.14 - 51.1749.14 - 51.17
Sequencing Technology IlluminaNot specifiedNot specified
Relevance A well-studied species within the genus, known to produce diverse secondary metabolites.Genome sequence available for comparative analysis of secondary metabolite potential.Genome sequence available, allowing for investigation of shared and unique biosynthetic pathways.
Reference NCBI GenomeWhole-genome sequences of Bipolaris bicolor, Curvularia hawaiiensis, Curvularia spicifera, and Exserohilum rostratum isolated from rice in Burkina Faso, France, Mali, and Pakistan - PMC - NIHWhole-genome sequences of Bipolaris bicolor, Curvularia hawaiiensis, Curvularia spicifera, and Exserohilum rostratum isolated from rice in Burkina Faso, France, Mali, and Pakistan - PMC - NIH

Experimental Protocols for Comparative Genomics

The following protocols are fundamental for the comparative genomic analysis of this compound-producing fungi.

Fungal Culture and DNA Extraction
  • Culture: Fungal strains are grown on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain sufficient mycelial mass.

  • DNA Extraction: High-molecular-weight genomic DNA is extracted from the mycelia using a commercially available fungal DNA extraction kit or a standard protocol involving cell lysis, protein removal, and DNA precipitation.

Genome Sequencing and Assembly
  • Sequencing: A combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies is recommended to achieve a high-quality, contiguous genome assembly.

  • Assembly: The raw sequencing reads are assembled into contigs and scaffolds using assemblers such as Canu, Flye (for long reads), and SPAdes (for short reads). A hybrid assembly approach often yields the best results.

Genome Annotation
  • Gene Prediction: Protein-coding genes are predicted using ab initio gene prediction tools like AUGUSTUS or GeneMark-ES, often trained with transcriptomic data (RNA-Seq) for higher accuracy.

  • Functional Annotation: Predicted genes are functionally annotated by comparing their sequences against public databases such as NCBI's non-redundant (nr) protein database, Swiss-Prot, and the Gene Ontology (GO) database.

  • Secondary Metabolite Gene Cluster Annotation: Biosynthetic gene clusters (BGCs) for secondary metabolites are identified and annotated using specialized tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

Comparative Genomic Analysis
  • Orthologous Gene Identification: Orthologous gene families between different fungal strains are identified using tools like OrthoFinder or BLAST-based approaches. This helps in understanding the core and pan-genomes.

  • Synteny Analysis: The conservation of gene order (synteny) between genomes is analyzed to identify genomic rearrangements and evolutionary relationships.

  • Phylogenomic Analysis: A phylogenetic tree is constructed based on a set of conserved, single-copy orthologous genes to infer the evolutionary relationships between the strains.

Visualizing the Putative this compound Biosynthetic Pathway

The biosynthesis of sesquiterpenoids like this compound originates from the mevalonate pathway, leading to the formation of farnesyl pyrophosphate (FPP). A sesquiterpene synthase then catalyzes the cyclization of FPP to form the initial sesquiterpene scaffold, which is subsequently modified by enzymes such as cytochrome P450 monooxygenases and dehydrogenases/reductases to yield the final product.

Dihydroprehelminthosporol_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Sesquiterpene Scaffold Sesquiterpene Scaffold Farnesyl-PP->Sesquiterpene Scaffold Sesquiterpene Synthase Prehelminthosporol Prehelminthosporol Sesquiterpene Scaffold->Prehelminthosporol P450 Monooxygenases This compound This compound Prehelminthosporol->this compound Dehydrogenase/ Reductase

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Comparative Genomics

The process of comparing fungal genomes involves a series of well-defined steps, from sample preparation to data analysis and interpretation.

Comparative_Genomics_Workflow cluster_data_generation Data Generation cluster_bioinformatics Bioinformatic Analysis cluster_interpretation Interpretation A Fungal Strains B DNA Extraction A->B C Genome Sequencing (Long & Short Reads) B->C D Genome Assembly C->D E Genome Annotation D->E F BGC Identification (antiSMASH) E->F G Comparative Genomics (Orthology, Synteny) E->G H Identification of Biosynthetic Genes F->H I Phylogenomic Analysis G->I J Functional Prediction H->J I->J

Caption: Workflow for comparative genomics of fungal strains.

By leveraging the available genomic data and applying these established methodologies, researchers can gain a deeper understanding of the genetic basis for this compound production. This knowledge can pave the way for metabolic engineering efforts to enhance the production of this and other valuable secondary metabolites, as well as inform strategies for managing the plant diseases caused by these fungi.

References

Comparative Cytotoxicity of Dihydroprehelminthosporol and Isodihydroprehelminthosporol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the cytotoxic potential between dihydroprehelminthosporol and its stereoisomer, isothis compound, is not feasible at this time due to a lack of available scientific literature on the cytotoxic effects of isothis compound. Extensive searches of scholarly databases have yielded information regarding the cytotoxic activity of this compound against specific cancer cell lines; however, corresponding data for isothis compound, or studies directly comparing the two, are currently absent from published research.

This guide, therefore, summarizes the existing data on this compound and discusses the general principles of stereoisomerism and its potential impact on biological activity, which is a critical consideration for researchers in drug development.

This compound: Known Cytotoxic Activity

This compound, a natural product, has demonstrated cytotoxic effects against human cancer cell lines. Specifically, studies have reported its activity against A549, a human lung carcinoma cell line, and SK-OA-3, a human ovarian adenocarcinoma cell line. However, detailed quantitative data, such as IC50 values from multiple studies, are not consistently available in the public domain, precluding the creation of a comprehensive data table.

The Significance of Stereochemistry in Cytotoxicity

The arrangement of atoms in three-dimensional space, known as stereochemistry, can have a profound impact on the biological activity of a molecule. Stereoisomers, such as this compound and isothis compound, possess the same chemical formula and connectivity of atoms but differ in their spatial orientation. This difference can significantly alter how a compound interacts with biological targets like enzymes and receptors.

The differential effects of stereoisomers on cytotoxicity are well-documented for various compounds. For instance, the cytotoxic activity of different stereoisomers of certain drugs can vary by orders of magnitude. This is because the specific three-dimensional shape of a molecule is often crucial for binding to its target and eliciting a biological response.

Stereoisomer_Activity cluster_0 Molecular Interaction cluster_1 Biological Outcome Compound_A This compound (Specific 3D Shape) Target Biological Target (e.g., Enzyme, Receptor) Compound_A->Target Optimal Binding Compound_B Isothis compound (Different 3D Shape) Compound_B->Target Suboptimal or No Binding Activity_A Observed Cytotoxicity Target->Activity_A Biological Response Activity_B Unknown Cytotoxicity Target->Activity_B Altered or No Response

Fig. 1: Hypothetical interaction of stereoisomers with a biological target.

Without experimental data for isothis compound, any discussion of its cytotoxic potential relative to this compound remains speculative. It is plausible that the "iso" form could exhibit significantly different activity—either more potent, less potent, or entirely inactive—due to its distinct stereochemistry.

Experimental Protocols for Assessing Cytotoxicity

For future comparative studies, established in vitro assays are recommended to determine and compare the cytotoxic potential of these compounds. A standard experimental workflow is outlined below.

Cytotoxicity_Workflow Start Prepare Stock Solutions of This compound & Isothis compound Treatment Treat Cells with Serial Dilutions of Each Compound Start->Treatment Cell_Culture Culture Human Cancer Cell Lines (e.g., A549, HeLa, MCF-7) Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, XTT, or LDH assay) Incubation->Assay Measurement Measure Absorbance or Fluorescence Assay->Measurement Analysis Calculate IC50 Values Measurement->Analysis Comparison Compare the Cytotoxic Potential of the Two Isomers Analysis->Comparison

Fig. 2: A typical workflow for in vitro cytotoxicity assessment.
Key Experimental Methodologies:

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) should be maintained in appropriate culture media and conditions.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is widely used to assess cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The quantity of formazan is directly proportional to the number of living cells.

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds.

    • After the incubation period, the MTT reagent is added to each well.

    • Following another incubation period, the formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is then determined by plotting a dose-response curve.

Future Research Directions

To address the current knowledge gap, future research should focus on the following:

  • Synthesis and Isolation of Isothis compound: A prerequisite for any biological testing is the availability of the pure compound.

  • Direct Comparative Cytotoxicity Studies: Both this compound and isothis compound should be evaluated in parallel against a panel of cancer cell lines and a non-cancerous control cell line.

  • Mechanism of Action Studies: Should either or both compounds show significant cytotoxicity, further investigations into their mechanism of action (e.g., induction of apoptosis, cell cycle arrest) would be warranted.

Replicating Published Findings on Dihydroprehelminthosporol's Weak Necrotic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Toxins produced by Bipolaris sorokiniana are known to play a role in the pathogenesis of plant diseases by inducing necrosis. These phytotoxins can cause symptoms such as chlorosis and necrotic lesions on plant leaves. The general understanding is that these toxins, including DHP, contribute to cell death, which is characteristic of necrosis. However, to specifically validate the "weak" nature of this effect for DHP, comparative studies with known necrotic agents are essential.

Comparative Data on Cytotoxicity

While specific quantitative data for the necrotic effect of Dihydroprehelminthosporol is not prominently published, a comparative analysis can be structured by evaluating its performance against a positive control known to induce necrosis and a negative control. The following table provides a template for summarizing such experimental findings.

CompoundConcentration Range TestedCell TypeAssayEndpoint MeasurementRelative Necrotic Effect (%) (Compared to Positive Control)
This compound (DHP) e.g., 1-100 µMe.g., HeLa, A549LDH Release AssayAbsorbance at 490 nmExperimental Data
Propidium Iodide% of PI-positive cellsExperimental Data
Positive Control (e.g., Triton X-100) e.g., 0.1-1%e.g., HeLa, A549LDH Release AssayAbsorbance at 490 nm100% (by definition)
Propidium Iodide% of PI-positive cells100% (by definition)
Negative Control (Vehicle) N/Ae.g., HeLa, A549LDH Release AssayBaseline Absorbance0%
Propidium IodideBaseline % of PI-positive cells0%

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are critical. The following are standard methodologies for assessing necrosis.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of necrosis.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and can be measured spectrophotometrically at 490 nm.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat cells with varying concentrations of this compound, a positive control (e.g., 1% Triton X-100 for maximum LDH release), and a vehicle control. Incubate for a predetermined time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., combining substrate, cofactor, and dye solutions). Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add a stop solution and measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Propidium Iodide (PI) Staining Assay

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for identifying dead cells with compromised membrane integrity.

Principle: PI enters cells with damaged membranes and binds to DNA, emitting a bright red fluorescence when excited by a laser. The percentage of PI-positive cells can be quantified using flow cytometry or fluorescence microscopy.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with DHP and controls as described for the LDH assay.

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant).

  • Staining: Resuspend the cells in a suitable buffer (e.g., PBS) and add propidium iodide to a final concentration of 1-10 µg/mL.

  • Incubation: Incubate the cells in the dark for 5-15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer with an appropriate laser and filter set for PI detection (e.g., excitation at 488 nm, emission at ~617 nm). The percentage of red fluorescent (PI-positive) cells corresponds to the necrotic cell population. Alternatively, visualize and quantify the stained cells using a fluorescence microscope.

Visualization of Experimental Workflow and Signaling

To further clarify the experimental logic and potential cellular pathways, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Necrosis Assessment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, A549) Treatment Treatment with: - this compound (DHP) - Positive Control (e.g., Triton X-100) - Negative Control (Vehicle) Cell_Culture->Treatment LDH_Assay LDH Release Assay Treatment->LDH_Assay Supernatant PI_Staining Propidium Iodide Staining Treatment->PI_Staining Cells Spectrophotometry Spectrophotometry (Absorbance at 490 nm) LDH_Assay->Spectrophotometry Flow_Cytometry Flow Cytometry / Fluorescence Microscopy PI_Staining->Flow_Cytometry Comparison Comparative Analysis of Necrotic Effect Spectrophotometry->Comparison Flow_Cytometry->Comparison Necrosis_Signaling_Pathway DHP This compound (DHP) Membrane Plasma Membrane DHP->Membrane Interacts with Damage Membrane Damage / Pore Formation Membrane->Damage Leads to LDH_Release LDH Release Damage->LDH_Release PI_Influx Propidium Iodide Influx Damage->PI_Influx Cell_Lysis Cell Lysis (Necrosis) LDH_Release->Cell_Lysis PI_Influx->Cell_Lysis

Safety Operating Guide

Proper Disposal of Dihydroprehelminthosporol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of Dihydroprehelminthosporol, a natural compound noted for its cytotoxic properties.[1][2] Due to the absence of a publicly available Safety Data Sheet (SDS), a conservative approach treating the substance as hazardous is mandatory.

Immediate Safety and Handling Precautions

Before proceeding with any disposal procedures, it is imperative to obtain the specific Safety Data Sheet (SDS) for this compound from your supplier. Chemical suppliers like MedchemExpress and VEGSCI Inc. provide an SDS upon request.[1][3] This document will contain detailed information regarding the compound's hazards, handling, and emergency measures.

In the absence of a specific SDS, and given its documented cytotoxicity against human cancer cell lines, this compound must be handled as a hazardous and cytotoxic substance.[1][2] Adherence to the following general safety protocols is crucial:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Step-by-Step Disposal Protocol

The following is a general procedure for the disposal of this compound, assuming it is classified as a cytotoxic hazardous waste. This protocol is based on standard practices for such materials and should be adapted to comply with your institution's specific policies and local regulations.

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous or general laboratory trash.

    • All materials that have come into contact with the compound, including contaminated labware (e.g., vials, pipette tips), PPE, and absorbent materials from spills, must be treated as cytotoxic waste.[4]

  • Containerization:

    • Place all solid this compound waste into a designated, leak-proof, and puncture-resistant hazardous waste container.

    • The container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Waste" and include the name of the chemical.[4]

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated and have restricted access.

  • Final Disposal:

    • The primary recommended method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal company.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will ensure that the disposal is carried out in compliance with all federal, state, and local regulations.

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound is publicly available, the following table provides general guidelines for the disposal of cytotoxic waste.

ParameterGuidelineSource
Waste Classification Hazardous, Cytotoxic[5]
Primary Disposal Method High-Temperature Incineration[5]
Container Type Leak-proof, puncture-resistant, clearly labeled[4]
PPE Requirement Lab coat, gloves, eye protectionGeneral Best Practice

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dihydroprehelminthosporol_Disposal_Workflow start Start: Handling This compound Waste sds_check Is the specific SDS available? start->sds_check obtain_sds Obtain SDS from Supplier sds_check->obtain_sds No follow_sds Follow specific disposal instructions in SDS sds_check->follow_sds Yes treat_hazardous Treat as Cytotoxic Hazardous Waste sds_check->treat_hazardous No, and cannot obtain immediately obtain_sds->sds_check incineration High-Temperature Incineration follow_sds->incineration segregate Segregate from non-hazardous waste treat_hazardous->segregate containerize Place in labeled, leak-proof container segregate->containerize store Store in designated secure area containerize->store ehs_contact Contact EHS for professional disposal store->ehs_contact ehs_contact->incineration

References

Personal protective equipment for handling Dihydroprehelminthosporol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dihydroprehelminthosporol. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound has demonstrated cytotoxic effects, meaning it is toxic to living cells. Therefore, it must be handled with extreme care to prevent exposure through inhalation, skin contact, or ingestion. The following personal protective equipment is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn in addition to goggles when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesWear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination. Gloves should have a minimum thickness of 4 mil and be changed at least every two hours or as needed.
Body Protection Laboratory Coat or GownA disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be elastic or secured to form a tight seal with the inner gloves.
Respiratory Protection N95 Respirator or HigherAn N95 respirator is the minimum requirement to protect against airborne particles. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended.

Operational and Handling Procedures

Proper handling procedures are critical to minimize exposure and maintain a safe laboratory environment. All work with this compound should be conducted in a designated area.

Engineering Controls:

  • Ventilation: All handling of this compound powder or solutions must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosols or dust.

  • Designated Area: Establish a designated and clearly marked area for handling and storing this compound. Access to this area should be restricted to authorized personnel.

Work Practices:

  • Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure.

  • Solutions: Prepare solutions within a BSC or fume hood. Use luer-lock syringes and needles to prevent accidental disconnection and spraying of the cytotoxic solution.

  • Transport: When transporting this compound, whether in solid or solution form, use sealed, shatter-resistant secondary containers that are clearly labeled with the compound's name and hazard information.

  • Hygiene: After handling, and before leaving the work area, remove and dispose of all PPE in the designated cytotoxic waste container. Wash hands thoroughly with soap and water. Eating, drinking, and applying cosmetics are strictly prohibited in the designated handling area.

Emergency Procedures: Spill Management

In the event of a this compound spill, a structured response is critical to ensure safety and proper cleanup.

Workflow for Handling a Chemical Spill

Spill_Management cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_cleanup Spill Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Others in the Vicinity Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate PPE_Spill Wear Full Spill Response PPE: - 2 pairs of chemotherapy gloves - Impermeable gown - N95 respirator or PAPR - Chemical splash goggles and face shield Isolate->PPE_Spill Contain Contain the Spill with Absorbent Material PPE_Spill->Contain Decontaminate Decontaminate the Area Contain->Decontaminate Collect Collect All Contaminated Materials Decontaminate->Collect Dispose Dispose of all materials as Cytotoxic Waste Collect->Dispose

Caption: Logical workflow for handling a this compound spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Secure the area to prevent entry.

  • Don PPE: Put on the appropriate spill response PPE as detailed in the diagram above.

  • Contain: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution (e.g., a high-pH solution or a commercially available cytotoxic drug decontamination agent), working from the outer edge of the spill towards the center.

  • Collect and Dispose: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in a designated cytotoxic waste container.[1][2]

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Table 2: this compound Waste Disposal Plan

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (Gloves, gowns, lab plasticware)Labeled, leak-proof, puncture-resistant cytotoxic waste container (often purple).[3]Segregate from other laboratory waste. Place directly into the designated cytotoxic waste container. Do not overfill containers.
Liquid Waste (Contaminated solutions)Labeled, leak-proof, chemical-resistant cytotoxic liquid waste container.Do not pour down the drain. Collect in a designated, sealed container. The container should be kept in a secondary containment bin.
Sharps Waste (Needles, scalpels)Labeled, puncture-proof cytotoxic sharps container (often purple-lidded).[3]Immediately place all contaminated sharps into the designated sharps container. Do not recap, bend, or break needles.

All cytotoxic waste must be collected by a licensed hazardous waste disposal service for high-temperature incineration.[4] Ensure that all waste containers are properly sealed and labeled before collection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.